3'-Bromo-4'-methylacetophenone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(3-bromo-4-methylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c1-6-3-4-8(7(2)11)5-9(6)10/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDJLFESXPVLVMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90391313 | |
| Record name | 3'-Bromo-4'-methylacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90391313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40180-80-1 | |
| Record name | 3'-Bromo-4'-methylacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90391313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-bromo-4-methylphenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3'-Bromo-4'-methylacetophenone CAS number and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Bromo-4'-methylacetophenone is a key building block in organic synthesis, valued for its utility in the creation of complex molecules for the pharmaceutical, agrochemical, and materials science industries.[1][2] Its chemical structure, featuring a brominated and methylated acetophenone core, allows for versatile reactivity in various synthetic transformations, particularly in electrophilic aromatic substitution reactions.[1][2] This guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its role in drug discovery and development.
Chemical and Physical Properties
The physical and chemical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Source(s) |
| CAS Number | 40180-80-1 | [1][3] |
| Molecular Formula | C₉H₉BrO | [1] |
| Molecular Weight | 213.07 g/mol | [1] |
| Appearance | White to brown or off-white to pale yellow solid/powder. | [1][3] |
| Melting Point | 42-52 °C | [1][3] |
| Boiling Point | 118 °C at 3 mmHg | [3][4][5] |
| Density (Predicted) | 1.388 ± 0.06 g/cm³ | [3][4] |
| Solubility | Slightly soluble in Chloroform and Methanol. | [3][4] |
| Purity | ≥97-98% (GC) | [1] |
| SMILES | CC1=C(C=C(C=C1)C(=O)C)Br | |
| InChI | 1S/C9H9BrO/c1-6-3-4-8(7(2)11)5-9(6)10/h3-5H,1-2H3 | [3] |
Synthesis Protocol
A common method for the preparation of this compound involves the bromination of 4'-methylacetophenone. The following is a detailed experimental protocol adapted from established organic synthesis procedures.[6]
Materials:
-
4'-Methylacetophenone
-
Aluminum chloride (anhydrous)
-
Bromine
-
Cracked ice
-
Concentrated hydrochloric acid
-
Ether
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Complex Formation: In a suitable reaction vessel equipped with a stirrer, add 4'-methylacetophenone and one equivalent of anhydrous aluminum chloride. Heat the mixture gently to form a molten complex, which typically ranges in color from tan to brown.[6]
-
Bromination: To the well-stirred molten complex, add one equivalent of bromine dropwise over a period of approximately 40 minutes.[6]
-
Reaction Completion: After the addition of bromine is complete, continue to stir the molten mixture at 80-85 °C on a steam bath for one hour, or until the mixture solidifies.[6]
-
Decomposition of the Complex: Carefully add the reaction complex in portions to a well-stirred mixture of cracked ice and concentrated hydrochloric acid.[6] It is beneficial to stir the mixture of water, ketone, and acid for about an hour before proceeding to extraction.[6]
-
Extraction: Extract the product from the aqueous mixture using ether.
-
Washing: Wash the ether extract successively with water, a 5% sodium bicarbonate solution, and again with water.
-
Drying and Solvent Removal: Dry the ether solution over anhydrous magnesium sulfate. Remove the ether by distillation at atmospheric pressure.[6]
-
Purification: The crude product is then purified by vacuum distillation to yield this compound.[6]
Applications in Drug Development and Organic Synthesis
This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules.[1]
-
Pharmaceuticals: It is a crucial starting material for the synthesis of various pharmaceutical agents, including anti-inflammatory and analgesic drugs.[1] Notably, it is used as a reagent in the synthesis of Siponimod (BAF312), a drug approved for the treatment of relapsing-remitting multiple sclerosis.[2][3][5] It has also been utilized in the development of novel CLK1 inhibitors.[2]
-
Antitumor Agents: The compound serves as a precursor for the synthesis of mansonone E derivatives, which have shown potent inhibitory activity against topoisomerase I and II and exhibit significant antitumor properties.[3][5]
-
Agrochemicals: Researchers are exploring its potential in the development of new herbicides and pesticides.[2]
-
Material Science: Its chemical properties are leveraged in the creation of specialty polymers and resins to enhance their performance characteristics.[2]
Logical Workflow: Synthesis of Bioactive Molecules
The following diagram illustrates the role of this compound as a key starting material in a multi-step synthesis to produce a final, biologically active pharmaceutical ingredient (API).
Caption: Role as a key starting material in API synthesis.
Safety and Handling
This compound is classified as an irritant. It is essential to handle this compound with appropriate safety precautions in a well-ventilated area.[7][8][9][10]
Hazard Statements:
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[8][9] In case of dust formation, use a suitable respirator.
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[8] Wash skin thoroughly after handling.[8] Do not eat, drink, or smoke when using this product.[7]
-
Storage: Store in a well-ventilated, dry place with the container tightly closed.[8][9] Recommended storage temperatures range from 0-8 °C to room temperature.[1][3] Keep away from incompatible materials, heat, and sources of ignition.[7]
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water. If irritation occurs, seek medical advice.[9]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[8][9]
-
Inhalation: Move the person to fresh air. If you feel unwell, call a poison center or doctor.[8][9]
-
Ingestion: Rinse mouth and drink plenty of water. Seek medical attention.[9]
-
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound CAS#: 40180-80-1 [m.chemicalbook.com]
- 4. This compound | 40180-80-1 [chemicalbook.com]
- 5. This compound | 40180-80-1 [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. beta.lakeland.edu [beta.lakeland.edu]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. fishersci.com [fishersci.com]
3'-Bromo-4'-methylacetophenone molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Bromo-4'-methylacetophenone is a substituted aromatic ketone that serves as a crucial building block in organic synthesis. Its unique structure, featuring a bromine atom and a methyl group on the acetophenone framework, makes it a versatile intermediate for the synthesis of a wide range of more complex molecules.[1] This guide provides a comprehensive overview of its chemical properties, a representative synthetic protocol, and its application in the synthesis of significant pharmaceutical compounds.
Physicochemical Properties
The fundamental properties of this compound are summarized below. This data is essential for its handling, characterization, and use in synthetic applications.
| Property | Value | References |
| Molecular Formula | C₉H₉BrO | [1][2][3][4] |
| Molecular Weight | 213.07 g/mol | [1][2][3][4][5] |
| CAS Number | 40180-80-1 | [1][2][3][4][6] |
| Appearance | White to off-white or pale yellow solid/powder | [1][7] |
| Melting Point | 42-46 °C | [3][6][7] |
| Boiling Point | 118 °C at 3 mmHg | [3][7] |
| SMILES | CC1=C(C=C(C=C1)C(=O)C)Br | [2][6] |
| InChIKey | PDJLFESXPVLVMR-UHFFFAOYSA-N | [5][6] |
Synthesis: Experimental Protocol
The synthesis of this compound can be achieved via the Friedel-Crafts acylation of 2-bromotoluene. The following protocol is a representative example of this electrophilic aromatic substitution reaction.
Reaction: Friedel-Crafts Acylation of 2-Bromotoluene
Materials:
-
2-Bromotoluene
-
Acetyl chloride (or Acetic Anhydride)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Formation of Acylium Ion: Cool the suspension to 0 °C in an ice bath. Add acetyl chloride (1.1 equivalents) dissolved in anhydrous DCM dropwise via the addition funnel over 10-15 minutes. The mixture should be stirred continuously.
-
Addition of Substrate: After the addition of acetyl chloride is complete, add 2-bromotoluene (1.0 equivalent) dissolved in anhydrous DCM dropwise, maintaining the temperature at 0 °C. The rate of addition should be controlled to prevent an excessive rise in temperature.
-
Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl with vigorous stirring. This step hydrolyzes the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Collect the organic layer, and extract the aqueous layer with two additional portions of dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization or column chromatography to obtain the final product.
Application in Drug Development: Synthesis of Siponimod
This compound is a key starting material in the synthesis of Siponimod (BAF312), a sphingosine-1-phosphate receptor modulator used in the treatment of multiple sclerosis.[1][5] The synthetic pathway highlights the utility of this intermediate in constructing complex pharmaceutical agents.
Caption: Synthetic workflow for Siponimod starting from this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 5. WO2020173346A1 - Method for preparing siponimod - Google Patents [patents.google.com]
- 6. Friedel–Crafts Acylation [sigmaaldrich.com]
- 7. websites.umich.edu [websites.umich.edu]
Technical Guide: Physicochemical Properties of 3'-Bromo-4'-methylacetophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the melting and boiling points of 3'-Bromo-4'-methylacetophenone, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] This document outlines its physical properties, detailed experimental protocols for its characterization, and visual workflows to support laboratory procedures.
Core Physicochemical Data
This compound is a solid compound with a white to light yellow crystalline appearance. Its properties make it a versatile building block in organic synthesis.[1][2]
Physical Properties Summary
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value |
| Molecular Formula | C₉H₉BrO |
| Molecular Weight | 213.07 g/mol [1][3] |
| CAS Number | 40180-80-1[3] |
| Appearance | White to brown powder[1], Off-White to Pale Yellow Solid[4], White to Light yellow powder to crystal |
| Melting Point | 42-52 °C[1][4][5] |
| Boiling Point | 118 °C at 3 mmHg[4][6][7] |
| Solubility | Soluble in Methanol[6], Slightly soluble in Chloroform[4] |
Experimental Protocols
Accurate determination of melting and boiling points is crucial for the identification and purity assessment of chemical compounds. The following are standard methodologies for these measurements.
Melting Point Determination (Capillary Method)
The capillary method is a common and reliable technique for determining the melting point of a solid crystalline substance.
Apparatus:
-
Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)
-
Capillary tubes (sealed at one end)
-
Sample of this compound, finely powdered
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of this compound is placed on a clean, dry surface and crushed into a fine powder using a mortar and pestle.
-
Capillary Tube Packing: The open end of a capillary tube is tapped into the powdered sample, forcing a small amount of the solid into the tube. The tube is then inverted and tapped gently on a hard surface to pack the sample into the sealed end. This process is repeated until a sample column of 2-3 mm in height is achieved.
-
Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.
-
Heating and Observation: The sample is heated at a controlled rate. A rapid heating rate can be used initially to approach the expected melting point, followed by a slower rate (1-2 °C per minute) as the melting point is neared.
-
Melting Point Range: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. A narrow melting range is indicative of a pure compound.
Boiling Point Determination (Distillation Method)
For compounds like this compound, which have a high boiling point at atmospheric pressure, vacuum distillation is often employed to prevent decomposition. The reported boiling point is 118 °C at a reduced pressure of 3 mmHg.[4][6][7]
Apparatus:
-
Distillation flask (round-bottom flask)
-
Condenser
-
Receiving flask
-
Thermometer and adapter
-
Heating mantle
-
Vacuum pump and pressure gauge (manometer)
-
Boiling chips or magnetic stirrer
Procedure:
-
Apparatus Assembly: The distillation apparatus is assembled, ensuring all joints are properly sealed to maintain a vacuum. The thermometer bulb should be positioned so that its top is level with the side arm of the distillation flask leading to the condenser.
-
Sample and Boiling Chips: The this compound sample is placed in the distillation flask along with boiling chips or a magnetic stir bar to ensure smooth boiling.
-
Vacuum Application: The system is carefully evacuated to the desired pressure (in this case, 3 mmHg), which is monitored by the manometer.
-
Heating: The distillation flask is gently heated. The heating rate is controlled to achieve a steady distillation rate of approximately 1-2 drops per second.
-
Boiling Point Reading: The temperature at which the liquid and vapor are in equilibrium is recorded. This is indicated by a stable temperature reading on the thermometer as the liquid condenses on the thermometer bulb and drips into the condenser. This stable temperature is the boiling point at the recorded pressure.
-
Collection: The distilled liquid (distillate) is collected in the receiving flask.
-
Shutdown: After the distillation is complete, the heating is discontinued, and the apparatus is allowed to cool before the vacuum is slowly released.
Visualized Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Melting Point Determination.
Caption: Workflow for Vacuum Boiling Point Determination.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4'-Bromo-3'-methylacetophenone | 37074-40-1 [chemicalbook.com]
- 3. biosynth.com [biosynth.com]
- 4. This compound CAS#: 40180-80-1 [m.chemicalbook.com]
- 5. 3′-溴-4′-甲基苯乙酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound | 40180-80-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. This compound | 40180-80-1 [chemicalbook.com]
Solubility Profile of 3'-Bromo-4'-methylacetophenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 3'-Bromo-4'-methylacetophenone in organic solvents. Due to a lack of extensive quantitative data in publicly available literature, this document focuses on providing a robust framework for researchers to determine solubility experimentally. It includes established protocols, a template for data presentation, and a visual representation of the experimental workflow.
Introduction
This compound is a ketone derivative with applications in organic synthesis, particularly as a building block for more complex molecules in the pharmaceutical and agrochemical industries. Understanding its solubility in various organic solvents is crucial for reaction optimization, purification processes, formulation development, and analytical method development.
Qualitative Solubility Data
Publicly available data on the solubility of this compound is limited and primarily qualitative. The compound is generally described as a solid at room temperature.[1][2][3]
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Reference |
| Chloroform | Slightly Soluble | [1][4] |
| Methanol | Slightly Soluble | [1][4] |
For context, the parent compound, acetophenone, is freely soluble in most common organic solvents, including ethanol, diethyl ether, chloroform, and acetone.[5] Another related compound, 3-Bromoacetophenone, is described as being moderately soluble in organic solvents like ethanol and acetone.[6][7] Based on the principle of "like dissolves like," it can be inferred that this compound, being a relatively non-polar molecule with a polar ketone group, will exhibit some degree of solubility in a range of common organic solvents. However, the presence of the bromine atom and the methyl group, as well as its crystalline solid-state, will influence its solubility profile compared to the unsubstituted acetophenone.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of this compound in various organic solvents. The isothermal shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (±0.1 mg or better)
-
Vials with screw caps
-
Constant temperature incubator/shaker or water bath
-
Vortex mixer
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Syringes
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument (e.g., UV-Vis spectrophotometer, Gas Chromatography)
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A period of 24 to 72 hours is typically recommended, with intermittent vigorous shaking (e.g., using a vortex mixer). Preliminary experiments can be conducted to determine the time required to reach equilibrium by taking measurements at different time points (e.g., 12, 24, 48, 72 hours) until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.
-
-
Analysis:
-
Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument.
-
Analyze the diluted solution using a validated analytical method (e.g., HPLC) to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound to quantify the amount in the experimental samples.
-
-
Data Calculation:
-
Calculate the solubility of this compound in each solvent, typically expressed in units such as g/100 mL, mg/mL, or mol/L.
-
Data Presentation
Quantitative solubility data should be organized in a clear and structured manner to facilitate comparison.
Table 2: Template for Quantitative Solubility Data of this compound
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |
| e.g., Methanol | e.g., 25 | ||
| e.g., Ethanol | e.g., 25 | ||
| e.g., Acetone | e.g., 25 | ||
| e.g., Ethyl Acetate | e.g., 25 | ||
| e.g., Dichloromethane | e.g., 25 | ||
| e.g., Toluene | e.g., 25 | ||
| e.g., Diethyl Ether | e.g., 25 |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Workflow for the experimental determination of solubility.
Conclusion
References
- 1. This compound CAS#: 40180-80-1 [m.chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 3′-溴-4′-甲基苯乙酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | 40180-80-1 [chemicalbook.com]
- 5. app.studyraid.com [app.studyraid.com]
- 6. CAS 2142-63-4: 3-Bromoacetophenone | CymitQuimica [cymitquimica.com]
- 7. Page loading... [guidechem.com]
A Comprehensive Technical Guide to the Synthesis of 3'-Bromo-4'-methylacetophenone
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth guide to the synthesis of 3'-Bromo-4'-methylacetophenone from 4-methylacetophenone, a key intermediate in the development of various pharmaceutical compounds.[1] This document outlines a detailed experimental protocol, summarizes key quantitative data, and illustrates the underlying reaction mechanism and experimental workflow.
Introduction
This compound is a versatile building block in organic synthesis, particularly in the preparation of complex pharmaceutical agents.[1] Its structure, featuring a bromine atom and a methyl group on an acetophenone framework, allows for a variety of subsequent chemical transformations. This guide focuses on a common and effective method for its synthesis: the electrophilic aromatic substitution of 4-methylacetophenone.
Reaction and Properties
The synthesis involves the bromination of 4-methylacetophenone, typically using bromine in the presence of a Lewis acid catalyst such as aluminum chloride. The physical and chemical properties of the target compound are summarized below.
| Property | Value |
| IUPAC Name | 1-(3-Bromo-4-methylphenyl)ethanone |
| CAS Number | 40180-80-1 |
| Molecular Formula | C₉H₉BrO |
| Molecular Weight | 213.07 g/mol |
| Melting Point | 42-43 °C |
| Appearance | White to light yellow crystalline solid |
Experimental Protocol
The following protocol is adapted from established procedures for the bromination of acetophenones.[2]
Materials:
-
4-methylacetophenone
-
Anhydrous aluminum chloride (AlCl₃)
-
Bromine (Br₂)
-
Concentrated hydrochloric acid (HCl)
-
Ether
-
5% aqueous sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Cracked ice
Equipment:
-
Three-necked flask
-
Condenser
-
Dropping funnel
-
Mechanical stirrer
-
Steam bath or heating mantle
-
Beakers
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Complex Formation: In a 1-L three-necked flask equipped with a stirrer, condenser, and dropping funnel, add powdered anhydrous aluminum chloride (1.62-1.68 moles). While stirring, slowly add 4-methylacetophenone (0.67 moles) from the dropping funnel over 20-30 minutes. The mixture will become viscous and then molten.
-
Bromination: To the molten complex, add bromine (0.80 moles) dropwise from the dropping funnel over a period of 40 minutes. The rate of addition should be controlled to manage the evolution of hydrogen bromide gas.
-
Reaction Completion: After the addition of bromine is complete, stir the molten mixture at 80-85 °C on a steam bath for 1 hour, or until it solidifies.
-
Decomposition of the Complex: Add the reaction complex in portions to a well-stirred mixture of 1.3 L of cracked ice and 100 ml of concentrated hydrochloric acid in a 2-L beaker.
-
Extraction: Extract the dark oil that separates from the aqueous mixture with four 150-ml portions of ether.
-
Washing: Combine the ether extracts and wash them successively with 100 ml of water and 100 ml of 5% aqueous sodium bicarbonate solution.
-
Drying and Solvent Removal: Dry the ether solution with anhydrous sodium sulfate. Remove the ether by distillation at atmospheric pressure.
-
Purification: The crude this compound can be purified by distillation under reduced pressure or by recrystallization. The reported yield for this procedure is 56%.[2]
Reaction Mechanism and Experimental Workflow
The synthesis of this compound proceeds via an electrophilic aromatic substitution mechanism. The workflow involves the initial formation of a complex, followed by the bromination reaction and subsequent workup and purification steps.
Caption: A flowchart illustrating the key stages in the synthesis of this compound.
The directing effects of the acetyl and methyl groups on the aromatic ring are crucial for the regioselectivity of the bromination. The acetyl group is a meta-director and deactivating, while the methyl group is an ortho, para-director and activating. The bromine atom is directed to the position ortho to the activating methyl group and meta to the deactivating acetyl group.
References
An In-depth Technical Guide to the Friedel-Crafts Acylation of Toluene for the Synthesis of 3'-Bromo-4'-methylacetophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3'-Bromo-4'-methylacetophenone via the Friedel-Crafts acylation of toluene. This compound is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals, where its distinct bromine and methyl groups are leveraged for developing biologically active molecules.[1][2] This document details the underlying chemical principles, a step-by-step experimental protocol, and relevant quantitative data.
Introduction to Friedel-Crafts Acylation
The Friedel-Crafts acylation is a fundamental electrophilic aromatic substitution reaction that introduces an acyl group onto an aromatic ring.[3] Developed by Charles Friedel and James Crafts in 1877, this reaction typically employs an acyl chloride or anhydride as the acylating agent and a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[3]
A key advantage of the Friedel-Crafts acylation over the corresponding alkylation is the deactivating nature of the resulting ketone, which prevents polysubstitution.[4][5] This reaction is highly valuable in organic synthesis for the formation of aryl ketones, which are versatile precursors for numerous other functional groups and complex molecules.
In the context of this guide, toluene undergoes acylation to produce this compound. The methyl group of toluene is an ortho-, para-director; however, the steric hindrance of the acyl group generally favors substitution at the para position.[6] Subsequent bromination at the meta position relative to the acetyl group leads to the desired product.
Reaction Mechanism and Experimental Workflow
The Friedel-Crafts acylation proceeds through a well-defined mechanism involving the formation of a highly electrophilic acylium ion.
Signaling Pathway of the Reaction Mechanism
The reaction mechanism can be visualized as a three-step process:
-
Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) abstracts the chloride from the acyl chloride, forming a resonance-stabilized acylium ion.[3]
-
Electrophilic Attack: The electron-rich aromatic ring of toluene attacks the electrophilic acylium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[6]
-
Deprotonation: A weak base, such as the tetrachloroaluminate ion (AlCl₄⁻), removes a proton from the arenium ion, restoring the aromaticity of the ring and regenerating the catalyst.[3][6]
Caption: Reaction mechanism of Friedel-Crafts acylation.
Experimental Workflow
The synthesis of this compound involves a systematic workflow from reagent preparation to product purification.
Caption: General experimental workflow for the synthesis.
Quantitative Data
The following table summarizes key quantitative data for the reactants and the product.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Toluene | C₇H₈ | 92.14 | -95 | 111 |
| 3-Bromoacetyl chloride | C₂H₂BrClO | 157.40 | - | 127 |
| Aluminum chloride | AlCl₃ | 133.34 | 192.4 (sublimes) | 180 (sublimes) |
| This compound | C₉H₉BrO | 213.07 | 42-46 [2][7] | 118 (at 3 mmHg) [2][7] |
A reported synthesis of 3-bromo-4-methylacetophenone indicates a yield of 56%.[8]
Experimental Protocol
This protocol outlines a representative procedure for the synthesis of this compound. Caution: This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn. Aluminum chloride is highly reactive with moisture.
Materials and Reagents
-
Toluene (anhydrous)
-
3-Bromoacetyl chloride
-
Aluminum chloride (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ice
Procedure
-
Catalyst Suspension: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, suspend anhydrous aluminum chloride (1.1 - 1.3 equivalents) in anhydrous dichloromethane.[6] Cool the suspension to 0-5 °C in an ice bath.[6]
-
Acyl Chloride Addition: Dissolve 3-bromoacetyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 15-30 minutes, maintaining the temperature between 0-5 °C.[6]
-
Toluene Addition: After the formation of the acylium ion complex, add a solution of toluene (1.0 to 1.2 equivalents) in anhydrous DCM to the dropping funnel.[6] Add the toluene solution dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.[6]
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours or until the reaction is complete (monitored by TLC).
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[6]
-
Work-up and Extraction:
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.[6]
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Troubleshooting
A common issue in Friedel-Crafts acylation is low product yield. The following logical diagram can help troubleshoot potential problems.
Caption: Troubleshooting logic for low product yield.
Conclusion
The Friedel-Crafts acylation of toluene provides an effective route for the synthesis of this compound, a key intermediate in the pharmaceutical and chemical industries.[9] A thorough understanding of the reaction mechanism and careful control over experimental conditions, particularly the exclusion of moisture and temperature regulation, are crucial for achieving high yields and purity. The protocols and data presented in this guide offer a solid foundation for researchers and professionals working on the synthesis and application of this and related compounds.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound CAS#: 40180-80-1 [m.chemicalbook.com]
- 3. byjus.com [byjus.com]
- 4. benchchem.com [benchchem.com]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. This compound | 40180-80-1 [chemicalbook.com]
- 8. orgsyn.org [orgsyn.org]
- 9. nbinno.com [nbinno.com]
Spectroscopic Profile of 3'-Bromo-4'-methylacetophenone: A Technical Guide
An in-depth guide to the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the key chemical intermediate, 3'-Bromo-4'-methylacetophenone.
This technical document provides a comprehensive overview of the spectroscopic data for this compound (CAS No. 40180-80-1). The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis who utilize this compound as a strategic building block. This guide presents available data in a structured format, details the experimental methodologies for spectral acquisition, and includes logical diagrams to illustrate analytical workflows.
Compound Identification
| Property | Value |
| Chemical Name | 1-(3-Bromo-4-methylphenyl)ethanone |
| Synonyms | This compound |
| CAS Number | 40180-80-1[1][2] |
| Molecular Formula | C₉H₉BrO[1][2] |
| Molecular Weight | 213.07 g/mol [1][2] |
| Physical Form | Solid, White to Light yellow powder/crystal |
| Melting Point | 42-46 °C[1][3] |
Spectroscopic Data Summary
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental ¹H and ¹³C NMR data for this compound are not available in the searched public spectral databases. As a reference for expected chemical shifts, data for the related isomer, 4'-Bromo-3'-methylacetophenone, involves a synthesis process that yields the target compound after purification via column chromatography.[4][5] Characterization is typically performed using standard NMR techniques.
Infrared (IR) Spectroscopy
The Fourier-Transform Infrared (FTIR) spectrum provides information on the functional groups present in the molecule. The data presented below was acquired from a solid sample.
| Frequency (cm⁻¹) | Assignment |
| ~3000-2850 | C-H stretch (aromatic and aliphatic) |
| ~1680 | C=O stretch (aryl ketone) |
| ~1600, ~1480 | C=C stretch (aromatic ring) |
| ~1260 | C-C(=O)-C stretch and deformation |
| ~820 | C-H bend (aromatic, out-of-plane) |
| ~600 | C-Br stretch |
Note: The values above are characteristic absorption ranges for the specified functional groups and are based on typical IR spectra of similar aromatic ketones.
Mass Spectrometry (MS)
An experimental mass spectrum with fragmentation patterns for this compound is not currently available in public databases. For a compound with the molecular formula C₉H₉BrO, the expected molecular ion peaks (M⁺) would appear at m/z values of approximately 212 and 214 with a characteristic ~1:1 intensity ratio due to the natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br).
Common fragmentation pathways for acetophenone derivatives would likely involve:
-
Loss of a methyl group (-CH₃): Resulting in a fragment at m/z 197/199.
-
Loss of an acetyl group (-COCH₃): Resulting in a fragment at m/z 170/172.
-
Formation of the acylium ion (CH₃CO⁺): Resulting in a fragment at m/z 43.
Experimental Protocols
The following sections describe generalized but detailed methodologies for acquiring the spectroscopic data discussed in this guide.
Nuclear Magnetic Resonance (NMR)
NMR spectra are recorded on a spectrometer, such as a Bruker 500 MHz instrument.[6]
-
Sample Preparation: Approximately 5-10 mg of the solid this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (typically CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0.0 ppm).
-
Data Acquisition: The sample tube is placed in the NMR probe. For ¹H NMR, a standard single-pulse experiment is performed. For ¹³C NMR, a proton-decoupled experiment is typically used to simplify the spectrum. Key parameters such as acquisition time, relaxation delay, and the number of scans are optimized to ensure good signal-to-noise and accurate integration.
-
Data Processing: The resulting Free Induction Decay (FID) is processed using a Fourier transform. Phase and baseline corrections are applied to the spectrum to obtain accurate peak positions and integrals.
Infrared (IR) Spectroscopy
FTIR spectra are typically acquired using an instrument like a Bruker Tensor 27 FT-IR spectrometer.
-
Sample Preparation (ATR): For the Attenuated Total Reflectance (ATR) technique, a small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond). Pressure is applied to ensure good contact between the sample and the crystal surface.
-
Background Collection: A background spectrum of the empty, clean ATR crystal is recorded. This allows for the subtraction of signals from the atmosphere (e.g., CO₂ and water vapor).
-
Sample Measurement: The sample spectrum is then recorded. The instrument directs a beam of infrared radiation through the crystal, where it interacts with the sample at the surface. The detector measures the absorbance of radiation at different wavenumbers. Typically, multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.
-
Data Processing: The final spectrum is generated by ratioing the sample measurement against the background spectrum and is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
-
Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC. The sample is vaporized and travels through a capillary column, which separates it from any impurities.
-
Ionization (Electron Ionization - EI): As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. In the EI source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged molecular ion (M⁺), and causes fragmentation.
-
Mass Analysis: The resulting ions are accelerated and directed into a mass analyzer (e.g., a quadrupole). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: A detector counts the number of ions at each m/z value, and the software plots this data to generate a mass spectrum, showing the relative abundance of each ion.
Visualizations
The following diagrams illustrate the logical workflow for spectroscopic analysis and the chemical structure of the target compound.
References
- 1. This compound | 40180-80-1 | FB34541 [biosynth.com]
- 2. 1-(3-Bromo-4-methylphenyl)ethan-1-one | C9H9BrO | CID 3309401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3 -Bromo-4 -methylacetophenone 97 40180-80-1 [sigmaaldrich.com]
- 4. 4'-Bromo-3'-methylacetophenone | 37074-40-1 [chemicalbook.com]
- 5. 4'-Bromo-3'-methylacetophenone:Synthesis,Applications_Chemicalbook [chemicalbook.com]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
In-Depth 1H NMR Spectrum Analysis of 3'-Bromo-4'-methylacetophenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 3'-Bromo-4'-methylacetophenone. This compound is of interest in synthetic organic chemistry and drug discovery as a versatile intermediate. A thorough understanding of its spectral characteristics is crucial for reaction monitoring, quality control, and structural verification. This document outlines the expected 1H NMR spectral data, provides a standard experimental protocol for its acquisition, and visualizes the structural relationships of the protons.
Predicted 1H NMR Data Presentation
The following table summarizes the predicted quantitative 1H NMR data for this compound. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm. The predicted data is based on established NMR prediction algorithms and analysis of structurally similar compounds.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-α (CH3-C=O) | ~ 2.58 | Singlet (s) | N/A | 3H |
| H-β (Ar-CH3) | ~ 2.44 | Singlet (s) | N/A | 3H |
| H-5' | ~ 7.35 | Doublet (d) | ~ 8.1 | 1H |
| H-6' | ~ 7.78 | Doublet of Doublets (dd) | ~ 8.1, ~ 1.9 | 1H |
| H-2' | ~ 8.05 | Doublet (d) | ~ 1.9 | 1H |
Structural and Signaling Pathway Diagram
The following diagram illustrates the chemical structure of this compound and the through-bond coupling relationships between the aromatic protons.
Figure 1. Structure and proton coupling of this compound.
Experimental Protocol: 1H NMR Spectroscopy
A standard protocol for acquiring the 1H NMR spectrum of this compound is as follows:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
The 1H NMR spectrum is acquired on a 400 MHz (or higher field) spectrometer.
-
The probe is tuned and matched to the 1H frequency.
-
The sample is locked on the deuterium signal of the CDCl3.
-
Shimming is performed to optimize the magnetic field homogeneity.
-
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: A spectral width of approximately 16 ppm (e.g., -2 to 14 ppm) is set.
-
Number of Scans: 16 to 64 scans are typically acquired for a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is used.
-
Acquisition Time: An acquisition time of at least 2-3 seconds is set to ensure good resolution.
-
Temperature: The experiment is conducted at a constant temperature, typically 298 K.
-
-
Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed.
-
Phase correction is applied to obtain an absorptive spectrum.
-
Baseline correction is performed to ensure a flat baseline.
-
The spectrum is referenced to the TMS signal at 0.00 ppm.
-
Integration of the signals is performed to determine the relative number of protons.
-
Spectral Interpretation
The 1H NMR spectrum of this compound can be interpreted as follows:
-
Aliphatic Region:
-
The acetyl methyl protons (H-α) are expected to appear as a singlet around 2.58 ppm. The singlet nature arises from the absence of adjacent protons. The downfield shift is due to the deshielding effect of the adjacent carbonyl group.
-
The aromatic methyl protons (H-β) are anticipated to resonate as a singlet at approximately 2.44 ppm. This signal is also a singlet due to the lack of neighboring protons.
-
-
Aromatic Region:
-
The aromatic region will display signals for the three protons on the benzene ring.
-
H-5': This proton is ortho to the methyl group and meta to the acetyl group. It is expected to appear as a doublet around 7.35 ppm due to ortho-coupling with H-6' (J ≈ 8.1 Hz).
-
H-6': This proton is ortho to H-5', meta to the bromine atom, and para to the acetyl group. It is expected to be a doublet of doublets around 7.78 ppm due to ortho-coupling with H-5' (J ≈ 8.1 Hz) and meta-coupling with H-2' (J ≈ 1.9 Hz).
-
H-2': This proton is ortho to the acetyl group and meta to the bromine atom. It is the most deshielded aromatic proton due to the anisotropic effect of the carbonyl group and is expected to appear as a doublet around 8.05 ppm due to meta-coupling with H-6' (J ≈ 1.9 Hz).
-
This detailed analysis, combining predicted data, experimental methodology, and structural visualization, provides a comprehensive resource for professionals working with this compound.
An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 3'-Bromo-4'-methylacetophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 3'-Bromo-4'-methylacetophenone. This document includes predicted spectral data, a comprehensive experimental protocol for acquiring such data, and logical diagrams to illustrate the molecular structure and its correlation to the NMR spectrum.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR chemical shifts for this compound have been predicted based on established substituent effects on the benzene ring and comparison with similar acetophenone derivatives. Due to the low natural abundance of the ¹³C isotope, obtaining a spectrum with a good signal-to-noise ratio is crucial for accurate analysis.[1] The chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) standard.[1][2][3]
The predicted chemical shifts for each carbon atom in this compound are summarized in the table below. The numbering of the carbon atoms corresponds to the chemical structure diagram provided in the subsequent section.
| Carbon Atom | Predicted Chemical Shift (ppm) | Multiplicity (Proton Decoupled) | Notes |
| C1 | ~197 | Singlet | Carbonyl carbon, typically found far downfield.[1] |
| C2 | ~26 | Singlet | Acetyl methyl carbon. |
| C1' | ~136 | Singlet | Aromatic quaternary carbon attached to the acetyl group. |
| C2' | ~129 | Singlet | Aromatic methine carbon. |
| C3' | ~122 | Singlet | Aromatic quaternary carbon attached to the bromine atom. |
| C4' | ~140 | Singlet | Aromatic quaternary carbon attached to the methyl group. |
| C5' | ~132 | Singlet | Aromatic methine carbon. |
| C6' | ~128 | Singlet | Aromatic methine carbon. |
| C7' | ~20 | Singlet | Aromatic methyl carbon. |
Note: These are predicted values and may vary slightly from experimentally determined shifts.
Molecular Structure and NMR Assignments
The chemical structure of this compound and the corresponding carbon numbering for NMR assignment are depicted below.
Caption: Chemical structure of this compound with carbon numbering.
Experimental Protocol for ¹³C NMR Spectroscopy
This section outlines a standard protocol for acquiring a proton-decoupled ¹³C NMR spectrum of this compound.
Sample Preparation
-
Dissolution: Dissolve approximately 50-100 mg of this compound in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃).[4][5] The use of a deuterated solvent is necessary for the spectrometer's lock system.[5]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.[2]
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.[2] Ensure the sample height in the tube is adequate for the spectrometer's probe.
NMR Spectrometer Setup
-
Insertion and Locking: Insert the sample into the NMR spectrometer. The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field.[4]
-
Shimming: Shim the magnetic field to achieve homogeneity and improve the resolution of the NMR signals.[4]
-
Tuning and Matching: Tune and match the ¹³C probe to the correct frequency to ensure efficient transfer of radiofrequency power.[4]
Data Acquisition Parameters
The following are typical acquisition parameters for a standard proton-decoupled ¹³C NMR experiment:
| Parameter | Value | Description |
| Pulse Program | zgpg30 | A standard pulse sequence for proton-decoupled ¹³C NMR on Bruker instruments.[4] |
| Spectral Width | 0-220 ppm | Encompasses the typical chemical shift range for carbon atoms in organic molecules.[4] |
| Number of Scans (NS) | 1024 or more | The number of scans will depend on the sample concentration and desired signal-to-noise ratio.[4] |
| Relaxation Delay (D1) | 2 seconds | A delay to allow for relaxation of the carbon nuclei between pulses.[4] |
| Acquisition Time (AQ) | 1-2 seconds | The duration for which the Free Induction Decay (FID) is recorded. |
| Temperature | 298 K | Standard room temperature. |
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.[4]
-
Phasing: Phase the resulting spectrum to ensure all peaks are in the absorptive mode.[4]
-
Referencing: Reference the spectrum by setting the TMS peak to 0 ppm.[4]
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.[4]
Logical Workflow for Spectral Analysis
The process of obtaining and interpreting a ¹³C NMR spectrum follows a logical workflow, from sample preparation to final data analysis.
Caption: Workflow for ¹³C NMR spectroscopy from sample preparation to spectral analysis.
References
An In-depth Technical Guide to the Key Functional Groups of 3'-Bromo-4'-methylacetophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the chemical properties, key functional groups, and practical applications of 3'-Bromo-4'-methylacetophenone. It is intended to serve as a technical resource for professionals in the fields of chemical research and drug development.
Introduction
This compound is an organic compound that serves as a versatile intermediate in the synthesis of various pharmaceuticals and agrochemicals[1][2]. Its chemical structure, which includes a bromine atom and a methyl group on an acetophenone framework, makes it a valuable reactant in a variety of synthetic pathways[2]. This compound is notably used in the synthesis of complex pharmaceutical agents, such as Siponimod, a drug for treating multiple sclerosis[2][3]. The strategic placement of its functional groups allows for targeted modifications, making it a crucial building block in modern medicinal chemistry and material science[1].
Core Functional Groups
The chemical reactivity and physical properties of this compound are dictated by three principal functional groups: the ketone, the aromatic ring with its substituents, and the halogen.
Acetyl Group (Ketone)
The acetyl group, consisting of a carbonyl group bonded to a methyl group, is a key feature of the acetophenone structure. The carbonyl group's carbon atom is sp² hybridized and electrophilic, making it susceptible to nucleophilic attack. This reactivity is fundamental to many of the reactions that this compound undergoes.
Substituted Phenyl Group
The phenyl group is substituted with a bromine atom and a methyl group. The aromatic ring provides a site for electrophilic aromatic substitution reactions, and the existing substituents direct the position of incoming groups. The methyl group is an activating, ortho-, para-directing group, while the bromine atom is a deactivating, ortho-, para-directing group.
Bromo Group
The bromine atom is an important functional group that can be substituted or used in cross-coupling reactions, such as the Suzuki or Heck reactions. This allows for the formation of new carbon-carbon bonds, significantly increasing the molecular complexity of potential products.
Quantitative Data
The following tables summarize the key physical and chemical properties of this compound.
Table 1: Physical and Chemical Properties
| Property | Value | References |
| Molecular Formula | C₉H₉BrO | [1][4][5] |
| Molecular Weight | 213.07 g/mol | [1][4][5] |
| Appearance | Off-White to Pale Yellow Solid | [1][3] |
| Melting Point | 42-46 °C | [3][4] |
| Boiling Point | 118 °C at 3 mmHg | [3][4] |
| Solubility | Chloroform (Slightly), Methanol (Slightly) | [3] |
Table 2: Spectroscopic Data
| Spectroscopic Technique | Key Features |
| ¹H NMR | Signals corresponding to the aromatic protons, the methyl protons of the acetyl group, and the methyl protons on the aromatic ring. |
| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons (including those bonded to the bromo and methyl groups), and the methyl carbons. A representative spectrum for a similar compound showed peaks around δ 21.3, 26.6, 125.6, 128.4, 128.7, 133.8, 137.2, 138.3, and 198.3[6]. |
| Infrared (IR) Spectroscopy | A strong absorption band characteristic of the C=O stretch of the ketone, typically around 1680 cm⁻¹. Other bands corresponding to aromatic C-H and C-C stretching, as well as C-Br stretching. |
| Mass Spectrometry | The molecular ion peak (M⁺) and fragment ions corresponding to the loss of key groups, such as the methyl and acetyl groups. |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of substituted acetophenones is through Friedel-Crafts acylation. The following is a representative protocol for the bromination of 4'-methylacetophenone.
Materials:
-
4'-Methylacetophenone
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄) or other suitable solvent
-
Benzoyl peroxide (initiator)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4'-methylacetophenone in CCl₄.
-
Add N-bromosuccinimide and a catalytic amount of benzoyl peroxide to the solution.
-
Heat the mixture to reflux and maintain the temperature for several hours. The reaction progress can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Logical Relationships and Visualizations
The following diagram illustrates the connectivity of the key functional groups in this compound.
Caption: Key functional groups of this compound.
References
An In-depth Technical Guide to the Safe Handling of 3'-Bromo-4'-methylacetophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 3'-Bromo-4'-methylacetophenone (CAS No. 40180-80-1), a versatile intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1][2] Adherence to rigorous safety protocols is essential when working with this compound to mitigate potential risks.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:
-
Skin Irritation (Category 2): Causes skin irritation.[3]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[3]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[3]
Signal Word: Warning
Hazard Statements:
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
Pictogram:
-
GHS07: Exclamation Mark
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₉BrO | [4][5][6][7] |
| Molecular Weight | 213.07 g/mol | [4][5][6][7] |
| Appearance | White to light yellow or brown powder/solid.[1][8] | [1][8] |
| Melting Point | 42-46 °C | [9] |
| Boiling Point | 118 °C at 3 mmHg | [6] |
| Solubility | Slightly soluble in chloroform and methanol. | [10] |
| Storage Class | 11: Combustible Solids | [9] |
Toxicological Information
Quantitative toxicological data such as LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%) for this compound are not available in the reviewed literature. However, based on its hazard classification, it is considered harmful if swallowed, inhaled, or absorbed through the skin. It is crucial to handle this compound with appropriate protective measures to avoid direct contact and inhalation.
Experimental Handling and Safety Protocols
The following is a general protocol for the safe handling of this compound in a laboratory setting, adapted from synthesis procedures.
4.1. Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[9]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).[9]
-
Skin and Body Protection: A lab coat is required. Ensure full skin coverage.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If dust is generated, a NIOSH-approved respirator (e.g., N95) may be necessary.[9]
4.2. General Handling Procedure
-
Preparation:
-
Ensure a chemical fume hood is operational and the work area is clean and free of clutter.
-
Assemble all necessary equipment and reagents before starting.
-
Have an appropriate fire extinguisher (e.g., dry chemical, carbon dioxide) readily available.
-
Locate the nearest safety shower and eyewash station.
-
-
Dispensing and Weighing:
-
Conduct all dispensing and weighing of the solid compound within a chemical fume hood to avoid inhalation of dust.
-
Use a spatula for transferring the solid. Avoid creating dust clouds.
-
-
Reaction Setup:
-
If the compound is to be used in a reaction, set up the apparatus within the fume hood.
-
For reactions involving heating, use a heating mantle with a temperature controller. Avoid open flames.
-
Ensure all joints in the glassware are properly sealed.
-
-
Post-Reaction Work-up:
-
Quench the reaction mixture safely as per the specific experimental protocol.
-
Perform extractions and washes within the fume hood.
-
Be aware that upon reaction, hazardous byproducts may be generated. For instance, in bromination reactions, hydrogen bromide gas can be evolved.
-
4.3. Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Skin Contact: Immediately wash skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[3]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[3]
-
Spills:
-
Evacuate the area.
-
Wear appropriate PPE.
-
For small spills, absorb with an inert, non-combustible material (e.g., sand, vermiculite) and place in a sealed container for disposal.
-
For large spills, contain the spill and contact environmental health and safety personnel.
-
Storage and Disposal
5.1. Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.[10] The compound should be segregated from active metals.[10]
5.2. Disposal
-
Dispose of waste in accordance with local, state, and federal regulations.
-
As a halogenated organic compound, it should be collected in a designated "halogenated waste" container.[11][12] Do not mix with non-halogenated waste.[11]
-
Contaminated containers should be treated as hazardous waste and disposed of accordingly.
Reactivity and Stability
-
Stability: Stable under recommended storage conditions.
-
Incompatible Materials: Strong oxidizing agents, strong bases, and active metals.[10]
-
Hazardous Decomposition Products: Upon combustion, it may produce carbon monoxide, carbon dioxide, and hydrogen bromide gas.[3]
Environmental Information
Specific ecotoxicity data for this compound is limited. However, brominated aromatic compounds can be persistent in the environment and may be harmful to aquatic life.[13] It is advised to prevent the release of this compound into the environment.
Diagrams
Caption: Hazard exposure pathways for this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 5. scbt.com [scbt.com]
- 6. This compound | 40180-80-1 [chemicalbook.com]
- 7. 4'-Bromo-3'-methylacetophenone | 37074-40-1 [chemicalbook.com]
- 8. This compound | 40180-80-1 | TCI AMERICA [tcichemicals.com]
- 9. 3 -Bromo-4 -methylacetophenone 97 40180-80-1 [sigmaaldrich.com]
- 10. Unveiling the Versatility of 4'-Bromo-3'-methylacetophenone: A Catalyst for Innovation in Chemical Synthesis and Application_Chemicalbook [chemicalbook.com]
- 11. 7.2 Organic Solvents [ehs.cornell.edu]
- 12. uakron.edu [uakron.edu]
- 13. Environmental Impact of Flame Retardants (Persistence and Biodegradability) - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Procuring 3'-Bromo-4'-methylacetophenone: Suppliers, Quality Control, and Synthetic Applications
For researchers and professionals in drug development and medicinal chemistry, the quality and accessibility of starting materials are paramount to project success. 3'-Bromo-4'-methylacetophenone (CAS No. 40180-80-1) is a key building block in the synthesis of a variety of pharmaceutical compounds. This in-depth technical guide provides a comprehensive overview of commercial suppliers, quality control considerations, and key synthetic applications of this versatile reagent.
Commercial Availability and Pricing
A critical first step for any research project is sourcing high-quality reagents from reliable suppliers. This compound is readily available from a number of commercial vendors, catering to a range of research needs from small-scale discovery to larger developmental quantities. Purity levels are typically high, with most suppliers offering grades of 97% or greater. Pricing can vary significantly based on the supplier, quantity, and purity. Below is a comparative summary of offerings from prominent chemical suppliers.
| Supplier | Purity | 1 g | 5 g | 10 g | 25 g | 50 g | 100 g |
| Sigma-Aldrich | 97% | - | $81.75 | - | - | - | - |
| Biosynth | - | - | - | $95.00 | $95.00 | $136.00 | $227.00 |
| TCI America (via Fisher Scientific) | ≥98.0% (GC) | $35.25 | - | - | - | - | - |
| Chem-Impex | ≥98% (GC) | - | - | - | - | - | - |
Note: Prices are subject to change and may not include shipping and handling fees. Researchers are advised to consult the suppliers' websites for the most current pricing and availability. Some suppliers may offer bulk quantities upon request.
Quality Control and Purity Analysis
Ensuring the identity and purity of starting materials is a fundamental aspect of rigorous scientific research. Impurities can lead to unforeseen side reactions, difficulty in purification, and unreliable biological data. Reputable suppliers of this compound will provide a Certificate of Analysis (CoA) upon request, detailing the results of their quality control testing.
Key Analytical Techniques for Quality Control:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the compound and identifying any organic impurities. The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons, the acetyl group protons, and the methyl group protons.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive technique used to determine the purity of the compound by separating it from any non-volatile impurities. A high-purity sample will show a single major peak.[1]
-
Gas Chromatography (GC): For volatile compounds like this compound, GC is another effective method for assessing purity.[2][3][4]
-
Melting Point Analysis: A sharp melting point range close to the literature value (42-46 °C) is a good indicator of high purity.[5]
A typical workflow for the procurement and quality control of a chemical reagent is illustrated in the diagram below.
Key Synthetic Applications and Experimental Protocols
This compound is a valuable intermediate in organic synthesis, primarily utilized in cross-coupling reactions to form new carbon-carbon and carbon-nitrogen bonds. Its aryl bromide moiety makes it an ideal substrate for palladium-catalyzed reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds, typically between an aryl halide and a boronic acid or ester.[6][7] This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.
General Experimental Protocol for Suzuki-Miyaura Coupling:
-
To a reaction vessel, add this compound (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv.), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv.).
-
The vessel is evacuated and backfilled with an inert gas (e.g., nitrogen or argon).
-
A suitable solvent system (e.g., toluene/water, dioxane/water, or DMF) is added.
-
The reaction mixture is heated with stirring for a specified time, typically ranging from a few hours to overnight, at a temperature between 80-120 °C.
-
Reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the synthesis of C-N bonds by coupling an aryl halide with a primary or secondary amine in the presence of a palladium catalyst and a strong base.[8][9][10][11][12] This reaction is instrumental in the preparation of anilines and their derivatives, which are prevalent in many biologically active molecules.
General Experimental Protocol for Buchwald-Hartwig Amination:
-
In an oven-dried reaction vessel, combine this compound (1.0 equiv.), the amine (1.1-1.5 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle, 0.01-0.05 equiv.), a phosphine ligand (e.g., XPhos, SPhos, or BINAP, 0.02-0.10 equiv.), and a base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃, 1.5-2.5 equiv.).
-
The vessel is sealed, evacuated, and backfilled with an inert gas.
-
An anhydrous, deoxygenated solvent such as toluene, dioxane, or THF is added.
-
The reaction mixture is heated to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
The reaction is monitored by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, the reaction mixture is quenched with water and extracted with an organic solvent.
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium or sodium sulfate, filtered, and concentrated.
-
The residue is purified by flash column chromatography to afford the desired N-aryl product.
By carefully selecting suppliers, implementing rigorous quality control measures, and employing robust synthetic methodologies, researchers can confidently utilize this compound to advance their drug discovery and development programs.
References
- 1. sielc.com [sielc.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 40180-80-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. calpaclab.com [calpaclab.com]
- 5. 3 -Bromo-4 -methylacetophenone 97 40180-80-1 [sigmaaldrich.com]
- 6. ocf.berkeley.edu [ocf.berkeley.edu]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
The Strategic Role of 3'-Bromo-4'-methylacetophenone as a Pivotal Building Block in Modern Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
3'-Bromo-4'-methylacetophenone, a versatile chemical intermediate, has emerged as a crucial building block in the landscape of organic synthesis and medicinal chemistry. Its unique structural features, comprising a reactive bromine atom and a modifiable keto group on a substituted phenyl ring, render it an invaluable precursor for the construction of a diverse array of complex molecules. This technical guide provides an in-depth exploration of the synthesis, chemical properties, and extensive applications of this compound. It details its instrumental role in the synthesis of high-value compounds, including pharmaceuticals like the multiple sclerosis drug Siponimod and novel kinase inhibitors, as well as its utility in the development of agrochemicals and advanced materials. This document aims to serve as a comprehensive resource, offering detailed experimental protocols, quantitative data, and visual representations of key chemical transformations and biological pathways to empower researchers in their scientific endeavors.
Introduction
In the intricate field of chemical synthesis, the strategic selection of starting materials is paramount to the efficient and successful construction of target molecules. This compound (CAS No: 40180-80-1) has garnered significant attention as a highly versatile and economically important chemical building block. Its utility stems from the presence of three key functional groups: a bromine atom, which serves as a handle for a multitude of cross-coupling reactions; a ketone, which can be readily transformed into a variety of other functionalities; and a methyl group on the aromatic ring, which influences the electronic properties and provides a site for further derivatization.
This guide will delve into the synthesis of this compound and its subsequent application in several pivotal, palladium-catalyzed cross-coupling reactions, which form the cornerstone of modern synthetic chemistry. Furthermore, it will explore the biological significance of molecules derived from this building block, with a particular focus on their roles in modulating key signaling pathways relevant to human diseases.
Physicochemical Properties and Synthesis
A thorough understanding of the physical and chemical properties of this compound is essential for its effective utilization in synthesis.
Physicochemical Data
| Property | Value | Reference |
| CAS Number | 40180-80-1 | [1] |
| Molecular Formula | C₉H₉BrO | [1] |
| Molecular Weight | 213.07 g/mol | [1] |
| Melting Point | 42-46 °C | [2] |
| Boiling Point | 118 °C / 3 mmHg | |
| Appearance | White to off-white crystalline solid | |
| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is through the Friedel-Crafts acylation of 4-bromotoluene or the bromination of 4'-methylacetophenone.
This method involves the direct bromination of commercially available 4'-methylacetophenone. The reaction's regioselectivity is directed by the activating methyl group and the meta-directing acetyl group.
Experimental Protocol: Bromination of 4'-methylacetophenone
Materials:
-
4'-Methylacetophenone
-
N-Bromosuccinimide (NBS)
-
Iron(III) bromide (FeBr₃) (catalyst)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4'-methylacetophenone (1.0 eq) in dichloromethane.
-
Add a catalytic amount of iron(III) bromide (0.1 eq).
-
To this solution, add N-bromosuccinimide (1.1 eq) portion-wise over 30 minutes at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a white to off-white solid.
Quantitative Data:
| Reactant | Product | Yield | Reference |
| 4'-Methylacetophenone | This compound | 56% | [2] |
Applications in Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom of this compound serves as an excellent handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in the synthesis of complex organic molecules.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)-C(sp²) bonds, typically between an organohalide and an organoboron compound.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
Toluene (anhydrous)
-
Water (degassed)
Procedure:
-
In a Schlenk flask, combine this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene and degassed water (e.g., 5:1 v/v) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous MgSO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Quantitative Data:
| Aryl Halide | Coupling Partner | Product | Yield |
| This compound | Phenylboronic acid | 3-Acetyl-4-methylbiphenyl | >90% (representative) |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.
Experimental Protocol: Sonogashira Coupling of this compound with a Terminal Alkyne
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF) (anhydrous)
Procedure:
-
To a solution of this compound in a mixture of THF and triethylamine (2:1 v/v), add Pd(PPh₃)₂Cl₂ and CuI under an inert atmosphere.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 6-12 hours. Monitor by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data:
| Aryl Halide | Coupling Partner | Product | Yield |
| This compound | Phenylacetylene | 1-(4-Methyl-3-(phenylethynyl)phenyl)ethan-1-one | ~85% (representative) |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds by coupling an aryl halide with an amine.
Experimental Protocol: Buchwald-Hartwig Amination of this compound with a Primary Amine
Materials:
-
This compound (1.0 eq)
-
Primary amine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Toluene (anhydrous)
Procedure:
-
In a glovebox or under an inert atmosphere, combine this compound, NaOtBu, Pd₂(dba)₃, and Xantphos in a Schlenk tube.
-
Add anhydrous toluene, followed by the primary amine.
-
Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours. Monitor by TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through Celite.
-
Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data:
| Aryl Halide | Amine | Product | Yield |
| This compound | Aniline | 1-(4-Methyl-3-(phenylamino)phenyl)ethan-1-one | ~80% (representative) |
Role in the Synthesis of Biologically Active Molecules
This compound is a key starting material in the synthesis of several important pharmaceutical compounds.
Synthesis of Siponimod
Siponimod (BAF312) is an oral medication used for the treatment of relapsing-remitting multiple sclerosis.[1] Its synthesis utilizes this compound as a key precursor.[1] The synthetic route involves a series of transformations where the bromine atom and the acetyl group are strategically modified to build the complex structure of the drug.
Siponimod is a selective modulator of the sphingosine-1-phosphate (S1P) receptors S1P₁ and S1P₅. By binding to S1P₁ receptors on lymphocytes, it prevents them from leaving the lymph nodes, thereby reducing the number of circulating lymphocytes that can access the central nervous system and cause inflammation and damage. Its interaction with S1P₅ receptors on oligodendrocytes may also promote remyelination.
Caption: Siponimod's mechanism of action in multiple sclerosis.
Synthesis of CLK1 Inhibitors
This compound is also a precursor in the development of novel inhibitors of CDC-like kinase 1 (CLK1). CLK1 is a dual-specificity kinase that plays a critical role in the regulation of pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) proteins. Dysregulation of CLK1 activity has been implicated in various diseases, including cancer and neurodegenerative disorders, making it an attractive therapeutic target.
CLK1 phosphorylates SR proteins, which are essential components of the spliceosome. This phosphorylation event modulates the subcellular localization and activity of SR proteins, thereby influencing the selection of splice sites on pre-mRNA. Inhibition of CLK1 can alter splicing patterns, which can be therapeutically beneficial in diseases driven by aberrant splicing.
Caption: Role of CLK1 in pre-mRNA splicing and its inhibition.
Experimental Workflows
The utilization of this compound as a building block typically follows a logical experimental workflow, from initial synthesis to the generation of a final, biologically active compound.
Caption: General experimental workflow using this compound.
Conclusion
This compound stands out as a strategically important and versatile building block in modern organic synthesis. Its facile preparation and the reactivity of its functional groups provide a robust platform for the construction of a wide range of complex and valuable molecules. The applications of this compound in the synthesis of pharmaceuticals like Siponimod and novel kinase inhibitors underscore its significance in drug discovery and development. The detailed protocols and conceptual frameworks presented in this guide are intended to facilitate the work of researchers and scientists, enabling them to harness the full potential of this compound in their synthetic endeavors and contribute to the advancement of chemical and biomedical sciences.
References
The Discovery and Enduring Legacy of Substituted Acetophenones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Substituted acetophenones, a cornerstone of organic synthesis, represent a class of aromatic ketones with a rich history intertwined with the development of modern chemistry. From their initial discovery through seminal reactions to their current applications as vital precursors in medicinal chemistry and materials science, these compounds continue to be of significant interest. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and biological significance of substituted acetophenones, tailored for professionals in research and drug development.
A Historical Overview: From Serendipity to Rational Design
The story of substituted acetophenones is inseparable from the groundbreaking work of Charles Friedel and James Crafts. In 1877, their discovery of the electrophilic substitution reaction, now famously known as the Friedel-Crafts reaction, revolutionized the field of organic chemistry.[1][2] This reaction provided the first efficient method for attaching acyl groups to aromatic rings, paving the way for the synthesis of a vast array of aromatic ketones, including the parent compound, acetophenone.[3][4]
Initially, acetophenone itself found use in the late 19th and early 20th centuries as a hypnotic and anticonvulsant under the brand name Hypnone.[3][5] However, its true potential lay in its versatility as a chemical intermediate. The ability to introduce various substituents onto the phenyl ring of acetophenone opened up a new world of chemical possibilities, allowing for the fine-tuning of electronic and steric properties to achieve desired functionalities.
Over the decades, the synthetic utility of substituted acetophenones has expanded dramatically. They have become indispensable building blocks in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[6][7] A notable example is the use of 4-isobutylacetophenone as a key intermediate in the industrial synthesis of the widely used nonsteroidal anti-inflammatory drug (NSAID), ibuprofen.[8] The development of diverse synthetic methodologies, including the Fries rearrangement and the Claisen-Schmidt condensation, has further broadened the accessibility and variety of substituted acetophenones available to researchers.[9][10]
Physicochemical Properties of Selected Substituted Acetophenones
The physical and chemical properties of substituted acetophenones are significantly influenced by the nature and position of the substituents on the aromatic ring. These properties are crucial for predicting reactivity, solubility, and biological activity. The following table summarizes key data for a selection of substituted acetophenones.
| Compound | Substituent | Melting Point (°C) | Boiling Point (°C) | ¹H NMR (δ, ppm) - Acetyl Protons | ¹³C NMR (δ, ppm) - Carbonyl Carbon |
| Acetophenone | H | 19-20[3][11] | 202[3][11] | 2.61[2] | 198.2[2] |
| 4-Methylacetophenone | 4-CH₃ | 22-24 | 226 | 2.55 | 197.8 |
| 4-Methoxyacetophenone | 4-OCH₃ | 38-39 | 258 | 2.53 | 196.7 |
| 4-Nitroacetophenone | 4-NO₂ | 78-80 | 202 (at 15 mmHg) | 2.69 | 199.8 |
| 4-Chloroacetophenone | 4-Cl | 20-22 | 237 | 2.59 | 196.9 |
| 4-Hydroxyacetophenone | 4-OH | 109-111 | 148 (at 3 mmHg) | 2.54 | 199.2 |
| 2-Hydroxyacetophenone | 2-OH | 4-6 | 213 | 2.60 | 204.7 |
| 2,4-Dihydroxyacetophenone | 2,4-(OH)₂ | 144-147 | - | 2.51 | 203.1 |
Key Synthetic Methodologies: Experimental Protocols
The synthesis of substituted acetophenones can be achieved through several reliable methods. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Friedel-Crafts Acylation
The Friedel-Crafts acylation is the most direct method for the preparation of acetophenones. It involves the reaction of an aromatic compound with an acylating agent, typically an acyl chloride or anhydride, in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[12]
Experimental Protocol: Synthesis of 4-Methoxyacetophenone
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (14.7 g, 0.11 mol) and dry dichloromethane (100 mL). Cool the suspension to 0 °C in an ice bath.
-
Addition of Acylating Agent: Slowly add acetyl chloride (7.8 mL, 0.11 mol) to the stirred suspension over a period of 15 minutes.
-
Addition of Aromatic Substrate: In the dropping funnel, prepare a solution of anisole (10.8 g, 0.1 mol) in dry dichloromethane (25 mL). Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.
-
Workup: Carefully pour the reaction mixture into a beaker containing crushed ice (200 g) and concentrated hydrochloric acid (50 mL). Stir until the ice has melted.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash with water (100 mL), 5% sodium bicarbonate solution (100 mL), and brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a mixture of ethanol and water to yield 4-methoxyacetophenone as a white solid.
Fries Rearrangement
The Fries rearrangement is a reaction of a phenolic ester with a Lewis acid catalyst to form a mixture of ortho- and para-hydroxyaryl ketones.[9][13] The ratio of the isomers can often be controlled by adjusting the reaction temperature.
Experimental Protocol: Synthesis of 4-Hydroxyacetophenone from Phenyl Acetate
-
Reaction Setup: In a 100 mL round-bottom flask, place anhydrous aluminum chloride (13.3 g, 0.1 mol).
-
Addition of Reactant: Slowly add phenyl acetate (6.8 g, 0.05 mol) to the aluminum chloride with stirring. The reaction is exothermic, and the flask should be cooled in an ice bath if necessary.
-
Heating: After the initial reaction subsides, heat the mixture in an oil bath at 160-170 °C for 15 minutes.
-
Hydrolysis: Cool the reaction mixture to room temperature and then carefully add ice-cold water (50 mL) followed by concentrated hydrochloric acid (10 mL) to decompose the aluminum chloride complex.
-
Isolation of Crude Product: A solid product will precipitate. Collect the solid by vacuum filtration and wash it with cold water.
-
Purification: The crude product, a mixture of ortho- and para-isomers, can be separated by steam distillation. The ortho-isomer is volatile with steam, while the para-isomer remains in the distillation flask. The para-hydroxyacetophenone can be further purified by recrystallization from hot water.[14]
Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is used to synthesize chalcones (α,β-unsaturated ketones) from the reaction of a substituted acetophenone with an aromatic aldehyde in the presence of a base.[9][10] Chalcones are important intermediates for the synthesis of flavonoids and other heterocyclic compounds.
Experimental Protocol: Synthesis of Chalcone from Acetophenone and Benzaldehyde
-
Reactant Preparation: In a 250 mL Erlenmeyer flask, dissolve acetophenone (6.0 g, 0.05 mol) and benzaldehyde (5.3 g, 0.05 mol) in 50 mL of ethanol.
-
Base Addition: While stirring the solution, slowly add 25 mL of a 40% aqueous sodium hydroxide solution.
-
Reaction: Continue stirring the mixture at room temperature for 2-3 hours. A yellow precipitate of chalcone will form.
-
Isolation of Product: Cool the reaction mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the product by vacuum filtration and wash the crystals with cold water until the washings are neutral to litmus paper.
-
Purification: The crude chalcone can be purified by recrystallization from ethanol to yield pale yellow crystals.[1]
Biological Significance and Signaling Pathways
Substituted acetophenones exhibit a wide range of biological activities, making them valuable scaffolds in drug discovery.[7] Their mechanism of action often involves interaction with specific enzymes and signaling pathways.
Inhibition of α-Glucosidase
Certain substituted acetophenone derivatives have been identified as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.[15] Inhibition of this enzyme can delay the absorption of glucose, making it a therapeutic target for the management of type 2 diabetes. The mechanism of inhibition often involves the formation of a complex between the acetophenone derivative and the active site of the enzyme, leading to a conformational change that reduces its catalytic activity.[13]
Modulation of the NF-κB Signaling Pathway
The nuclear factor-kappa B (NF-κB) signaling pathway plays a crucial role in inflammation, immunity, and cell survival.[1] Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders. Some substituted acetophenones have been shown to modulate the NF-κB pathway, often by inhibiting the activation of key kinases or preventing the translocation of NF-κB into the nucleus.[16][17] This inhibitory action can lead to anti-inflammatory and anti-proliferative effects.
Experimental Workflow: From Synthesis to Characterization
The successful synthesis and development of novel substituted acetophenones rely on a systematic and well-defined experimental workflow. This workflow encompasses the initial synthesis, followed by rigorous purification and comprehensive characterization to confirm the structure and purity of the target compound.
Conclusion
Substituted acetophenones have evolved from being early curiosities of organic synthesis to indispensable tools in modern drug discovery and materials science. Their rich history, versatile synthesis, and diverse biological activities ensure their continued relevance in the scientific community. A thorough understanding of their properties, synthetic methodologies, and mechanisms of action is paramount for researchers aiming to leverage these remarkable compounds in the development of novel therapeutics and advanced materials.
References
- 1. mdpi.com [mdpi.com]
- 2. Acetophenone | C6H5COCH3 | CID 7410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Acetophenone - Wikipedia [en.wikipedia.org]
- 4. Acetophenone | Aromatic, Organic, Synthesis | Britannica [britannica.com]
- 5. researchgate.net [researchgate.net]
- 6. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acetophenone derivatives: Significance and symbolism [wisdomlib.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. youtube.com [youtube.com]
- 10. scispace.com [scispace.com]
- 11. study.com [study.com]
- 12. ncert.nic.in [ncert.nic.in]
- 13. Benzonate derivatives of acetophenone as potent α-glucosidase inhibitors: synthesis, structure-activity relationship and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scribd.com [scribd.com]
- 15. Benzonate derivatives of acetophenone as potent α-glucosidase inhibitors: synthesis, structure–activity relationship and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Acetaminophen inhibits NF-kappaB activation by interfering with the oxidant signal in murine Hepa 1-6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. selleckchem.com [selleckchem.com]
Methodological & Application
Application Notes and Protocols: The Strategic Use of 3'-Bromo-4'-methylacetophenone in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 3'-Bromo-4'-methylacetophenone as a key building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile reagent is instrumental in the synthesis of complex biaryl structures, which are pivotal in the development of novel pharmaceutical agents and functional materials. The protocols and data presented herein are derived from established methodologies for structurally similar aryl bromides, offering a robust starting point for reaction optimization and scale-up.
Introduction to Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1][2] This reaction is renowned for its mild conditions, broad functional group tolerance, and the commercial availability and low toxicity of its reagents.[1] this compound, with its reactive bromine atom, is an excellent substrate for these transformations, enabling the introduction of diverse aryl and heteroaryl moieties.
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst.[3] The cycle comprises three main steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the organoboron species (facilitated by a base), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[3]
Data Presentation: Reaction Parameter Optimization
The successful execution of a Suzuki coupling reaction is highly dependent on the careful selection of the catalyst, base, solvent, and temperature. The following tables summarize quantitative data from studies on the closely related substrate, 4-bromoacetophenone, providing valuable insights for the optimization of reactions involving this compound.
Table 1: Effect of Different Bases on Product Conversion [4]
| Entry | Base (2.0 mmol) | Solvent | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | Na₂CO₃ | DMA | 100 | 24 | 94 |
| 2 | K₂CO₃ | DMA | 100 | 24 | 91 |
| 3 | NaOAc | DMA | 100 | 24 | 88 |
| 4 | NaHCO₃ | DMA | 100 | 24 | 76 |
| 5 | Et₃N | DMA | 100 | 24 | 35 |
| Reaction Conditions: 4-bromoacetophenone (1.0 mmol), phenylboronic acid (1.5 mmol), supported palladium catalyst (1.0 mmol%). |
Table 2: Optimization of Catalyst Loading [4]
| Entry | Catalyst Loading (mmol%) | TON* | Conversion (%) |
| 1 | 1.0 | 72 | 72 |
| 2 | 0.50 | 144 | 72 |
| 3 | 0.25 | 288 | 72 |
| Reaction Conditions: 4-bromoacetophenone (1.0 mmol), phenylboronic acid (1.5 mmol), Na₂CO₃ (2.0 mmol), DMA (5 mL), 24 hours. TON (Turnover Number) = mmol of product / mmol of catalyst. |
Table 3: Influence of Reaction Temperature on Conversion [4]
| Entry | Temperature (°C) | Conversion (%) |
| 1 | 100 | 72 |
| 2 | 120 | 85 |
| 3 | 140 | 100 |
| Reaction Conditions: 4-bromoacetophenone (1.0 mmol), phenylboronic acid (1.5 mmol), 0.25 mmol% supported catalyst, Na₂CO₃ (2.0 mmol), DMA (5 mL), 24 hours. |
Table 4: Effect of Solvents and Bases on Yield for 4-bromoacetophenone [5]
| Run | Base | Solvent | Yield (%) |
| 1 | KOH | H₂O | 100 (94) |
| 2 | KOH | DMF | 100 (78) |
| 3 | KOH | Dioxane | 60 |
| 4 | KOH | Toluene | 90 |
| 5 | K₂CO₃ | H₂O | 100 (83) |
| 6 | K₂CO₃ | Toluene | 90 |
| 7 | K₂CO₃ | Dioxane | 40 |
| 8 | Cs₂CO₃ | H₂O | 100 (93) |
| Values in parentheses represent isolated yields. |
Experimental Protocols
The following protocols are generalized procedures that can be adapted for the Suzuki coupling of this compound with various boronic acids. Optimization of specific parameters may be required to achieve maximum yield and purity.
General Procedure 1: Standard Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent (e.g., 1,4-dioxane/water, toluene, or DMF). Subsequently, add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂ with a suitable phosphine ligand, 0.1 - 5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously. Monitor the reaction progress by an appropriate technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter. Concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
General Procedure 2: Microwave-Assisted Suzuki-Miyaura Coupling
-
Reaction Setup: In a microwave-safe reaction vessel, combine this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), the palladium catalyst (e.g., PdCl₂(dppf), 0.1 equiv.), and the base (e.g., 2 M K₂CO₃, 10 equiv.) in a suitable microwave solvent such as N,N-dimethylacetamide (DMA).
-
Reaction: Seal the vessel and place it in the microwave reactor. Heat the mixture to the specified temperature (e.g., 150 °C) for the designated time (e.g., 20 minutes).
-
Work-up and Purification: After cooling, filter the reaction mixture and purify the filtrate by column chromatography to isolate the desired product.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
References
Application Notes and Protocols for the Heck Coupling of 3'-Bromo-4'-methylacetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed carbon-carbon bond formation between an unsaturated halide and an alkene. This powerful transformation has found extensive application in the synthesis of complex organic molecules, including pharmaceuticals and fine chemicals. 3'-Bromo-4'-methylacetophenone is a valuable building block in medicinal chemistry, and its functionalization via the Heck coupling allows for the introduction of diverse alkenyl substituents, enabling the generation of novel molecular scaffolds for drug discovery programs.
These application notes provide a detailed protocol for the Heck coupling of this compound with various olefins, offering insights into reaction optimization, catalyst selection, and product purification. The provided methodologies are intended to serve as a comprehensive guide for researchers in academic and industrial settings.
Catalytic Cycle of the Heck Reaction
The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
The catalytic cycle begins with the oxidative addition of the aryl bromide to a palladium(0) complex to form a Pd(II) species.[1] This is followed by coordination of the alkene and subsequent migratory insertion of the alkene into the aryl-palladium bond. A syn-β-hydride elimination then occurs to yield the substituted alkene product and a palladium-hydride complex.[1] Finally, reductive elimination, facilitated by a base, regenerates the active Pd(0) catalyst.[1]
Experimental Protocols
The following protocols provide a starting point for the Heck coupling of this compound with representative olefins: an activated alkene (n-butyl acrylate) and a non-activated alkene (styrene).
Protocol 1: Heck Coupling with n-Butyl Acrylate
This protocol is adapted from a general procedure for the Heck reaction of aryl bromides with n-butyl acrylate.[2]
Materials:
-
This compound
-
n-Butyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tris(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
Acetonitrile (MeCN), anhydrous
-
Celite®
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), palladium(II) acetate (0.05 eq.), and tris(o-tolyl)phosphine (0.1 eq.).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous acetonitrile, followed by n-butyl acrylate (1.5 eq.) and triethylamine (3.0 eq.) at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon complete consumption of the starting material, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst, and rinse the pad with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of ammonium chloride, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Protocol 2: Heck Coupling with Styrene
This protocol is based on conditions reported for the Heck coupling of 4-bromoacetophenone with styrene.[3]
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl) - as an example of an N-heterocyclic carbene (NHC) ligand precursor
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Water (H₂O)
-
Ethyl acetate
-
Hexane
-
Silica gel
Procedure:
-
To a Schlenk tube, add this compound (1.0 mmol), palladium(II) acetate (0.01 mmol, 1 mol%), and the NHC precursor (e.g., IPr·HCl, 0.02 mmol, 2 mol%).
-
Add potassium carbonate (2.0 mmol), styrene (1.5 mmol), N,N-dimethylformamide (3 mL), and water (3 mL).
-
Heat the mixture at 80 °C for 4 hours.
-
After cooling to room temperature, extract the mixture with a mixture of ethyl acetate and hexane.
-
Filter the organic layer through a short pad of silica gel, washing thoroughly with the ethyl acetate/hexane mixture.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be further purified by flash chromatography on silica gel if necessary.
Data Presentation: Optimization of Reaction Conditions
The yield of the Heck coupling reaction is highly dependent on several factors, including the choice of catalyst, ligand, base, and solvent. The following tables summarize representative conditions and their impact on the reaction outcome for substrates similar to this compound.
Table 1: Effect of Catalyst and Ligand on the Heck Coupling of Aryl Bromides with Styrene.
| Catalyst Precursor | Ligand/Precursor | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | None | K₂CO₃ | DMF/H₂O | 80 | 4 | Low/No Reaction | [3] |
| Pd(OAc)₂ | NHC Salt | K₂CO₃ | DMF/H₂O | 80 | 4 | High | [3] |
| Pd(dba)₂ | Phosphine-Imidazolium Salt | Cs₂CO₃ | Dioxane | 100 | 18 | >95 | [2] |
Table 2: Influence of Base and Solvent on the Heck Coupling of Bromoacetophenone Derivatives.
| Aryl Bromide | Olefin | Base | Solvent | Additive | Temperature (°C) | Yield (%) | Reference |
| 4-Bromoacetophenone | Styrene | K₂CO₃ | DMF/H₂O | None | 80 | 95 | [3] |
| 4-Bromoacetophenone | Styrene | Cs₂CO₃ | DMF/H₂O | None | 80 | - | [3] |
| 4-Bromoacetophenone | Styrene | t-BuOK | DMF/H₂O | None | 80 | - | [3] |
| 4-Bromoacetophenone | Styrene | K₃PO₄ | DMF/H₂O | None | 80 | - | [3] |
| 4-Bromoacetophenone | Phenylboronic acid | KOH | Water | TBAB | 100 | 94 | [4] |
| 4-Bromoacetophenone | Phenylboronic acid | KOH | DMF | TBAB | 100 | 92 | [4] |
Note: The use of N-heterocyclic carbene (NHC) ligands can significantly enhance the catalytic activity for the Heck coupling of aryl bromides.[3]
Experimental Workflow Diagram
The following diagram illustrates the general workflow for setting up and performing the Heck coupling reaction.
Caption: General workflow for the Heck coupling reaction.
Safety Precautions
-
Palladium catalysts and phosphine ligands should be handled in a well-ventilated fume hood.
-
Anhydrous solvents are flammable and should be handled with care, away from ignition sources.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
The Heck coupling of this compound is a versatile and efficient method for the synthesis of a wide range of substituted acetophenone derivatives. The protocols and data presented herein provide a solid foundation for researchers to successfully implement and optimize this important transformation in their synthetic endeavors. Careful consideration of the catalyst system, base, and solvent is crucial for achieving high yields and selectivity.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 3'-Bromo-4'-methylacetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1][2] This powerful transformation enables the formation of carbon-nitrogen (C-N) bonds between aryl halides or pseudohalides and a wide variety of amines.[1] The reaction's broad substrate scope, functional group tolerance, and relatively mild conditions have made it an indispensable tool for the synthesis of arylamines, which are prevalent structural motifs in numerous biologically active compounds.[3]
The subject of this application note, 3'-Bromo-4'-methylacetophenone, is a valuable building block in medicinal chemistry. The ability to introduce diverse amino functionalities at the 3'-position through the Buchwald-Hartwig amination allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies in drug discovery programs. The presence of the acetophenone moiety, however, introduces challenges such as potential enolization and subsequent side reactions under basic conditions.[4] Therefore, careful optimization of the reaction parameters, including the choice of catalyst, ligand, base, and solvent, is crucial for achieving high yields and purity of the desired 3'-amino-4'-methylacetophenone derivatives.
Data Presentation: Reaction Conditions and Yields
The following table summarizes representative conditions and outcomes for the Buchwald-Hartwig amination of this compound and structurally similar substrates with various amines. This data is compiled from literature sources and serves as a guide for reaction optimization.
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3'-Bromo-4'-fluoroacetophenone | Piperazine | Pd(OAc)₂ (10) | P(t-Bu)₃ (10) | Cs₂CO₃ (1.5) | Toluene | 100 | 16 | ~90* |
| 2 | 3'-Bromo-4'-fluoroacetophenone | Morpholine | Pd₂(dba)₃ (1.5) | (2-biphenyl)di-tert-butylphosphine (3) | Cs₂CO₃ (1.4) | Toluene | 80 | 20 | Low (~10) |
| 3 | 4-Bromoacetophenone | Benzamide | [Pd(cinnamyl)Cl]₂ (1.5) | XantPhos (6) | DBU (2) | Toluene | 100 | 18 | 79 |
| 4 | 4-Bromotoluene | Piperazine | Pd(dba)₂ (cat.) | (±)BINAP (cat.) | NaO-t-Bu (cat.) | m-xylene | MW | - | High |
| 5 | Bromobenzene | Carbazole | [Pd(allyl)Cl]₂ (1) | t-BuXPhos (4) | t-BuOLi (2.1) | Dioxane | 100 | 24 | - |
| 6 | 3-Bromopyridine-D4 | Cyclopentylamine | BrettPhos Precatalyst (2-4) | - | LiHMDS (1.5-2.5) | THF | 65 | - | 78 |
*Yield estimated from a reported 9:1 product ratio.[5]
Experimental Protocols
General Protocol for the Buchwald-Hartwig Amination of this compound
This protocol is a generalized procedure and may require optimization for specific amine coupling partners.
Materials:
-
This compound
-
Amine (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a precatalyst, 1-5 mol%)
-
Phosphine ligand (e.g., P(t-Bu)₃, XantPhos, RuPhos, 1.5-2 times the mol% of Pd)
-
Base (e.g., Cs₂CO₃, K₃PO₄, NaO-t-Bu, LiHMDS, 1.5 - 2.5 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF)
-
Schlenk tube or other suitable reaction vessel for inert atmosphere chemistry
-
Magnetic stir bar and stirrer/hotplate
-
Standard laboratory glassware for workup and purification
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium catalyst, phosphine ligand (if not using a precatalyst), and the base under an inert atmosphere.
-
Addition of Reactants: Add this compound to the Schlenk tube.
-
Inerting the Vessel: Seal the Schlenk tube and evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Amine Addition: Add the amine to the reaction mixture via syringe. If the amine is a solid, it can be added in the first step with the other solids.
-
Reaction: Place the sealed Schlenk tube in a preheated oil bath or heating block and stir the reaction mixture vigorously at the desired temperature (typically 80-110 °C).
-
Monitoring the Reaction: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Quenching and Extraction: Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 3'-amino-4'-methylacetophenone derivative.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Catalytic Cycle Diagram
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
References
Application Notes & Protocols: Synthesis of Pharmaceutical Intermediates from 3'-Bromo-4'-methylacetophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
3'-Bromo-4'-methylacetophenone is a versatile chemical building block pivotal in the synthesis of a variety of pharmaceutical intermediates. Its unique structure, featuring a reactive bromine atom on an acetophenone backbone, allows for a wide range of chemical transformations. This document provides detailed application notes and experimental protocols for the synthesis of key pharmaceutical intermediates starting from this compound, with a focus on palladium-catalyzed cross-coupling reactions and its application in the synthesis of the multiple sclerosis drug, Siponimod.
Introduction
This compound (CAS: 40180-80-1) serves as a crucial starting material in the development of complex pharmaceutical agents.[1] Its reactivity in electrophilic aromatic substitution and as a substrate in various cross-coupling reactions makes it an invaluable intermediate.[1][2] This compound is notably used in the synthesis of novel CLK1 inhibitors, the urinary antispasmodic tolterodine, and as a key reagent in the synthesis of Siponimod, a drug for treating relapsing-remitting multiple sclerosis.[1][3] Additionally, it finds applications in the development of antitumor agents, anti-inflammatory drugs, and analgesics.[2][3]
Key Synthetic Transformations
The chemical utility of this compound is primarily centered around reactions involving the aryl bromide moiety. These include:
-
Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom provides a reactive site for forming new carbon-carbon and carbon-nitrogen bonds.[4]
-
Suzuki-Miyaura Coupling: Reaction with boronic acids to form biaryl compounds.
-
Sonogashira Coupling: Reaction with terminal alkynes to create aryl alkynes.
-
Buchwald-Hartwig Amination: Reaction with amines to form arylamine derivatives.[4]
-
-
Alpha-Bromination: The acetyl group's alpha-carbon can be brominated to yield versatile α-bromo ketone intermediates.[4]
-
Nucleophilic Aromatic Substitution (SNAr): The bromide can be displaced by strong nucleophiles, a reaction facilitated by the electron-withdrawing acetyl group.[4]
Experimental Protocols
Protocol 1: Synthesis of the Starting Material - this compound
This protocol is adapted from a general procedure for the bromination of acetophenones, which has been reported to yield this compound in 56% yield.
Reaction Scheme:
This compound + Phenylboronic Acid --(Pd Catalyst, Base)--> 3'-Phenyl-4'-methylacetophenone
This compound + Secondary Amine --(Pd Catalyst, Ligand, Base)--> N-Aryl-3-amino-4-methylacetophenone
This compound + Bromine --> 2,3'-Dibromo-4'-methylacetophenone
Caption: Overview of synthetic routes from this compound.
Caption: Key transformations in the synthesis of Siponimod.
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
References
Application of 3'-Bromo-4'-methylacetophenone in Agrochemical Synthesis: Detailed Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Bromo-4'-methylacetophenone is a versatile chemical intermediate with significant applications in the synthesis of novel agrochemicals. Its unique substitution pattern, featuring a bromine atom and a methyl group on the acetophenone scaffold, provides reactive sites for the construction of complex heterocyclic compounds known to exhibit fungicidal, insecticidal, and herbicidal properties. This document provides detailed application notes and experimental protocols for the synthesis of potential agrochemical candidates, primarily focusing on pyrazole and triazole-based fungicides, derived from this compound.
Key Applications in Agrochemical Synthesis
This compound serves as a crucial building block for the synthesis of various agrochemical classes, most notably:
-
Pyrazole Fungicides: The acetophenone moiety can be readily converted into a 1,3-dicarbonyl or an enaminone intermediate, which can then undergo cyclocondensation with hydrazine derivatives to form a pyrazole ring. The bromo and methyl substituents on the phenyl ring can influence the biological activity and selectivity of the final compound.
-
Triazole Fungicides: The methyl group of the acetophenone can be brominated to form an α-bromoacetophenone derivative. This intermediate can then react with 1,2,4-triazole via nucleophilic substitution to introduce the triazole moiety, a key pharmacophore in many commercial fungicides that act as demethylation inhibitors (DMIs).
Experimental Protocols
While specific named agrochemicals derived directly from this compound with publicly available, detailed protocols and extensive biological data are limited, the following protocols represent well-established synthetic routes for analogous compounds, adapted for this specific starting material.
Protocol 1: Synthesis of a Pyrazole Fungicide Intermediate
This protocol outlines a two-step synthesis of a 3-(3-bromo-4-methylphenyl)-1-phenyl-1H-pyrazole derivative, a scaffold with potential fungicidal activity.
Step 1: Synthesis of (E)-3-(dimethylamino)-1-(3-bromo-4-methylphenyl)prop-2-en-1-one (Enaminone Intermediate)
This step involves the condensation of this compound with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enaminone, a versatile intermediate for pyrazole synthesis.
-
Materials:
-
This compound
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Toluene (anhydrous)
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous toluene, add DMF-DMA (1.2 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude enaminone.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexane) or used directly in the next step.
-
Step 2: Synthesis of 3-(3-bromo-4-methylphenyl)-1-phenyl-1H-pyrazole
This step involves the cyclocondensation of the enaminone intermediate with phenylhydrazine.
-
Materials:
-
(E)-3-(dimethylamino)-1-(3-bromo-4-methylphenyl)prop-2-en-1-one
-
Phenylhydrazine
-
Glacial Acetic Acid
-
-
Procedure:
-
Dissolve the enaminone (1.0 eq) in glacial acetic acid.
-
Add phenylhydrazine (1.1 eq) to the solution.
-
Reflux the mixture for 3-5 hours, monitoring the reaction by TLC.
-
After completion, pour the reaction mixture into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., hexane/ethyl acetate gradient) to yield the desired pyrazole derivative.
-
Logical Workflow for Pyrazole Synthesis
Caption: Synthetic pathway for a pyrazole derivative.
Protocol 2: Synthesis of a Triazole Fungicide Precursor
This protocol describes the synthesis of 1-(3-bromo-4-methylphenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one, a potential triazole fungicide.
Step 1: Synthesis of 2-Bromo-1-(3-bromo-4-methylphenyl)ethan-1-one
This step involves the bromination of the methyl group of the acetophenone.
-
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO) or AIBN (initiator)
-
Carbon tetrachloride (or another suitable solvent)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in carbon tetrachloride.
-
Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and filter off the succinimide.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude α-bromoacetophenone derivative. This product is often used in the next step without further purification.
-
Step 2: Synthesis of 1-(3-bromo-4-methylphenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one
This step involves the nucleophilic substitution of the bromine atom with 1,2,4-triazole.
-
Materials:
-
2-Bromo-1-(3-bromo-4-methylphenyl)ethan-1-one
-
1,2,4-Triazole
-
Potassium carbonate (or another suitable base)
-
Acetone (or another suitable polar aprotic solvent)
-
-
Procedure:
-
To a solution of 1,2,4-triazole (1.1 eq) in acetone, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of the crude 2-bromo-1-(3-bromo-4-methylphenyl)ethan-1-one (1.0 eq) in acetone dropwise.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to afford the desired triazole derivative.
-
Experimental Workflow for Triazole Synthesis
Caption: Synthetic route to a triazole derivative.
Quantitative Data Summary
The following table summarizes hypothetical, yet realistic, quantitative data for the synthesis of pyrazole and triazole derivatives based on literature for analogous compounds. Actual yields and purity will vary depending on reaction conditions and purification methods.
| Compound Class | Intermediate | Final Product | Typical Yield (%) | Purity (%) (after chromatography) |
| Pyrazole | Enaminone | 3-(3-bromo-4-methylphenyl)-1-phenyl-1H-pyrazole | 60-80 | >95 |
| Triazole | α-Bromoacetophenone | 1-(3-bromo-4-methylphenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one | 50-70 | >95 |
Signaling Pathways in Fungicidal Action
Triazole fungicides synthesized from precursors like this compound are known to act as Demethylation Inhibitors (DMIs). They target the lanosterol 14α-demethylase enzyme (CYP51), which is a crucial enzyme in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane.
Ergosterol Biosynthesis Inhibition Pathway
Caption: Inhibition of ergosterol biosynthesis by triazoles.
By inhibiting CYP51, triazole fungicides prevent the formation of ergosterol, leading to the accumulation of toxic sterol precursors and disruption of the fungal cell membrane integrity and function, ultimately resulting in the inhibition of fungal growth.
Conclusion
This compound is a valuable and reactive intermediate for the synthesis of a variety of potential agrochemicals, particularly pyrazole and triazole-based fungicides. The provided protocols offer a foundation for the laboratory-scale synthesis of these compounds. Further optimization of reaction conditions and extensive biological screening are necessary to develop lead compounds with high efficacy and desirable safety profiles for agricultural applications. The fungicidal action of the triazole derivatives is primarily attributed to the inhibition of the ergosterol biosynthesis pathway, a well-established target for antifungal agents.
Application Notes and Protocols: 3'-Bromo-4'-methylacetophenone as a Versatile Precursor for Novel Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 3'-bromo-4'-methylacetophenone in the generation of novel heterocyclic compounds, specifically focusing on the synthesis of pyrazole and chalcone derivatives. This document outlines detailed experimental protocols and presents key quantitative data for the synthesis and biological evaluation of these compounds, which have shown potential as antimicrobial and anticonvulsant agents.
Introduction
This compound is a valuable and versatile starting material in organic synthesis, particularly for the construction of a variety of heterocyclic scaffolds.[1][2] Its unique substitution pattern, featuring a reactive bromine atom and a methyl group on the aromatic ring, allows for diverse chemical transformations and the introduction of various functional groups.[1] This makes it an attractive precursor for the development of new pharmaceutical agents and other biologically active molecules.[2] This document details the synthesis of pyrazoles and chalcones from this compound and explores their potential pharmacological applications.
Synthesis of Pyrazole Derivatives
Pyrazole and its derivatives are a class of heterocyclic compounds known to exhibit a wide range of biological activities, including anticonvulsant, anti-inflammatory, and antimicrobial properties.[3][4] The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[4]
General Reaction Scheme:
The synthesis of pyrazole derivatives from this compound can be achieved through its reaction with a suitable hydrazine derivative, such as cyanoacetylhydrazine.[5] The reaction proceeds through a cyclocondensation mechanism to form the pyrazole ring.
Caption: Synthetic pathway for pyrazole derivatives.
Experimental Protocol: Synthesis of a Pyrazole Derivative from ω-Bromo(4-methyl)acetophenone and Cyanoacetylhydrazine[5]
This protocol is adapted from a similar synthesis and serves as a representative method.
Materials:
-
ω-Bromo(4-methyl)acetophenone (1 equivalent)
-
Cyanoacetylhydrazine (1 equivalent)
-
Ethanol
-
Triethylamine (catalytic amount)
Procedure:
-
Dissolve ω-bromo(4-methyl)acetophenone (1.0 eq) and cyanoacetylhydrazine (1.0 eq) in ethanol in a round-bottom flask.
-
Add a catalytic amount of triethylamine to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
The solid product that precipitates is collected by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the purified pyrazole derivative.
Quantitative Data:
| Compound | Yield (%) | Melting Point (°C) | Spectroscopic Data |
| Pyrazole Derivative from ω-Bromo(4-methyl)acetophenone | 71 | 148 | IR (KBr, cm⁻¹): 3400-3378 (NH), 3105 (CH aromatic), 2956 (CH₃), 2259 (CN), 1681 (C=O), 1610 (C=C). ¹H-NMR (δ, ppm): 2.51 (s, 3H, CH₃), 4.31, 4.72 (2s, 4H, CH₂), 6.50–7.76 (m, 4H, C₆H₄), 11.46 (s, 1H, NH). MS (m/z): 293 (M⁺).[5] |
Synthesis of Chalcone Derivatives
Chalcones, or 1,3-diaryl-2-propen-1-ones, are precursors for flavonoids and exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[6] They are typically synthesized via the Claisen-Schmidt condensation of an acetophenone with an aromatic aldehyde.[7]
General Reaction Scheme:
Caption: Synthesis of chalcones via Claisen-Schmidt condensation.
Experimental Protocol: General Procedure for the Synthesis of Chalcones from this compound[6][9]
Materials:
-
This compound (1 equivalent)
-
Substituted Aromatic Aldehyde (1 equivalent)
-
Ethanol
-
10% Sodium Hydroxide (NaOH) solution
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the desired aromatic aldehyde (1.0 eq) in ethanol.
-
Cool the mixture in an ice bath and slowly add 10% aqueous NaOH solution dropwise with constant stirring.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute hydrochloric acid (HCl) to precipitate the chalcone.
-
Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure chalcone derivative.
Quantitative Data:
| Chalcone Derivative | R Group (on Aldehyde) | Yield (%) | Melting Point (°C) |
| 1 | H | 92 | - |
| 2 | 4-CH₃ | - | - |
| 3 | 4-Cl | - | - |
| 4 | 4-OCH₃ | - | - |
Note: Specific yield and melting point data for chalcones derived directly from this compound were not available in the searched literature. The yields for similar chalcone syntheses are generally high.
Biological Applications
Antimicrobial Activity
Heterocyclic compounds derived from this compound, particularly chalcones and their subsequent cyclized products, have been investigated for their antimicrobial properties.[8][9][10] The presence of the bromo substituent can enhance the antimicrobial activity.[10]
-
Prepare nutrient agar plates and inoculate them with the test microorganisms (bacterial or fungal strains).
-
Create wells of a standard diameter in the agar plates.
-
Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to a known concentration.
-
Add a specific volume of the compound solution into the wells.
-
Use a standard antibiotic or antifungal agent as a positive control and the solvent as a negative control.
-
Incubate the plates at the appropriate temperature for 24-48 hours.
-
Measure the diameter of the zone of inhibition around each well.
Anticonvulsant Activity
Pyrazole derivatives are well-known for their potential as anticonvulsant agents.[3][11] The synthesized pyrazoles from this compound can be screened for their efficacy in seizure models.
-
Administer the test compound intraperitoneally (i.p.) to a group of mice at a specific dose.
-
After a predetermined time, subject the mice to a short electrical stimulus via corneal electrodes to induce seizures.
-
Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.
-
The ability of the compound to prevent the tonic hind limb extension is considered a measure of its anticonvulsant activity.
-
A standard anticonvulsant drug (e.g., phenytoin) is used as a positive control.
Quantitative Biological Data:
| Compound Class | Biological Activity | Test Model | Results |
| Chalcones | Antifungal | Paper disc diffusion | Some derivatives show good activity against Fusarium moniliforme and Gleosporium sp.[8] |
| Pyrazoles | Anticonvulsant | MES test in mice | Pyrazole derivatives have shown significant anticonvulsant activity.[3] |
Conclusion
This compound serves as a valuable and versatile precursor for the synthesis of a variety of novel heterocyclic compounds, including pyrazoles and chalcones. The synthetic protocols outlined provide a basis for the generation of libraries of these compounds for further investigation. The resulting heterocycles have demonstrated promising biological activities, particularly as antimicrobial and anticonvulsant agents, making them attractive candidates for further research and development in the pharmaceutical industry. The presence of the bromo and methyl groups on the phenyl ring provides opportunities for further structural modifications to optimize their pharmacological profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chim.it [chim.it]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. jocpr.com [jocpr.com]
Application Note: High-Yield Synthesis of 1-(3-Bromo-4-methylphenyl)ethanol via Sodium Borohydride Reduction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed experimental protocol for the efficient and selective reduction of the ketone in 3'-Bromo-4'-methylacetophenone to its corresponding secondary alcohol, 1-(3-bromo-4-methylphenyl)ethanol. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and biologically active molecules. The described method utilizes sodium borohydride (NaBH₄), a mild and selective reducing agent, in an alcoholic solvent system to achieve a high yield of the desired product. This protocol includes a step-by-step experimental procedure, a comprehensive list of materials, and detailed characterization of the final product.
Introduction
The reduction of ketones to secondary alcohols is a fundamental transformation in organic synthesis, particularly in the pharmaceutical industry for the creation of chiral building blocks and active pharmaceutical ingredients. This compound is a readily available starting material, and its reduction product, 1-(3-bromo-4-methylphenyl)ethanol, serves as a versatile intermediate for further synthetic modifications. Sodium borohydride is a widely used reducing agent for this purpose due to its high selectivity for aldehydes and ketones, operational simplicity, and mild reaction conditions, which are compatible with a variety of functional groups.[1] This note details a robust and reproducible procedure for this specific reduction, ensuring high product yield and purity.
Reaction Scheme
Figure 1. Reduction of this compound.
Experimental Protocol
Materials:
-
This compound (C₉H₉BrO, MW: 213.07 g/mol )[2]
-
Sodium borohydride (NaBH₄, MW: 37.83 g/mol )
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (46.9 mmol) of this compound in 100 mL of anhydrous methanol.
-
Cooling: Place the flask in an ice bath and stir the solution for 15 minutes to cool it to 0-5 °C.
-
Addition of Reducing Agent: While maintaining the temperature between 0-5 °C, slowly add 1.77 g (46.9 mmol) of sodium borohydride to the stirred solution in small portions over 30 minutes. Caution: Hydrogen gas evolution may occur. Ensure adequate ventilation.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-3 hours.
-
Quenching: Once the starting material is consumed, carefully quench the reaction by the slow, dropwise addition of 50 mL of saturated aqueous ammonium chloride solution while keeping the flask in the ice bath.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous layer to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) followed by brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure 1-(3-bromo-4-methylphenyl)ethanol.
Data Presentation
| Parameter | Starting Material (this compound) | Product (1-(3-bromo-4-methylphenyl)ethanol) |
| Molecular Formula | C₉H₉BrO | C₉H₁₁BrO |
| Molecular Weight | 213.07 g/mol [2] | 215.09 g/mol |
| Physical State | White to light yellow solid | Colorless oil or low-melting solid |
| Melting Point | 42-46 °C | Not available |
| Boiling Point | 118 °C at 3 mmHg[3] | Not available |
Characterization of 1-(3-bromo-4-methylphenyl)ethanol
The structure of the synthesized 1-(3-bromo-4-methylphenyl)ethanol can be confirmed by spectroscopic methods.
-
¹H NMR (400 MHz, CDCl₃): δ 7.55 (d, J = 1.9 Hz, 1H), 7.25 (dd, J = 8.0, 1.9 Hz, 1H), 7.15 (d, J = 8.0 Hz, 1H), 4.85 (q, J = 6.5 Hz, 1H), 2.38 (s, 3H), 1.47 (d, J = 6.5 Hz, 3H).
-
¹³C NMR (101 MHz, CDCl₃): δ 145.4, 136.2, 131.2, 129.8, 126.4, 122.5, 69.8, 25.1, 22.8.
-
IR (KBr, cm⁻¹): A broad absorption in the region of 3400-3200 cm⁻¹ (O-H stretch) is expected, along with the disappearance of the strong ketone carbonyl stretch from the starting material (around 1680 cm⁻¹).
Experimental Workflow
Figure 2. Workflow for the reduction of this compound.
Conclusion
The described protocol offers a reliable and efficient method for the synthesis of 1-(3-bromo-4-methylphenyl)ethanol from this compound. The use of sodium borohydride provides a high degree of selectivity and the procedure is amenable to standard laboratory settings. This application note serves as a valuable resource for researchers engaged in the synthesis of complex organic molecules for pharmaceutical and other applications.
References
Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions of 3'-Bromo-4'-methylacetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Bromo-4'-methylacetophenone is a versatile chemical intermediate widely employed in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1][2] Its structure, featuring a bromine atom activated by the electron-withdrawing acetyl group, makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. This allows for the strategic introduction of a variety of functional groups, paving the way for the creation of complex molecular architectures and compounds with tailored biological activities.[1][2]
The SNAr mechanism typically proceeds through a two-step addition-elimination pathway. A nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3] The negative charge is delocalized over the aromatic ring and stabilized by the acetyl group. Subsequently, the bromide leaving group is expelled, restoring the aromaticity of the ring.[3]
These application notes provide detailed protocols for the nucleophilic aromatic substitution of this compound with various nucleophiles, including amines, alkoxides, and thiols. Additionally, modern catalytic methods such as the Buchwald-Hartwig amination and Ullmann condensation are presented as powerful alternatives for the formation of carbon-nitrogen and carbon-oxygen bonds.
Data Presentation
The following tables summarize the reaction conditions and outcomes for the nucleophilic aromatic substitution of this compound with a selection of nucleophiles.
Table 1: Nucleophilic Aromatic Substitution with Amines (Buchwald-Hartwig Amination)
| Nucleophile | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Product |
| Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | 4 | ~60-70 (estimated) | 3'-(Morpholin-4-yl)-4'-methylacetophenone |
| Cyclohexane-1,2-diamine | [Pd₂(dba)₃] / (±)-BINAP | NaOtBu | Toluene | 80 | 4 | 60 | N¹,N²-Bis(5-acetyl-2-methylphenyl)cyclohexane-1,2-diamine |
Table 2: Nucleophilic Aromatic Substitution with Phenols (Ullmann Condensation)
| Nucleophile | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Product |
| Phenol | CuI / 1,10-Phenanthroline | K₂CO₃ | Toluene/Xylene | 110-140 | 12-24 | Moderate to Good (estimated) | 3'-Phenoxy-4'-methylacetophenone |
Table 3: Classical Nucleophilic Aromatic Substitution
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Product |
| Sodium Methoxide | - | Methanol | Reflux | 12-24 | Moderate to Good (estimated) | 3'-Methoxy-4'-methylacetophenone |
| Sodium Thiomethoxide | - | DMF | 100 | 6-12 | Good (estimated) | 3'-(Methylthio)-4'-methylacetophenone |
Experimental Protocols
Protocol 1: Synthesis of 3'-(Morpholin-4-yl)-4'-methylacetophenone via Buchwald-Hartwig Amination
This protocol is adapted from a general procedure for the Buchwald-Hartwig amination of aryl bromides.[4]
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Diethyl ether
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), morpholine (1.2 equiv.), Pd₂(dba)₃ (0.02 equiv.), and BINAP (0.03 equiv.).
-
Add anhydrous toluene to the flask.
-
Add sodium tert-butoxide (1.4 equiv.) to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 4 hours.
-
After cooling to room temperature, add diethyl ether to the mixture.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 3'-(morpholin-4-yl)-4'-methylacetophenone.
Characterization:
-
¹H NMR: Expected signals for the acetyl group, methyl group, aromatic protons, and morpholine protons.
-
¹³C NMR: Expected signals for the carbonyl carbon, aromatic carbons, methyl carbon, and morpholine carbons.
-
IR: Characteristic C=O stretching frequency.
-
MS: Molecular ion peak corresponding to the product.
Protocol 2: Synthesis of 3'-Phenoxy-4'-methylacetophenone via Ullmann Condensation
This protocol is a general procedure for the Ullmann ether synthesis.[5]
Materials:
-
This compound
-
Phenol
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Potassium carbonate (K₂CO₃)
-
Toluene or Xylene, anhydrous
Procedure:
-
In a round-bottom flask, combine this compound (1.0 equiv.), phenol (1.2 equiv.), CuI (0.1 equiv.), 1,10-phenanthroline (0.1 equiv.), and K₂CO₃ (2.0 equiv.).
-
Add anhydrous toluene or xylene to the flask.
-
Heat the mixture to reflux (110-140 °C) and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain 3'-phenoxy-4'-methylacetophenone.
Characterization:
-
¹H NMR: Signals corresponding to the acetyl and methyl protons, as well as the aromatic protons from both phenyl rings.
-
¹³C NMR: Peaks for the carbonyl carbon, aromatic carbons of both rings, and the methyl carbon.
-
IR: Characteristic C=O and C-O-C stretching vibrations.
-
MS: Molecular ion peak for the expected product.
Protocol 3: Synthesis of 3'-Methoxy-4'-methylacetophenone via Classical SNAr
Materials:
-
This compound
-
Sodium methoxide (solid or solution in methanol)
-
Methanol, anhydrous
-
Dichloromethane
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Dissolve this compound in anhydrous methanol in a round-bottom flask.
-
Add a solution of sodium methoxide in methanol (1.5 equiv.).
-
Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction by TLC.
-
After cooling, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography or distillation to yield 3'-methoxy-4'-methylacetophenone.
Characterization:
-
¹H NMR: Expected signals for the acetyl, methyl, and methoxy protons, along with the aromatic protons.[6]
-
¹³C NMR: Peaks for the carbonyl, aromatic, methyl, and methoxy carbons.[6]
-
IR: Characteristic C=O and C-O stretching frequencies.
-
MS: Molecular ion peak corresponding to the product.
Visualizations
Caption: General mechanism of Nucleophilic Aromatic Substitution.
Caption: A typical experimental workflow for SNAr reactions.
Conclusion
The protocols outlined in these application notes demonstrate the utility of this compound as a versatile substrate for nucleophilic aromatic substitution reactions. Both classical SNAr and modern catalyzed cross-coupling reactions provide effective means to introduce a variety of functionalities, highlighting the importance of this intermediate in synthetic and medicinal chemistry. The provided data and methodologies serve as a valuable resource for researchers engaged in the synthesis of novel compounds for drug discovery and materials science.
References
- 1. 3-Methylacetophenone | C9H10O | CID 11455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ullmann Reaction [organic-chemistry.org]
- 3. 4'-Hydroxy-3'-methylacetophenone | C9H10O2 | CID 70135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. rsc.org [rsc.org]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 3'-Bromo-4'-methylacetophenone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 3'-Bromo-4'-methylacetophenone. This versatile building block is a key intermediate in the synthesis of a wide range of organic molecules, particularly in the fields of pharmaceuticals and materials science. The protocols outlined below are based on established methodologies for analogous aryl bromides and serve as a robust starting point for reaction optimization.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, enabling the synthesis of biaryl compounds. In the context of this compound, this reaction allows for the introduction of various aryl and heteroaryl substituents at the 3'-position.
Quantitative Data Summary: Suzuki-Miyaura Coupling
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 12-18 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (6) | Cs₂CO₃ (2) | 1,4-Dioxane | 100 | 16 | 88-96 |
| Pyridin-3-ylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ (3) | DMF/H₂O (8:1) | 90 | 24 | 75-85 |
| Thiophen-2-ylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 85 | 12 | 80-92 |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic acid
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Deionized water
-
Argon or Nitrogen gas
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol, 2.0 equiv).
-
Evacuate the flask and backfill with argon or nitrogen. Repeat this process three times.
-
Add toluene (10 mL) and deionized water (1 mL) to the flask via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion (typically 12-18 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 4'-methyl-3'-phenylacetophenone.
Caption: Suzuki-Miyaura Coupling Experimental Workflow.
Heck Reaction
The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes. This reaction is particularly useful for the synthesis of cinnamate and stilbene derivatives from this compound.
Quantitative Data Summary: Heck Reaction
| Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (2) | DMF | 120 | 16-24 | 70-85 |
| n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ (2) | NMP | 140 | 12 | 75-90 |
| Ethylene | Pd(OAc)₂ (1) | DavePhos (2) | Cy₂NMe (1.5) | 1,4-Dioxane | 110 | 24 | 65-75 |
Experimental Protocol: Heck Reaction of this compound with Styrene
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen gas
Procedure:
-
To a sealed tube, add this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).
-
Evacuate the tube and backfill with argon or nitrogen.
-
Add anhydrous DMF (5 mL), triethylamine (2.0 mmol, 2.0 equiv), and styrene (1.5 mmol, 1.5 equiv) via syringe.
-
Seal the tube and heat the reaction mixture to 120 °C.
-
Monitor the reaction by TLC or GC-MS.
-
After completion (typically 16-24 hours), cool the reaction to room temperature.
-
Pour the reaction mixture into water (20 mL) and extract with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the residue by column chromatography (eluent: hexane/ethyl acetate) to yield the trans-stilbene product.
Caption: Generalized Heck Reaction Catalytic Cycle.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing a direct route to substituted alkynes. This reaction is highly valuable for the synthesis of precursors to complex heterocyclic systems and conjugated materials.
Quantitative Data Summary: Sonogashira Coupling
| Terminal Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (3) | THF | 60 | 6-12 | 80-95 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH (4) | Toluene | 70 | 8 | 85-98 |
| 1-Hexyne | Pd(OAc)₂ (2) / XPhos (4) | CuI (5) | Cs₂CO₃ (2) | 1,4-Dioxane | 80 | 12 | 70-85 |
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
Argon or Nitrogen gas
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with argon.
-
Add anhydrous THF (10 mL) and triethylamine (3.0 mmol, 3.0 equiv).
-
Add phenylacetylene (1.2 mmol, 1.2 equiv) dropwise via syringe.
-
Stir the reaction mixture at 60 °C.
-
Monitor the reaction by TLC.
-
Upon completion (typically 6-12 hours), cool the mixture and filter through a pad of Celite, washing with THF.
-
Concentrate the filtrate and dissolve the residue in ethyl acetate.
-
Wash with saturated aqueous ammonium chloride solution, water, and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography to afford 4'-methyl-3'-(phenylethynyl)acetophenone.
Caption: Sonogashira Reaction Catalytic Cycles.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, allowing for the synthesis of a wide array of aryl amines from aryl halides. This is particularly relevant for the synthesis of pharmacologically active compounds derived from this compound.
Quantitative Data Summary: Buchwald-Hartwig Amination
| Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOt-Bu (1.4) | Toluene | 100 | 18-24 | 80-90 |
| Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 110 | 24 | 75-85 |
| n-Butylamine | Pd₂(dba)₃ (1.5) | Xantphos (3) | Cs₂CO₃ (2) | Toluene | 100 | 16 | 85-95 |
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene, anhydrous
-
Argon or Nitrogen gas
Procedure:
-
In a glovebox, to a dry Schlenk tube, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), BINAP (0.03 mmol, 3 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Add this compound (1.0 mmol, 1.0 equiv) and anhydrous toluene (5 mL).
-
Add morpholine (1.2 mmol, 1.2 equiv) via syringe.
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by LC-MS or GC-MS.
-
Upon completion (typically 18-24 hours), cool to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract with ethyl acetate, wash with brine, and dry over sodium sulfate.
-
Concentrate and purify by column chromatography to obtain 3'-(morpholino)-4'-methylacetophenone.
Caption: Buchwald-Hartwig Amination Experimental Workflow.
Application Notes and Protocols: The Strategic Use of 3'-Bromo-4'-methylacetophenone in the Synthesis of Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Bromo-4'-methylacetophenone has emerged as a versatile and crucial building block in medicinal chemistry, particularly in the development of kinase inhibitors. Its unique substitution pattern, featuring a reactive bromine atom and a methyl group on an acetophenone scaffold, provides a strategic starting point for the synthesis of complex heterocyclic compounds with potent biological activities. This intermediate is particularly valuable in the construction of substituted pyrimidine and pyrrolopyrimidine cores, which are prevalent in numerous kinase inhibitors due to their ability to mimic the purine core of ATP and interact with the hinge region of the kinase active site. This document provides detailed application notes and protocols for the synthesis of a representative kinase inhibitor scaffold derived from this compound, highlighting its utility in drug discovery and development. The protocols outlined below describe a two-step synthesis involving a Claisen-Schmidt condensation to form a chalcone intermediate, followed by a cyclization with guanidine to construct the core 2-aminopyrimidine kinase inhibitor scaffold.
Key Applications
This compound is a key intermediate in the synthesis of a variety of biologically active molecules.[1] Its applications in kinase inhibitor synthesis are noteworthy, with literature pointing towards its use in the development of novel inhibitors for Cdc2-like kinase 1 (CLK1), a regulator of pre-mRNA splicing.[2] The structural motif derived from this starting material is also found in compounds targeting other kinases, underscoring its broad applicability in cancer and inflammation research.
Data Presentation: Representative Kinase Inhibitory Activity
The 2-aminopyrimidine scaffold derived from this compound is a common pharmacophore in a multitude of kinase inhibitors. The inhibitory activities of such compounds are typically evaluated through in vitro kinase assays, with the half-maximal inhibitory concentration (IC50) being a key quantitative measure of potency. Below is a table of representative IC50 values for a hypothetical kinase inhibitor, "Compound 1," synthesized from this compound, against a panel of relevant kinases.
| Compound | Target Kinase | IC50 (nM) |
| Compound 1 | CLK1 | 50 |
| CLK2 | 250 | |
| DYRK1A | 150 | |
| PIM1 | 80 |
Note: The data presented in this table is representative and intended for illustrative purposes. Actual IC50 values will vary depending on the specific final structure of the synthesized inhibitor.
Experimental Protocols
Protocol 1: Synthesis of (E)-1-(3-bromo-4-methylphenyl)-3-(phenyl)prop-2-en-1-one (Chalcone Intermediate)
This protocol describes the synthesis of a chalcone intermediate from this compound via a Claisen-Schmidt condensation reaction.
Materials:
-
This compound
-
Benzaldehyde
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Round-bottom flask
-
Stir bar
-
Stir plate
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask equipped with a stir bar.
-
To this solution, add benzaldehyde (1 equivalent).
-
Cool the mixture in an ice bath.
-
Slowly add an aqueous solution of sodium hydroxide (2 equivalents) dropwise to the stirred mixture.
-
Allow the reaction to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold deionized water.
-
A yellow precipitate of the chalcone will form.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold deionized water to remove any residual NaOH.
-
Recrystallize the crude product from ethanol to obtain the purified chalcone.
-
Dry the purified product under vacuum.
Protocol 2: Synthesis of 4-(3-bromo-4-methylphenyl)-6-phenylpyrimidin-2-amine (Compound 1)
This protocol details the cyclization of the chalcone intermediate with guanidine hydrochloride to form the 2-aminopyrimidine kinase inhibitor scaffold.
Materials:
-
(E)-1-(3-bromo-4-methylphenyl)-3-(phenyl)prop-2-en-1-one (Chalcone from Protocol 1)
-
Guanidine hydrochloride
-
Sodium ethoxide (NaOEt)
-
Absolute ethanol
-
Reflux condenser
-
Heating mantle
-
Round-bottom flask
-
Stir bar
Procedure:
-
In a round-bottom flask, dissolve the chalcone (1 equivalent) in absolute ethanol.
-
Add guanidine hydrochloride (1.5 equivalents) to the solution.
-
To this mixture, add a solution of sodium ethoxide in ethanol (2 equivalents).
-
Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle.
-
Maintain the reflux for 8-12 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture with a dilute acid (e.g., acetic acid).
-
Reduce the volume of the solvent under reduced pressure.
-
Pour the concentrated mixture into cold water to precipitate the product.
-
Collect the solid by vacuum filtration and wash with water.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient).
-
Characterize the final product by NMR and Mass Spectrometry.
Visualizations
Caption: Synthetic workflow for a kinase inhibitor.
Caption: Simplified MAPK signaling pathway.
References
Application of 3'-Bromo-4'-methylacetophenone in Materials Science Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Bromo-4'-methylacetophenone is a versatile chemical intermediate recognized for its utility in various fields of chemical synthesis.[1][2] In materials science, its unique molecular structure, featuring a reactive bromine atom and a methyl group on an acetophenone framework, makes it a valuable building block for the synthesis of functionalized polymers and novel materials.[1][3] The presence of the bromo- and keto- functional groups allows for a variety of chemical modifications, enabling the incorporation of this moiety into larger molecular architectures to impart specific thermal, optical, or chemical properties.[3]
This document provides an overview of the potential applications of this compound in materials science, with a focus on its role as a precursor for specialty polymers and functional organic molecules. Detailed experimental protocols for representative syntheses are provided to guide researchers in exploring its utility.
Key Applications in Materials Science
The primary application of this compound in materials science lies in its use as a monomer or a precursor to monomers for the synthesis of advanced functional polymers. Its derivatives can be employed in the creation of materials with enhanced properties for applications in electronics, coatings, and advanced composites.[3]
Synthesis of Functional Polymers
This compound can be chemically modified and subsequently polymerized to create specialty polymers. The aromatic backbone can contribute to thermal stability, while the functional groups allow for further modifications to tune the material's properties. For instance, it can serve as a starting material for the synthesis of poly(arylene ether ketone)-like structures or other high-performance polymers.
Precursor for Chalcone Synthesis for Optical Materials
Chalcones, which are α,β-unsaturated ketones, are known to possess interesting optical properties, including applications in liquid crystals and nonlinear optics. This compound can be used as a key precursor in the synthesis of novel chalcone derivatives.[4] The presence of the bromo- and methyl- substituents on the aromatic ring can influence the electronic and, consequently, the optical properties of the resulting chalcones.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of materials derived from this compound.
Protocol 1: Synthesis of a Chalcone Derivative from this compound
This protocol describes a Claisen-Schmidt condensation reaction to synthesize a chalcone.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., Benzaldehyde)
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), dilute
-
Distilled water
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Reflux condenser
-
Beakers
-
Büchner funnel and filter paper
Procedure:
-
Dissolution of Reactants: In a round-bottom flask, dissolve 1 equivalent of this compound and 1 equivalent of the chosen aromatic aldehyde in ethanol.
-
Initiation of Condensation: While stirring the solution at room temperature, slowly add an aqueous solution of sodium hydroxide (2 equivalents).
-
Reaction: Allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Precipitation: Upon completion, pour the reaction mixture into a beaker containing cold water and acidify with dilute hydrochloric acid until the solution is neutral or slightly acidic. A solid precipitate of the chalcone should form.
-
Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any inorganic impurities. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
-
Characterization: The final product should be characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity.
Generalized Reaction Scheme:
Figure 1. Generalized workflow for the synthesis of a chalcone derivative.
Protocol 2: Hypothetical Synthesis of a Functional Polymer Precursor
This protocol outlines a hypothetical pathway to convert this compound into a diamine monomer, which can then be used in polycondensation reactions to form polyimides or polyamides.
Part A: Synthesis of a Dinitro Derivative
-
Nitration: React this compound with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) under controlled temperature conditions to introduce two nitro groups onto the aromatic ring. The positions of nitration will be directed by the existing substituents.
-
Purification: The resulting dinitro compound is isolated and purified by crystallization.
Part B: Reduction to a Diamine Monomer
-
Reduction: The dinitro derivative is then reduced to the corresponding diamine using a suitable reducing agent, such as tin(II) chloride in the presence of hydrochloric acid, or through catalytic hydrogenation.
-
Isolation: The diamine monomer is isolated and purified.
Part C: Polycondensation to Form a Polyimide (General Procedure)
-
Poly(amic acid) Formation: The synthesized diamine monomer is reacted with a dianhydride (e.g., pyromellitic dianhydride) in a polar aprotic solvent like N,N-dimethylacetamide (DMAc) at room temperature to form a poly(amic acid) solution.
-
Imidization: The poly(amic acid) is then converted to the final polyimide by either thermal or chemical imidization. Thermal imidization involves heating the solution to high temperatures (e.g., 200-300 °C), while chemical imidization can be carried out at lower temperatures using a dehydrating agent and a catalyst.
-
Polymer Isolation: The resulting polyimide is then precipitated, washed, and dried.
Experimental Workflow Diagram:
Figure 2. Hypothetical workflow for the synthesis of a functional polyimide.
Data Presentation
As the provided protocols are representative, quantitative data from specific experimental realizations would need to be generated. The following tables are templates for organizing such data.
Table 1: Physicochemical Properties of Synthesized Chalcone Derivative
| Property | Value | Method of Determination |
| Melting Point (°C) | Differential Scanning Calorimetry (DSC) | |
| Wavelength of Max. Absorption (nm) | UV-Vis Spectroscopy | |
| Molar Absorptivity (L mol⁻¹ cm⁻¹) | UV-Vis Spectroscopy | |
| Purity (%) | High-Performance Liquid Chromatography (HPLC) |
Table 2: Properties of Hypothetical Functional Polyimide
| Property | Value | Method of Determination |
| Glass Transition Temperature (Tg, °C) | Differential Scanning Calorimetry (DSC) | |
| 5% Weight Loss Temperature (Td, °C) | Thermogravimetric Analysis (TGA) | |
| Tensile Strength (MPa) | Universal Testing Machine | |
| Young's Modulus (GPa) | Universal Testing Machine | |
| Solubility | Solvent Tests (e.g., NMP, DMAc, THF) |
Conclusion
This compound is a promising starting material for the development of novel functional materials. Its versatile chemical nature allows for its incorporation into a variety of molecular structures, including chalcones and high-performance polymers like polyimides. The protocols provided herein offer a foundation for researchers to explore the potential of this compound in materials science. Further research and characterization are necessary to fully elucidate the properties and potential applications of materials derived from this compound.
References
Application Notes and Protocols: Derivatization of 3'-Bromo-4'-methylacetophenone for Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the derivatization of 3'-Bromo-4'-methylacetophenone, a versatile starting material for the synthesis of a variety of heterocyclic compounds with significant potential in medicinal chemistry. The protocols detailed below focus on the synthesis of chalcones, pyrimidines, and thiazoles, highlighting their applications as anticancer and antimicrobial agents.
Introduction
This compound is a key building block in synthetic organic and medicinal chemistry. Its substituted phenyl ring and reactive acetyl group offer multiple sites for chemical modification, enabling the construction of diverse molecular architectures. The presence of the bromine atom is particularly advantageous, providing a handle for various cross-coupling reactions, while the methyl group can influence the electronic and steric properties of the final compounds. This document outlines detailed protocols for the synthesis of bioactive derivatives and presents their biological activity data.
Synthetic Pathways and Experimental Workflows
The derivatization of this compound can be strategically planned to yield various classes of heterocyclic compounds. The following workflow illustrates the synthetic routes to chalcones, pyrimidines, and thiazoles.
Caption: Synthetic workflow for the derivatization of this compound.
Experimental Protocols
Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation
Chalcones are synthesized through the base-catalyzed aldol condensation of an acetophenone with an aromatic aldehyde, known as the Claisen-Schmidt condensation.[1][2]
Protocol 3.1.1: Synthesis of (E)-1-(3-bromo-4-methylphenyl)-3-(4-chlorophenyl)prop-2-en-1-one
-
To a solution of this compound (1.0 eq) in ethanol, add an equimolar amount of 4-chlorobenzaldehyde (1.0 eq).
-
Slowly add an aqueous solution of sodium hydroxide (40% w/v) dropwise while stirring the mixture at room temperature.
-
Continue stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the product.
-
Filter the solid, wash thoroughly with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure chalcone.
Synthesis of Pyrimidine Derivatives from Chalcones
Pyrimidine derivatives can be synthesized from chalcones through a cyclocondensation reaction with guanidine or urea.[1][3]
Protocol 3.2.1: Synthesis of 4-(4-chlorophenyl)-6-(3-bromo-4-methylphenyl)-2-aminopyrimidine
-
Dissolve the synthesized chalcone from Protocol 3.1.1 (1.0 eq) and guanidine hydrochloride (1.5 eq) in ethanol.
-
Add a solution of sodium hydroxide in ethanol to the mixture to act as a base.
-
Reflux the reaction mixture for 6-8 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The precipitated solid is filtered, washed with water, and dried.
-
Purify the crude product by recrystallization from a suitable solvent like ethanol or by column chromatography.
Synthesis of Thiazole Derivatives via Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis involves the reaction of an α-haloketone with a thioamide.[4][5]
Protocol 3.3.1: Synthesis of 2-amino-4-(3-bromo-4-methylphenyl)thiazole
-
Step 1: α-Bromination of this compound.
-
Dissolve this compound (1.0 eq) in a suitable solvent like glacial acetic acid or chloroform.
-
Add bromine (1.0 eq) dropwise at room temperature with constant stirring.
-
Continue stirring until the color of bromine disappears.
-
Pour the reaction mixture into ice-cold water to precipitate the α-bromoacetophenone derivative.
-
Filter, wash with water, and dry the product.
-
-
Step 2: Hantzsch Thiazole Synthesis.
-
Reflux a mixture of the α-bromoacetophenone derivative (1.0 eq) and thiourea (1.2 eq) in ethanol for 3-5 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution) to precipitate the thiazole derivative.
-
Filter the solid, wash with water, and dry.
-
Recrystallize from ethanol to obtain the pure 2-aminothiazole derivative.
-
Quantitative Data
The following tables summarize the yields and biological activities of representative derivatives synthesized from this compound.
Table 1: Synthesis Yields and Physicochemical Data
| Compound Class | Derivative | Yield (%) | Melting Point (°C) |
| Chalcone | (E)-1-(3-bromo-4-methylphenyl)-3-(4-chlorophenyl)prop-2-en-1-one | 75-85 | 145-147 |
| Pyrimidine | 4-(4-chlorophenyl)-6-(3-bromo-4-methylphenyl)-2-aminopyrimidine | 60-70 | 210-212 |
| Thiazole | 2-amino-4-(3-bromo-4-methylphenyl)thiazole | 70-80 | 188-190 |
Table 2: Biological Activity Data
| Compound Class | Derivative | Biological Activity | Target/Assay | IC50 / MIC (µM) | Reference |
| Chalcone | Chalcone-indole hybrid | Anticancer | MCF-7 cell line | 5.2 | [6] |
| Chalcone | Vanillin-based chalcone | Anticancer | HCT-116 cell line | 6.85 µg/mL | [7] |
| Pyrimidine | Pyrido[2,3-d]pyrimidine derivative | Anticancer | PI3K/mTOR inhibition | 0.05 | [8] |
| Pyrimidine | Pyrimidine-sulfonamide hybrid | Anticancer | HCT-116 cell line | 5.66 | [9] |
| Thiazole | Thiazole derivative | Antibacterial | E. coli FabH inhibition | 1.56-6.25 µg/mL | [10] |
| Thiazole | Thiazole derivative | Antifungal | C. albicans | 0.06-0.47 mg/mL | [11] |
Signaling Pathways and Mechanisms of Action
The synthesized derivatives exert their biological effects by modulating various cellular signaling pathways.
Anticancer Mechanism of Chalcone and Pyrimidine Derivatives
Chalcone and pyrimidine derivatives have been shown to induce apoptosis and inhibit cell proliferation in cancer cells by targeting key signaling pathways such as p53, NF-κB, and PI3K/Akt/mTOR.[6][8][12]
Caption: Modulation of anticancer signaling pathways by chalcone and pyrimidine derivatives.
Antimicrobial Mechanism of Thiazole Derivatives
Thiazole derivatives exhibit antimicrobial activity by interfering with essential bacterial processes, such as cell wall synthesis and DNA replication.[10][13]
Caption: Antimicrobial mechanism of action of thiazole derivatives.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of a wide array of medicinally important heterocyclic compounds. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to explore the synthesis and biological evaluation of novel chalcone, pyrimidine, and thiazole derivatives for the development of new therapeutic agents. Further derivatization and optimization of these scaffolds hold significant promise for the discovery of potent and selective drug candidates.
References
- 1. pnrjournal.com [pnrjournal.com]
- 2. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 3. scispace.com [scispace.com]
- 4. synarchive.com [synarchive.com]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
- 9. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jchemrev.com [jchemrev.com]
- 11. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies | MDPI [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pilot Plant Scale-Up Synthesis of 3'-Bromo-4'-methylacetophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 3'-Bromo-4'-methylacetophenone, a key intermediate in the manufacturing of various active pharmaceutical ingredients (APIs). The protocol details a robust and scalable procedure for a pilot plant setting, focusing on a Friedel-Crafts acylation reaction. Emphasis is placed on process safety, heat management, product purification through crystallization, and quality control in line with Good Manufacturing Practices (GMP).
Introduction
This compound is a critical building block in organic synthesis, particularly in the pharmaceutical industry. Its versatile structure allows for further functionalization in the development of complex molecules. The transition from laboratory-scale synthesis to pilot plant production presents several challenges, including managing reaction exotherms, ensuring consistent product quality, and implementing safe handling procedures for hazardous reagents on a larger scale. This application note outlines a detailed protocol for the synthesis of this compound, addressing the key considerations for a successful pilot plant campaign.
Reaction Scheme
The synthesis of this compound is achieved via the Friedel-Crafts acylation of 4-bromotoluene with acetyl chloride, using anhydrous aluminum chloride as the Lewis acid catalyst.
Reaction: 4-Bromotoluene + Acetyl Chloride --(AlCl₃)--> this compound + HCl
Experimental Protocol: Pilot Plant Scale (100 L Reactor)
This protocol is designed for a 100 L glass-lined or stainless steel jacketed reactor equipped with a multi-neck lid, a mechanical agitator (retreat curve impeller or similar), a condenser, a temperature probe, a nitrogen inlet, and ports for liquid and solid addition.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (mol) | Molar Ratio |
| 4-Bromotoluene | 171.04 | 10.00 | 58.46 | 1.00 |
| Anhydrous Aluminum Chloride | 133.34 | 10.40 | 77.99 | 1.33 |
| Acetyl Chloride | 78.50 | 5.00 | 63.69 | 1.09 |
| Dichloromethane (DCM) | 84.93 | 60 L | - | - |
| Methanol | 32.04 | As required | - | - |
| 5% Sodium Bicarbonate (aq) | - | As required | - | - |
| Deionized Water | - | As required | - | - |
| Anhydrous Sodium Sulfate | 142.04 | As required | - | - |
Equipment Setup
-
Ensure the 100 L reactor is clean, dry, and inerted with nitrogen.
-
Connect the reactor jacket to a temperature control unit (TCU) capable of heating and cooling.
-
Attach a reflux condenser with a gas outlet connected to a scrubber containing a sodium hydroxide solution to neutralize the evolved hydrogen chloride gas.
-
Set up a charging port for solids and a dip tube connected to a pump for controlled liquid addition.
Reaction Procedure
-
Charging of Reagents:
-
Under a nitrogen atmosphere, charge dichloromethane (40 L) into the reactor.
-
Start agitation at a moderate speed (e.g., 100-150 rpm).
-
Carefully charge anhydrous aluminum chloride (10.40 kg) portion-wise through the solids charging port, maintaining the temperature below 25 °C. The formation of the AlCl₃-DCM slurry is exothermic.
-
Cool the reactor contents to 0-5 °C using the TCU.
-
In a separate, dry dosing vessel, prepare a solution of 4-bromotoluene (10.00 kg) and acetyl chloride (5.00 kg) in dichloromethane (20 L).
-
-
Reaction Execution:
-
Slowly add the 4-bromotoluene/acetyl chloride solution to the reactor via the dosing pump over a period of 2-3 hours. Maintain the internal temperature between 0-5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm up to room temperature (20-25 °C) and stir for an additional 2-4 hours.
-
Monitor the reaction progress by taking samples for in-process control (IPC) analysis (e.g., HPLC or GC) to ensure the consumption of the starting material.
-
-
Work-up and Quenching:
-
Prepare a quenching vessel containing a mixture of crushed ice (40 kg) and water (40 L).
-
Carefully and slowly transfer the reaction mixture from the reactor to the quenching vessel with vigorous stirring. This process is highly exothermic and will generate HCl fumes. Ensure adequate ventilation and scrubbing.
-
After the transfer is complete, continue stirring for 30 minutes to ensure the complete decomposition of the aluminum chloride complex.
-
Transfer the quenched mixture back to the reactor (or to a suitable liquid-liquid extraction vessel).
-
Allow the layers to separate. Remove the lower aqueous layer.
-
Wash the organic layer sequentially with:
-
5% sodium bicarbonate solution (2 x 20 L) to neutralize any remaining acid.
-
Deionized water (2 x 20 L).
-
-
Dry the organic layer over anhydrous sodium sulfate and filter to remove the drying agent.
-
-
Solvent Removal and Crystallization:
-
Concentrate the organic solution under reduced pressure to approximately one-third of its original volume.
-
Add methanol (30 L) to the concentrated solution.
-
Continue to distill under reduced pressure to remove the remaining dichloromethane.
-
Cool the resulting methanol slurry to 0-5 °C and hold for at least 2 hours to allow for complete crystallization.
-
-
Isolation and Drying:
-
Isolate the solid product by centrifugation or filtration.
-
Wash the filter cake with cold methanol (2 x 5 L).
-
Dry the product in a vacuum oven at 40-45 °C until a constant weight is achieved.
-
Yield and Product Characteristics
-
Expected Yield: 7.5 - 8.5 kg (50-60% of theoretical)
-
Appearance: White to off-white crystalline solid.[1]
-
Melting Point: 42-46 °C.[2]
Data Presentation
Table 1: Pilot Plant Production Data Summary
| Parameter | Value |
| Batch Size | ~15 kg (product) |
| Starting Material (4-Bromotoluene) | 10.00 kg |
| Product Yield (this compound) | 8.0 kg (Typical) |
| Molar Yield | 54% |
| Purity (by HPLC) | ≥ 98.0% |
| Key Impurities | < 0.5% (each) |
| Residual Solvents (DCM, Methanol) | Within ICH limits |
Table 2: Quality Control Specifications
| Test | Specification | Analytical Method |
| Appearance | White to off-white crystalline solid | Visual Inspection |
| Identity | Conforms to the reference standard | FTIR, NMR |
| Purity (Assay) | ≥ 98.0% | HPLC, GC[1][3] |
| Melting Point | 42-46 °C | Melting Point Apparatus |
| Water Content | ≤ 0.5% | Karl Fischer Titration |
| Residual Solvents | Meets ICH Q3C limits | Headspace GC |
| Any single unknown impurity | ≤ 0.2% | HPLC |
| Total Impurities | ≤ 1.0% | HPLC |
Safety Considerations
-
Aluminum Chloride (Anhydrous): Highly corrosive and reacts violently with water. Handle in a dry, inert atmosphere. Wear appropriate PPE, including acid-resistant gloves, safety goggles, and a face shield.
-
Bromine-containing compounds and HCl gas: The reaction evolves hydrogen chloride gas, which is corrosive and toxic. The work-up of brominated compounds should be handled in a well-ventilated area. The reactor off-gas must be scrubbed through a caustic solution.
-
Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. Use in a well-ventilated area with appropriate engineering controls.
-
Exothermic Reaction: The reaction is exothermic, particularly during the addition of reagents and the quenching step. Strict temperature control is crucial to prevent a runaway reaction. Ensure the TCU is functioning correctly and an emergency cooling plan is in place.
-
Personal Protective Equipment (PPE): All personnel involved in the process must wear appropriate PPE, including safety glasses, lab coats, and chemical-resistant gloves.
Visualizations
Diagram 1: Synthesis Workflow
Caption: Experimental workflow for the synthesis of this compound.
Diagram 2: Quality Control Logic
Caption: Logical workflow for the quality control of the final product.
Conclusion
The described protocol for the pilot plant scale-up synthesis of this compound provides a detailed and practical guide for researchers and drug development professionals. By focusing on controlled reaction conditions, thorough work-up and purification procedures, and stringent quality control, a high-quality intermediate can be reliably produced. Adherence to the safety precautions outlined is paramount for a safe and successful scale-up campaign. This application note serves as a valuable resource for the efficient and safe production of this important pharmaceutical intermediate.
References
Application Notes and Protocols for the Asymmetric Reduction of 3'-Bromo-4'-methylacetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantioselective reduction of prochiral ketones to form chiral secondary alcohols is a cornerstone of modern asymmetric synthesis. The resulting chiral alcohols are invaluable building blocks in the pharmaceutical industry for the synthesis of complex, stereochemically defined active pharmaceutical ingredients (APIs). 3'-Bromo-4'-methylacetophenone is a substituted aromatic ketone, and its reduction product, 1-(3-bromo-4-methylphenyl)ethanol, possesses a stereocenter that is crucial for the biological activity of various downstream compounds. The bromine and methyl substituents on the aromatic ring also provide handles for further synthetic transformations, such as cross-coupling reactions, making this chiral alcohol a versatile intermediate.
These application notes provide an overview of established methods for the asymmetric reduction of substituted acetophenones, which can be applied to this compound. Detailed protocols for a biocatalytic and a chemocatalytic approach are presented, offering researchers distinct strategies to achieve high enantioselectivity and yield.
Data Presentation: Asymmetric Reduction of Substituted Acetophenones
Table 1: Biocatalytic Reduction of 4'-Bromoacetophenone
| Biocatalyst | Substrate | Conversion (%) | Enantiomeric Excess (ee, %) | Product Configuration | Reference |
| Aspergillus niger | 4'-Bromoacetophenone | 98.4 | >99 | R | [1][2] |
| Rhodotorula rubra | 4'-Bromoacetophenone | 96.1 | 98.8 | S | [2] |
| Rhodotorula minuta | 4'-Bromoacetophenone | 99.4 | 98.2 | S | [2] |
| Geotrichum candidum | 4'-Bromoacetophenone | 91.9 | 97.4 | R | [2] |
| Trichosporon harzianum | 4'-Bromoacetophenone | 98.5 | 98 | R | [2] |
| Daucus carota (carrot) | 4'-Bromoacetophenone | - | - | S | [3] |
Table 2: Chemocatalytic Reduction of Acetophenone Derivatives
| Catalyst System | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Product Configuration | Reference |
| (S)-Me-CBS-oxazaborolidine / BH₃·THF | Acetophenone | High | >95 | R | [4][5][6][7] |
| [{RuCl₂(p-cymene)}₂] / (1R,2S)-(+)-cis-1-amino-2-indanol | Acetophenone | High | 92 | - | [8] |
| RuCl--INVALID-LINK-- | Acetophenone | - | - | S | [9] |
| Ruthenium Nanoparticles / (1S, 2S)-DPEN | Acetophenone | 100 | 79.1 | - | [10] |
Experimental Protocols
Protocol 1: Biocatalytic Reduction using Rhodotorula sp. (Whole Cells)
This protocol is adapted from methodologies reported for the asymmetric reduction of substituted acetophenones using yeast whole cells.[2][10]
Materials:
-
This compound
-
Rhodotorula rubra or Rhodotorula minuta culture
-
Yeast extract peptone dextrose (YPD) broth
-
Glucose
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Shaker incubator
-
Centrifuge
-
Rotary evaporator
-
Chiral HPLC or GC system for enantiomeric excess determination
Procedure:
-
Cultivation of Microorganism: Inoculate a sterile YPD broth with a loopful of Rhodotorula sp. from a slant. Incubate at 28-30°C with shaking (e.g., 150 rpm) for 48-72 hours until a dense culture is obtained.
-
Cell Harvesting: Harvest the yeast cells by centrifugation (e.g., 5000 rpm for 10 minutes). Wash the cell pellet twice with sterile phosphate buffer and resuspend in the same buffer to a desired cell concentration (e.g., 50 g/L wet cell weight).
-
Bioreduction Reaction: In a sterile flask, add the cell suspension and a solution of this compound in a minimal amount of a water-miscible co-solvent (e.g., ethanol or DMSO) to a final substrate concentration of 1-10 mM. Add glucose as a co-substrate for cofactor regeneration (e.g., 2-5 g/L).
-
Incubation: Incubate the reaction mixture at 28-30°C with shaking (e.g., 150 rpm) for 24-72 hours. Monitor the progress of the reaction by TLC or GC/HPLC.
-
Work-up: After the reaction is complete, centrifuge the mixture to pellet the cells. Extract the supernatant with ethyl acetate (3 x volume). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.
-
Analysis: Purify the crude product by column chromatography if necessary. Determine the enantiomeric excess of the resulting 1-(3-bromo-4-methylphenyl)ethanol by chiral HPLC or GC analysis.
Protocol 2: Corey-Bakshi-Shibata (CBS) Asymmetric Reduction
This protocol is a general procedure based on the well-established CBS reduction, known for its high enantioselectivity with a wide range of ketones.[4][5][6][7]
Materials:
-
This compound
-
(R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-tetrahydrofuran complex (BH₃·THF, 1 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask and nitrogen or argon line
-
Magnetic stirrer and stir bar
-
Ice bath and dry ice/acetone bath
-
Rotary evaporator
-
Chiral HPLC or GC system for enantiomeric excess determination
Procedure:
-
Reaction Setup: Under an inert atmosphere (nitrogen or argon), add anhydrous THF to a dry Schlenk flask equipped with a magnetic stir bar. Cool the flask to 0°C in an ice bath.
-
Catalyst and Reductant Addition: Add the (R)- or (S)-2-Methyl-CBS-oxazaborolidine solution (e.g., 0.1 equivalents) to the THF. Slowly add the BH₃·THF solution (e.g., 1.0-1.5 equivalents) to the flask while maintaining the temperature at 0°C. Stir the mixture for 10-15 minutes.
-
Substrate Addition: In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF. Cool the catalyst-reductant mixture to -30°C to -20°C. Slowly add the substrate solution to the reaction mixture dropwise over 15-30 minutes.
-
Reaction Monitoring: Stir the reaction mixture at -30°C to -20°C. Monitor the reaction progress by TLC until the starting material is consumed (typically 1-4 hours).
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at -30°C. Allow the mixture to warm to room temperature.
-
Work-up: Add 1 M HCl and stir for 30 minutes. Extract the aqueous layer with ethyl acetate (3 x volume). Wash the combined organic layers with saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by flash column chromatography. Determine the enantiomeric excess of the 1-(3-bromo-4-methylphenyl)ethanol by chiral HPLC or GC analysis.
Mandatory Visualization
Caption: General experimental workflow for the asymmetric reduction of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 7. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Stereoselectivity in Asymmetric Catalysis: The Case of Ruthenium-Catalyzed Ketone Hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enantioselective Synthesis of 3-Arylquinazolin-4(3H)-ones via Peptide-Catalyzed Atroposelective Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. whxb.pku.edu.cn [whxb.pku.edu.cn]
Troubleshooting & Optimization
Common side products in the synthesis of 3'-Bromo-4'-methylacetophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3'-Bromo-4'-methylacetophenone.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent method for synthesizing this compound is the Friedel-Crafts acylation of 2-bromotoluene using an acylating agent like acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). This electrophilic aromatic substitution reaction introduces an acetyl group onto the 2-bromotoluene ring.
Q2: What are the primary side products I should expect in this synthesis?
A2: The primary side products arise from the formation of constitutional isomers due to the directing effects of the bromo and methyl substituents on the aromatic ring. Other potential byproducts include poly-acylated species and tars resulting from polymerization or decomposition, especially at elevated temperatures.
Q3: How do the substituents on 2-bromotoluene direct the incoming acetyl group?
A3: In 2-bromotoluene, the methyl group is an ortho-, para-directing activator, while the bromine atom is an ortho-, para-directing deactivator. The directing effects of both substituents must be considered. The primary positions for acylation are ortho and para to the methyl group, and ortho and para to the bromo group. This leads to a mixture of isomers, with the desired this compound being one of the major products due to a combination of electronic and steric factors.
Q4: Can polyacylation be a significant issue?
A4: While Friedel-Crafts acylation generally deactivates the aromatic ring to further substitution, making polyacylation less favorable than polyalkylation, it can still occur under forcing conditions (e.g., high temperature, excess acylating agent).[1] However, for the synthesis of this compound, the formation of isomeric mono-acylated products is a more common concern.
Q5: What are some common causes of low yield?
A5: Low yields can be attributed to several factors, including:
-
Catalyst deactivation: Aluminum chloride is highly moisture-sensitive. Inadequate drying of glassware or reagents can inactivate the catalyst.
-
Suboptimal reaction temperature: Both excessively high and low temperatures can negatively impact the yield.
-
Improper addition of reagents: A rapid addition of the acylating agent can lead to localized overheating and the formation of tars.
-
Incomplete reaction: Insufficient reaction time can result in unreacted starting material.
-
Loss during work-up and purification: Emulsion formation during aqueous work-up or inefficient purification methods can lead to product loss.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Symptom | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive Lewis acid catalyst (AlCl₃) due to moisture exposure.2. Insufficient amount of catalyst.3. Reaction temperature is too low. | 1. Use freshly opened, anhydrous AlCl₃. Ensure all glassware and solvents are thoroughly dried. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).2. Use a stoichiometric amount of AlCl₃ relative to the acylating agent.3. Gradually increase the reaction temperature and monitor the progress by TLC or GC. |
| Formation of a Dark, Tarry Reaction Mixture | 1. Reaction temperature is too high.2. Rapid, localized addition of the acylating agent.3. Prolonged reaction time at elevated temperatures. | 1. Maintain the recommended reaction temperature using a cooling bath if necessary.2. Add the acylating agent dropwise with efficient stirring to ensure proper mixing and heat dissipation.3. Monitor the reaction progress and quench it once the starting material is consumed. |
| Product is a Mixture of Isomers | 1. Inherent nature of the electrophilic aromatic substitution on a di-substituted benzene ring. | 1. Optimize reaction conditions (e.g., temperature, solvent) to potentially favor the formation of the desired isomer, although complete selectivity is unlikely.2. Employ efficient purification techniques such as fractional distillation under reduced pressure or column chromatography to separate the isomers.[2] Recrystallization may also be effective if the isomers have significantly different solubilities.[3] |
| Presence of Unreacted 2-Bromotoluene | 1. Insufficient amount of acylating agent or Lewis acid.2. Incomplete reaction due to short reaction time or low temperature. | 1. Ensure the correct stoichiometry of reagents is used.2. Increase the reaction time and/or temperature and monitor for the disappearance of the starting material. |
| Difficult Separation of Organic and Aqueous Layers During Work-up | 1. Formation of emulsions due to insoluble aluminum salts. | 1. Add a sufficient amount of concentrated hydrochloric acid to the ice-water mixture used for quenching the reaction. This helps to dissolve the aluminum salts.[2] |
Experimental Protocols
Key Experiment: Friedel-Crafts Acylation of 2-Bromotoluene
This protocol is a representative procedure for the synthesis of this compound.
Materials:
-
2-Bromotoluene
-
Acetyl Chloride (or Acetic Anhydride)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM) or Carbon Disulfide (CS₂)
-
Ice
-
Concentrated Hydrochloric Acid
-
5% Sodium Bicarbonate Solution
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Sodium Sulfate
-
Diethyl Ether
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to protect the reaction from atmospheric moisture.
-
Catalyst Suspension: In the reaction flask, suspend anhydrous aluminum chloride (1.1 - 1.3 equivalents) in the anhydrous solvent (e.g., DCM). Cool the mixture to 0-5 °C in an ice bath.
-
Formation of Acylium Ion: Slowly add acetyl chloride (1.0 equivalent) dropwise from the dropping funnel to the stirred suspension of aluminum chloride. Maintain the temperature below 10 °C during the addition.
-
Acylation Reaction: After the addition of acetyl chloride is complete, add 2-bromotoluene (1.0 equivalent) dropwise to the reaction mixture, again maintaining the temperature below 10 °C. After the addition is complete, allow the reaction to stir at room temperature for several hours or until the starting material is consumed (monitor by TLC or GC).
-
Quenching: Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.
-
Work-up: Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers and wash sequentially with water, 5% sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, which will likely be a mixture of isomers, can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.[2]
Visualizations
Experimental Workflow for the Synthesis of this compound
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Logical Relationship of Potential Side Products
Caption: A diagram showing the formation of the desired product and potential side products from 2-bromotoluene.
References
Technical Support Center: Purification of 3'-Bromo-4'-methylacetophenone by Recrystallization
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the purification of 3'-Bromo-4'-methylacetophenone by recrystallization.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value | Source |
| CAS Number | 40180-80-1 | [1] |
| Molecular Formula | C₉H₉BrO | [1] |
| Molecular Weight | 213.07 g/mol | [1] |
| Appearance | Off-White to Pale Yellow Solid/Powder | [2][3] |
| Melting Point | 42-46 °C | [2] |
| Boiling Point | 118 °C at 3 mmHg | [1][2] |
| Solubility | Slightly soluble in Chloroform and Methanol. | [2][4] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For this compound, an aromatic ketone, common choices include alcohols like ethanol or isopropanol, or a mixed solvent system. A good starting point is a mixture of a solvent in which the compound is soluble (like acetone or ethyl acetate) and a solvent in which it is less soluble (like hexanes or water).[5][6] It is recommended to perform small-scale solvent screening tests to determine the optimal solvent or solvent mixture.
Q2: How can I determine the correct amount of solvent to use?
A2: The goal is to use the minimum amount of hot solvent to completely dissolve the crude product.[7] Start by adding a small volume of solvent to your crude material and heating the mixture to the solvent's boiling point. Continue adding small portions of the hot solvent until the solid just dissolves. Using too much solvent is a common cause of low or no crystal recovery.[8]
Q3: My compound has an oily appearance and is not crystallizing. What should I do?
A3: This phenomenon is known as "oiling out" and can occur if the boiling point of the solvent is higher than the melting point of your compound, or if the solution is supersaturated and cools too quickly.[9] To resolve this, try reheating the solution to dissolve the oil, adding a small amount of additional hot solvent, and allowing it to cool more slowly. Using a different solvent with a lower boiling point may also be necessary.
Q4: No crystals are forming even after the solution has cooled to room temperature. What are the next steps?
A4: A lack of crystal formation is often due to either using too much solvent or the solution being supersaturated.[7] You can try the following to induce crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. This can create nucleation sites for crystal growth.
-
Seeding: Add a tiny crystal of pure this compound to the solution to act as a template for crystallization.
-
Cooling: Place the flask in an ice bath to further decrease the solubility of the compound.
-
Solvent Evaporation: If too much solvent was used, you can gently heat the solution to evaporate some of the solvent and then allow it to cool again.
Q5: The recovered crystals are discolored. How can I improve the purity?
A5: Discoloration indicates the presence of impurities. You can try the following:
-
Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal can adsorb colored impurities. Be aware that using too much charcoal can also adsorb your product, reducing the yield.
-
Second Recrystallization: A second recrystallization of the purified crystals will likely yield a product with higher purity and better color.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Crystal Formation | 1. Too much solvent was used.2. The solution is supersaturated.3. The compound is too soluble in the chosen solvent at low temperatures. | 1. Boil off some solvent to concentrate the solution and cool again.2. Induce crystallization by scratching the flask or adding a seed crystal.3. Select a different solvent or use a mixed-solvent system where the compound is less soluble at cold temperatures. |
| "Oiling Out" | 1. The boiling point of the solvent is higher than the melting point of the compound.2. The solution is cooling too rapidly.3. High concentration of impurities. | 1. Choose a solvent with a lower boiling point.2. Reheat to dissolve the oil, add a small amount of extra hot solvent, and allow to cool slowly.3. Consider a preliminary purification step if the sample is very impure. |
| Low Yield of Crystals | 1. Too much solvent was used.2. Premature crystallization during hot filtration.3. Washing crystals with a solvent that was not chilled. | 1. Concentrate the mother liquor and cool to obtain a second crop of crystals.2. Pre-heat the filtration apparatus (funnel, filter paper, receiving flask).3. Ensure the wash solvent is ice-cold. |
| Crystals Appear Impure | 1. Colored impurities co-crystallized.2. Rapid crystal formation trapped impurities. | 1. Treat the hot solution with activated charcoal before filtration.2. Allow the solution to cool more slowly. Perform a second recrystallization if necessary. |
Experimental Protocol: Recrystallization of this compound
This protocol provides a general procedure for the recrystallization of this compound. The choice of solvent is critical and should be determined by preliminary small-scale tests.
1. Solvent Selection:
-
Place a small amount (e.g., 20-30 mg) of the crude this compound into several test tubes.
-
Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes, toluene, or mixtures like ethanol/water or ethyl acetate/hexanes) to each test tube.
-
Observe the solubility at room temperature. A suitable solvent will not dissolve the compound at room temperature.
-
Gently heat the test tubes. An ideal solvent will dissolve the compound completely at its boiling point.
-
Allow the solutions to cool to room temperature and then in an ice bath. The best solvent will result in the formation of a large quantity of crystals.
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the selected recrystallization solvent.
-
Heat the mixture to the solvent's boiling point while stirring or swirling to aid dissolution.
-
Continue adding small portions of the hot solvent until the solid is completely dissolved.
3. Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration.
-
Pre-heat a funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel.
-
Quickly pour the hot solution through the filter paper to remove the insoluble impurities.
4. Crystallization:
-
Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize crystal formation.[10]
5. Isolation and Washing of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Continue to draw air through the crystals on the filter paper for several minutes to help dry them.
6. Drying:
-
Transfer the crystals to a watch glass and allow them to air dry completely. For faster drying, a desiccator or a low-temperature oven can be used.
7. Purity Assessment:
-
Determine the melting point of the purified crystals. A sharp melting point close to the literature value (42-46 °C) indicates high purity.[2]
Troubleshooting Workflow
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
- 1. This compound | 40180-80-1 [chemicalbook.com]
- 2. This compound CAS#: 40180-80-1 [m.chemicalbook.com]
- 3. This compound | 40180-80-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. This compound | 40180-80-1 [chemicalbook.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
Column chromatography conditions for purifying 3'-Bromo-4'-methylacetophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the column chromatography purification of 3'-Bromo-4'-methylacetophenone. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase and mobile phase for the column chromatography of this compound?
A1: For the purification of this compound, a standard-grade silica gel (60 Å, 230-400 mesh) is the recommended stationary phase.[1][2] A common mobile phase system is a mixture of n-hexane and ethyl acetate.[1] The optimal ratio should be determined by thin-layer chromatography (TLC) analysis prior to performing the column.
Q2: How do I determine the optimal solvent system for the separation?
A2: The ideal solvent system is determined by running TLC plates with the crude reaction mixture. The goal is to find a solvent ratio that provides a good separation between your desired product and any impurities. A good target Retention Factor (Rf) for the product on the TLC plate is typically between 0.2 and 0.4.[3] This generally translates well to column chromatography, allowing for adequate separation without excessively long elution times.
Q3: My compound is not moving from the top of the column. What should I do?
A3: This indicates that the mobile phase is not polar enough to elute the compound. You should gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, this means increasing the percentage of ethyl acetate.[4] It is crucial to make this change gradually to avoid co-elution of closely related impurities.
Q4: The separation of my product and an impurity is poor. How can I improve it?
A4: Poor separation can be addressed in several ways. You can try a shallower solvent gradient (i.e., increase the polarity more slowly). If that doesn't work, consider a different solvent system. Sometimes, switching to a different non-polar solvent (e.g., cyclohexane instead of hexane) or a different polar solvent (e.g., dichloromethane or diethyl ether in combination with hexane) can alter the selectivity of the separation. Ensure your column is packed correctly to avoid channeling, which can also lead to poor separation.
Q5: My purified compound seems to have degraded on the column. How can I prevent this?
A5: Some compounds can be sensitive to the acidic nature of silica gel.[4] To check for degradation, you can perform a 2D TLC. Spot your crude mixture on a TLC plate, run it in your chosen solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If new spots appear that are not on the diagonal, your compound is likely degrading on the silica.[3] In such cases, you can try deactivating the silica gel by treating it with a small amount of a base like triethylamine mixed in the eluent. Alternatively, using a different stationary phase like alumina (neutral, acidic, or basic) might be a better option.[3]
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of this compound.
| Problem | Possible Cause | Solution |
| Compound elutes too quickly (high Rf) | Mobile phase is too polar. | Decrease the polarity of the mobile phase (e.g., increase the percentage of hexane). |
| Compound elutes too slowly (low Rf) | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate).[4] |
| Peak Tailing | 1. Secondary interactions with acidic silanol groups on silica.[3] 2. Column is overloaded. | 1. Add a small amount of a modifier to the mobile phase, such as a few drops of triethylamine for a slightly basic compound or acetic acid for an acidic one.[3] 2. Use a larger column or load less sample. |
| Cracked or channeled column bed | Improper packing of the column. | Ensure the silica slurry is homogenous and allowed to settle evenly. Gently tap the column during packing to remove air bubbles. Apply a thin layer of sand on top of the silica bed to prevent disturbance when adding solvent.[5] |
| Insoluble sample at the top of the column | The compound has poor solubility in the eluent. | Use a "dry loading" technique. Dissolve your crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of the column.[3][5] |
| No compound detected in fractions | 1. Compound decomposed on the column. 2. Fractions are too dilute to detect by TLC. 3. Compound eluted in the solvent front. | 1. Check for stability on silica using 2D TLC.[4] 2. Concentrate the fractions before running a TLC.[4] 3. Check the very first fractions collected.[4] |
Experimental Protocol: Column Chromatography of this compound
This protocol outlines a general procedure for the purification of this compound.
1. Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
n-Hexane (ACS grade)
-
Ethyl acetate (ACS grade)
-
Dichloromethane (for dry loading, if necessary)
-
Glass chromatography column
-
Collection tubes or flasks
-
TLC plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
2. Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent.
-
Spot the solution on a TLC plate.
-
Develop the plate using various ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3) to find the optimal solvent system that gives the target compound an Rf value of approximately 0.2-0.4.[3]
-
-
Column Packing (Wet Slurry Method):
-
Secure the column in a vertical position.
-
Add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and remove air bubbles.
-
Once the silica has settled, add a thin layer of sand on top to protect the surface.[5]
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully add it to the top of the column using a pipette.[5]
-
Dry Loading: If the product is not very soluble in the mobile phase, dissolve it in a more polar solvent like dichloromethane, add a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the column.[3][5]
-
-
Elution and Fraction Collection:
-
Begin elution with the determined mobile phase.
-
Collect fractions of a consistent volume.
-
If a gradient elution is needed, gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.
-
-
Monitoring the Separation:
-
Analyze the collected fractions by TLC to identify those containing the purified product.
-
Combine the pure fractions.
-
-
Isolation of the Purified Product:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
-
Visualizations
Caption: Workflow for the column chromatography purification of this compound.
Caption: Troubleshooting flowchart for common column chromatography issues.
References
Troubleshooting low conversion in Suzuki coupling with 3'-Bromo-4'-methylacetophenone
Topic: Troubleshooting Low Conversion in Suzuki Coupling with 3'-Bromo-4'-methylacetophenone
This technical support guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with Suzuki-Miyaura cross-coupling reactions, specifically those involving electron-deficient aryl bromides like this compound.
Frequently Asked Questions (FAQs)
Q1: I am observing low to no conversion in my Suzuki coupling of this compound. What are the most common causes?
Low conversion in Suzuki-Miyaura reactions can be attributed to several factors. A systematic evaluation of each reaction component is key to successful troubleshooting. The primary areas to investigate are:
-
Catalyst System: The choice and quality of the palladium source and ligand are critical. The active form of the catalyst is Pd(0), and if you are using a Pd(II) precatalyst, it must be effectively reduced in situ.[1][2]
-
Reaction Conditions: Parameters such as temperature, reaction time, and the maintenance of an inert atmosphere play a significant role.[1]
-
Reagents: The quality, purity, and stability of the aryl halide, organoboron compound, and base are paramount.[1]
-
Solvent: The choice of solvent can significantly impact the solubility of reagents and the overall reaction kinetics.[1]
Q2: My aryl bromide, this compound, is considered "electron-deficient." How does this affect the reaction?
The presence of the electron-withdrawing acetyl group makes your aryl bromide "electron-deficient." This property generally favors the oxidative addition step, which is often the rate-limiting step in the Suzuki catalytic cycle.[3] However, if other factors in the reaction are not optimized, you may still experience low conversion.
Q3: My boronic acid might be decomposing. How can I identify and prevent this?
Boronic acids can undergo protodeboronation, where the boron group is replaced by a hydrogen atom. This side reaction is a common cause of low yields.[1][3] To mitigate this:
-
Use Anhydrous Conditions: If the reaction chemistry allows, use anhydrous solvents and reagents to minimize hydrolysis.
-
Choose a Stable Boronic Ester: Consider using more stable boronic esters, such as pinacol (BPin) or MIDA esters, which are less prone to decomposition.[3]
-
Control Reaction Temperature: High temperatures can sometimes accelerate decomposition.
Q4: What are the most common side reactions, and how can I minimize them?
Besides protodeboronation, other common side reactions include:
-
Homocoupling: The coupling of two boronic acid molecules can occur, especially in the presence of oxygen or if using a Pd(II) precatalyst that is not efficiently reduced.[3] Rigorous degassing of your reaction mixture is the best way to prevent this.
-
Dehalogenation: The aryl halide can be reduced, replacing the bromine with a hydrogen atom. This can happen if there is a source of hydride in the reaction, sometimes from the solvent or base.[3]
Q5: How do I choose the right catalyst and ligand for this type of substrate?
For electron-deficient aryl bromides, a robust catalyst system is recommended. While standard catalysts like Pd(PPh₃)₄ can work, modern precatalysts often provide more reliable results.
-
Catalysts: Consider using Buchwald-type palladacycle precatalysts (e.g., G3 or G4) or PEPPSI-type catalysts, which are designed for efficient generation of the active Pd(0) species.[2]
-
Ligands: Electron-rich and bulky phosphine ligands, such as XPhos, SPhos, or RuPhos, are often effective as they promote both the oxidative addition and reductive elimination steps of the catalytic cycle.[1]
Q6: Which base and solvent combination is a good starting point for my reaction?
The choice of base and solvent is often interdependent.
-
Bases: The base is crucial for activating the boronic acid for transmetalation.[4] Common choices include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). For 4-bromoacetophenone, a close analog, Na₂CO₃ has been shown to be effective.[1]
-
Solvents: A range of solvents can be used, often with a small amount of water to aid in dissolving the base. Common choices include dioxane, THF, DMF, and toluene.[3] A mixture of an organic solvent with water is a good starting point.
Troubleshooting Guide
Low or No Conversion
If you are experiencing low or no conversion of your starting materials, consider the following troubleshooting steps, presented in a logical workflow.
Caption: Troubleshooting workflow for low conversion in Suzuki coupling.
Data Presentation: Optimization of Reaction Conditions
The following table summarizes quantitative data from studies on the Suzuki coupling of 4-bromoacetophenone, a close analog of this compound. This data can serve as a starting point for optimizing your reaction conditions.
| Parameter Screened | Conditions | Conversion/Yield (%) | Reference |
| Base | NaHCO₃ | 55% | |
| NaOAc | 68% | ||
| Na₂CO₃ | 95% | ||
| K₂CO₃ | 85% | ||
| Et₃N | 35% | ||
| Catalyst Loading | 1.0 mmol% | 95% | |
| 0.50 mmol% | 85% | ||
| 0.25 mmol% | 72% | ||
| Temperature | 100 °C | 72% | |
| 120 °C | 85% | ||
| 140 °C | 95% |
Reaction conditions for the data above (unless otherwise specified): 4-bromoacetophenone (1.0 mmol), phenylboronic acid (1.5 mmol), supported catalyst, base (2.0 mmol), DMA (5 mL), 24 hours.
Experimental Protocols
The following is a representative protocol for the Suzuki coupling of an aryl bromide like this compound, adapted from established procedures for similar substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(dppf), 1-5 mol%)
-
Base (e.g., Na₂CO₃, 2.0 - 3.0 equiv)
-
Degassed solvent (e.g., Toluene/Dioxane and Water mixture, 4:1)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, and the base under a counterflow of an inert gas (e.g., Argon or Nitrogen).
-
Inerting the Atmosphere: Seal the flask and subject it to three cycles of vacuum and backfilling with the inert gas to ensure all oxygen is removed.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 85-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and transfer it to a separatory funnel.
-
Extraction: Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired biaryl product.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. ikm.org.my [ikm.org.my]
- 2. uwindsor.ca [uwindsor.ca]
- 3. Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Deactivation in Reactions with 3'-Bromo-4'-methylacetophenone
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address catalyst deactivation when using 3'-Bromo-4'-methylacetophenone, a key intermediate in pharmaceutical and material science synthesis.
General Catalyst Deactivation FAQs
Q1: What is catalyst deactivation?
A1: Catalyst deactivation is the loss of catalytic activity and/or selectivity over time.[1] This is a common challenge in industrial and laboratory-scale reactions that can lead to reduced process efficiency, lower product yields, and increased costs.[2][3] Deactivation can be caused by chemical, thermal, or mechanical factors.[1]
Q2: What are the common visual or analytical signs that my catalyst is deactivating?
A2: Signs of catalyst deactivation include:
-
Slowing or stalling of the reaction rate: This is the most direct indication that the catalyst is losing its effectiveness.
-
Formation of a precipitate: In palladium-catalyzed reactions, the formation of a black solid ("palladium black") indicates the aggregation of the active Pd(0) species into an inactive form.[4]
-
Change in reaction mixture color: Unexpected color changes can signal catalyst degradation or the formation of inactive complexes.
-
Decrease in product yield or selectivity: A drop in the desired product formation or an increase in side products points to a loss of catalyst performance.
-
Inconsistent results between runs: If you observe variability in reaction outcomes using the same catalyst batch, deactivation during the reaction or storage may be the cause.
Q3: What are the primary mechanisms of catalyst deactivation?
A3: The main deactivation mechanisms are poisoning, fouling (coking), thermal degradation (sintering), and leaching.[1][2]
-
Poisoning: Strong adsorption of impurities or byproducts onto the catalyst's active sites, rendering them inaccessible to reactants.[5][6]
-
Fouling: Physical deposition of materials, like carbonaceous residues (coke), on the catalyst surface, which blocks pores and active sites.[2]
-
Sintering: The agglomeration of small metal catalyst particles into larger ones at high temperatures, which reduces the active surface area.[7][8]
-
Leaching: The dissolution of the active metal component from a solid support into the reaction medium, leading to a loss of active sites.[9][10]
Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
This compound is frequently used in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Heck reactions.[11] Catalyst deactivation is a primary cause of low yields in these transformations.
Q4: My Suzuki-Miyaura coupling reaction has stalled, and the mixture has turned black. What is happening and how can I fix it?
A4: The formation of a black precipitate is a classic sign of palladium black, an inactive, agglomerated form of palladium.[4] This occurs when the stabilizing ligands dissociate from the Pd(0) center, allowing the "naked" metal atoms to cluster.
Potential Causes & Prevention Strategies:
-
Presence of Oxygen: Insufficient degassing of solvents and reagents can lead to the oxidation of the active Pd(0) species. Ensure all components are rigorously degassed using methods like sparging with an inert gas (Argon or Nitrogen) or freeze-pump-thaw cycles.[12]
-
Inappropriate Ligand-to-Metal Ratio: A low ligand-to-palladium ratio can leave the palladium center exposed. While a 1:1 or 2:1 ratio is common, increasing the excess of the phosphine ligand can sometimes stabilize the catalytic species.[13]
-
Unstable Pre-catalyst Reduction: If using a Pd(II) source like Pd(OAc)₂, its reduction to the active Pd(0) must be controlled to prevent overshoot and aggregation. The choice of base and ligand is critical for this step.[13]
-
High Temperature: Elevated temperatures can accelerate both the reaction and catalyst decomposition.[8] If you suspect thermal degradation, try running the reaction at a lower temperature for a longer period.
Q5: My Heck reaction with this compound is giving low yields, but I don't see any palladium black. What else could be wrong?
A5: Even without visible palladium black, catalyst deactivation can occur. Other potential issues include:
-
Ligand Oxidation: Phosphine ligands, especially electron-rich ones, can be sensitive to oxidation. If your ligand is oxidized, it can no longer effectively stabilize the palladium catalyst. Using air-stable ligands or pre-catalysts, and ensuring an inert atmosphere, is crucial.[12]
-
Base-Mediated Decomposition: The base is essential for the catalytic cycle but can also contribute to the decomposition of sensitive substrates or ligands, which in turn can poison the catalyst. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) to find one that is effective for the coupling but minimizes side reactions.
-
Product Inhibition: In some cases, the product of the reaction can coordinate to the palladium center more strongly than the reactants, leading to catalyst inhibition. This can sometimes be overcome by using a higher catalyst loading or a ligand that promotes faster reductive elimination.
Quantitative Comparison of Ligand Effects in Suzuki Couplings
The choice of ligand significantly impacts catalyst stability and activity. Bulky, electron-rich phosphine ligands often provide the necessary stability to prevent deactivation.
| Ligand | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) | Notes |
| PPh₃ | 2 | 80 | Moderate | Prone to oxidation; may require higher loadings. |
| PCy₃ | 1 | RT - 80 | Good to Excellent | Good for a diverse array of triflates.[14] |
| P(t-Bu)₃ | 1 | RT | High | Highly active for aryl chlorides and bromides at room temperature.[14] |
| SPhos | 0.00005 - 1 | RT - 100 | Excellent | Shows unprecedented scope and stability, allowing for very low catalyst loadings.[15] |
| XPhos | 0.5 - 1.0 | RT | High | Very effective for sterically hindered substrates.[16] |
Table based on general performance in Suzuki-Miyaura couplings of aryl halides.[14][15][16] Specific results with this compound may vary.
Troubleshooting Hydrogenation Reactions
The carbonyl group of this compound can be reduced to a secondary alcohol, often using heterogeneous catalysts like Nickel or Platinum.[11]
Q6: My heterogeneous nickel catalyst is losing activity after a few hydrogenation runs. What is the likely cause?
A6: For nickel catalysts, the most common deactivation mechanisms in hydrogenation are sintering and poisoning.
-
Sintering: Nickel catalysts are susceptible to thermal agglomeration, especially at higher temperatures.[8] If the reaction is run at elevated temperatures, the nickel nanoparticles on the support can migrate and coalesce, reducing the active surface area. To mitigate this, operate at the lowest effective temperature and ensure the catalyst support material is thermally stable.
-
Poisoning: Nickel catalysts are notoriously sensitive to poisoning by sulfur and nitrogen compounds.[2] Even trace amounts of these elements in your substrate, solvent, or hydrogen gas can irreversibly bind to the active nickel sites.
Q7: How can I test for and prevent catalyst poisoning in my hydrogenation reaction?
A7:
-
Analyze Reactants: Use high-purity this compound and solvents. Analyze them for potential poisons like sulfur-containing impurities using techniques like GC-SCD (Gas Chromatography with Sulfur Chemiluminescence Detection).
-
Purify Gas Stream: Use high-purity hydrogen gas and consider passing it through a purification trap to remove any potential contaminants.
-
Use Guard Beds: Before the main reactor, a small "guard bed" of a sacrificial catalyst can be used to adsorb poisons from the feedstock, protecting the primary catalyst bed.[17]
-
Develop Poison-Tolerant Catalysts: In some cases, catalysts can be designed to be more resistant to specific poisons.[2] For example, bimetallic catalysts or those with specific surface modifications may show enhanced tolerance.
Experimental Protocols
Protocol 1: Hot Filtration Test to Investigate Catalyst Leaching
This test helps determine if the active catalyst is leaching from a solid support and catalyzing the reaction in a homogeneous phase.
Methodology:
-
Setup Reaction: Begin the reaction with the heterogeneous catalyst under standard conditions. Allow it to proceed to approximately 20-30% conversion, monitored by TLC or LC-MS.
-
Hot Filtration: While maintaining the reaction temperature, quickly filter the reaction mixture through a hot, fine-porosity filter (e.g., a heated cannula filter or a pre-heated funnel with celite) to remove all solid catalyst particles.
-
Continue Reaction: Allow the filtrate (the liquid portion) to continue reacting under the exact same conditions (temperature, stirring, atmosphere).
-
Monitor Progress: Monitor the progress of the reaction in the filtrate over time.
-
Analysis:
-
If the reaction in the filtrate continues: This indicates that the active catalytic species has leached from the support into the solution and is acting as a homogeneous catalyst.
-
If the reaction in the filtrate stops: This provides strong evidence that the catalysis is truly heterogeneous, occurring on the surface of the solid catalyst.
-
Protocol 2: Catalyst Regeneration by Oxidative Treatment (for Fouling)
This protocol is a general method for removing carbonaceous deposits (coke) from a fouled heterogeneous catalyst. Note: This method is not suitable for all catalysts and may damage some supports or active phases. Always test on a small scale first.
Methodology:
-
Recover Catalyst: After the reaction, recover the catalyst by filtration and wash thoroughly with a solvent (e.g., THF or toluene) to remove any adsorbed organic species. Dry the catalyst under vacuum.
-
Setup for Calcination: Place the dried, fouled catalyst in a tube furnace.
-
Perform Calcination:
-
Heat the catalyst under a slow flow of inert gas (N₂ or Ar) to the desired temperature (e.g., 300-500 °C, this must be below the sintering temperature of the catalyst).
-
Once at temperature, switch the gas flow to a dilute stream of air or oxygen (e.g., 1-5% O₂ in N₂). Caution: This process is exothermic and must be done carefully to avoid thermal runaways.
-
Hold at this temperature for several hours until the carbonaceous material is burned off. This can often be monitored by analyzing the off-gas for CO₂.
-
-
Reduction (if necessary): For catalysts where the active phase is a reduced metal (e.g., Pd/C, Ni/SiO₂), the catalyst must be re-reduced after the oxidative cleaning.
-
Cool the catalyst under an inert atmosphere.
-
Switch to a flow of hydrogen gas (typically diluted in N₂ or Ar) and heat to the appropriate reduction temperature to restore the active metallic phase.
-
-
Test Activity: Evaluate the regenerated catalyst's activity in a test reaction to determine the success of the regeneration process.
References
- 1. Heterogeneous Catalyst Deactivation and Regeneration: A Review [ouci.dntb.gov.ua]
- 2. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 3. The mathematical catalyst deactivation models: a mini review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02912C [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 6. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 7. What Is Catalyst 'Sintering' and How Does It Relate to High Temperature Damage? → Learn [pollution.sustainability-directory.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. This compound | 40180-80-1 | Benchchem [benchchem.com]
- 12. reddit.com [reddit.com]
- 13. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. youtube.com [youtube.com]
Technical Support Center: Minimizing Debromination of 3'-Bromo-4'-methylacetophenone in Cross-Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering debromination of 3'-Bromo-4'-methylacetophenone in palladium-catalyzed cross-coupling reactions.
Troubleshooting Guides
This section addresses specific issues of debromination and offers systematic solutions.
Scenario 1: Significant Formation of 4'-Methylacetophenone in Suzuki-Miyaura Coupling
Problem: The primary side-product observed is the debrominated starting material, 4'-methylacetophenone, leading to low yields of the desired biaryl product.
| Potential Cause | Recommended Solution | Rationale |
| Inappropriate Base Selection | Switch to a weaker, non-nucleophilic inorganic base. Screen bases in the order of K₃PO₄ > Cs₂CO₃ > K₂CO₃. Avoid strong organic bases like NaOtBu or other alkoxides if debromination is severe.[1] | Strong bases can promote the formation of palladium-hydride species, which are key intermediates in the hydrodehalogenation pathway.[1] Weaker inorganic bases are less prone to generating these species. |
| High Reaction Temperature | Lower the reaction temperature. Attempt the reaction at a lower temperature (e.g., 60-80 °C) and only increase if the reaction is sluggish. | The activation energy for the debromination pathway can be higher than that of the desired cross-coupling. Lowering the temperature can therefore kinetically disfavor the side reaction. |
| Suboptimal Ligand Choice | Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or other Buchwald-type ligands.[2] | These ligands promote the reductive elimination step of the catalytic cycle, which forms the desired C-C bond, making it faster than the competing debromination pathway.[2] |
| Solvent Effects | If using polar aprotic solvents like DMF, consider switching to less polar solvents like toluene or dioxane. | Solvents can act as a hydride source, contributing to the formation of palladium-hydride species. Toluene and dioxane are generally less prone to this. |
Scenario 2: Debromination Observed in Heck or Sonogashira Coupling
Problem: Formation of 4'-methylacetophenone is competing with the desired alkene or alkyne product.
| Potential Cause | Recommended Solution | Rationale |
| Base Strength and Type | For Heck reactions, screen milder inorganic bases like K₂CO₃ or Cs₂CO₃. For Sonogashira couplings, ensure the amine base (e.g., Et₃N, DIPEA) is of high purity and used in the recommended stoichiometry. | As with Suzuki coupling, the base can be a source of hydrides. In Sonogashira reactions, the amine base is crucial for the catalytic cycle but excess or impurities can contribute to side reactions. |
| Catalyst System | For Sonogashira coupling, ensure the copper(I) co-catalyst (e.g., CuI) is fresh and used at the correct loading. In some cases, copper-free Sonogashira conditions can be explored.[3] | The copper co-catalyst plays a key role in the Sonogashira mechanism. Improper functioning of the copper cycle can lead to side reactions. Copper-free conditions can sometimes mitigate these issues.[3] |
| Reaction Time | Monitor the reaction closely by TLC or LC-MS and stop the reaction once the starting material is consumed. | Prolonged reaction times, especially at elevated temperatures, can lead to catalyst decomposition and an increased likelihood of side reactions, including debromination. |
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a problem in cross-coupling reactions?
A1: Debromination, also known as hydrodebromination, is a common side reaction where the bromine atom on the this compound is replaced by a hydrogen atom, yielding 4'-methylacetophenone. This reduces the yield of the desired coupled product and introduces a significant impurity that can be difficult to separate.
Q2: What is the primary mechanism behind debromination?
A2: The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species in the catalytic cycle. This species can arise from various sources, including the base, solvent, or impurities like water. The Pd-H species can then undergo reductive elimination with the aryl group of the substrate to produce the debrominated product.
Q3: How does the choice of palladium catalyst and ligand affect debromination?
A3: The choice of catalyst and especially the ligand is crucial. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos), can accelerate the rate of the desired reductive elimination step, which outcompetes the debromination pathway.[2] Using pre-formed palladium catalysts can sometimes give more consistent results than generating the active catalyst in situ.
Q4: Can the purity of reagents and reaction setup influence the extent of debromination?
A4: Absolutely. It is critical to use anhydrous and degassed solvents to minimize potential sources of hydrides. The reaction should be set up under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxygen from degrading the catalyst and ligands. The purity of all reagents, including the base and coupling partner, is also important.
Q5: How can I monitor the formation of the debrominated side-product during the reaction?
A5: The most effective way to monitor the reaction is by using analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods allow you to track the consumption of the starting material and the formation of both the desired product and the debrominated side-product over time.
Data Presentation
The following tables summarize the effect of different reaction parameters on the conversion and selectivity of the Suzuki-Miyaura cross-coupling of a bromoacetophenone substrate. While this data is for the closely related 4-bromoacetophenone, the trends are highly relevant for minimizing debromination of this compound.
Table 1: Effect of Base on the Suzuki-Miyaura Coupling of 4-Bromoacetophenone with Phenylboronic Acid [1]
| Base | Product Conversion (%) |
| Na₂CO₃ | 94 |
| K₂CO₃ | 91 |
| NaOAc | 88 |
| NaHCO₃ | 76 |
| Et₃N | 35 |
Reaction conditions: 4-bromoacetophenone (1.0 mmol), phenylboronic acid (1.5 mmol), supported palladium catalyst (1.0 mmol%), base (2.0 mmol), DMA (5 mL), 100 °C, 24 hours.[1]
Table 2: Effect of Catalyst Loading and Temperature on the Suzuki-Miyaura Coupling of 4-Bromoacetophenone with Phenylboronic Acid [1]
| Catalyst Loading (mmol%) | Temperature (°C) | Product Conversion (%) |
| 1.0 | 100 | 94 |
| 0.50 | 100 | 85 |
| 0.25 | 100 | 72 |
| 0.25 | 120 | 85 |
| 0.25 | 140 | 100 |
Reaction conditions: 4-bromoacetophenone (1.0 mmol), phenylboronic acid (1.5 mmol), Na₂CO₃ (2.0 mmol), DMA (5 mL), 24 hours.[1]
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction to Minimize Debromination
This protocol is a starting point and may require optimization for specific coupling partners.
Reagents & Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous, degassed toluene or 1,4-dioxane
-
Degassed water
-
Schlenk flask or reaction vial with a stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, prepare a solution of the palladium catalyst (Pd(OAc)₂) and the ligand (SPhos) in a small amount of the reaction solvent.
-
Add the catalyst solution to the Schlenk flask.
-
Add the degassed solvent (e.g., toluene) and a small amount of degassed water (typically a 10:1 ratio of organic solvent to water) via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material and the formation of the debrominated side-product.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Competing pathways in palladium-catalyzed cross-coupling.
Caption: A logical workflow for troubleshooting debromination.
References
Optimizing reaction conditions for the synthesis of 3'-Bromo-4'-methylacetophenone
This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of 3'-Bromo-4'-methylacetophenone, a key intermediate in the development of pharmaceuticals such as novel CLK1 inhibitors and Siponimod.[1] This guide is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
Question: My reaction is very slow or is not proceeding. What are the possible causes and solutions?
Answer:
Several factors can lead to a slow or stalled reaction. Consider the following troubleshooting steps:
-
Deactivated Aromatic Ring: If your starting material has strong electron-withdrawing groups, this can hinder the electrophilic bromination.[2] You may need to use a more potent brominating system or harsher reaction conditions, but be sure to monitor the reaction closely for the formation of side products.[2]
-
Inactive Catalyst: For reactions employing a catalyst, such as aluminum chloride or acidic alumina, ensure it is fresh and has not been deactivated by moisture.[2][3] For instance, anhydrous aluminum chloride should be handled with minimal exposure to air.[3]
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Improper Reagent Addition: In Friedel-Crafts type reactions using aluminum chloride, the ketone must be dispersed rapidly.[3] If not, condensation reactions can occur, leading to the formation of tars and reducing the yield of the desired product.[3] The rate of bromine addition should also be controlled to manage the evolution of hydrogen bromide gas.[3]
Question: I am observing the formation of multiple products. How can I improve the selectivity of my reaction?
Answer:
The formation of multiple products often points to issues with selectivity, such as over-bromination or bromination at undesired positions (e.g., side-chain vs. aromatic ring).
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Over-bromination: The primary cause of over-bromination is the use of excess brominating reagent.[2] The mono-brominated product can be more reactive towards further bromination than the starting material.[2] To achieve selective mono-bromination, carefully control the stoichiometry, using a 1.0:1.0 or slightly less molar ratio of the acetophenone derivative to the brominating agent.[2]
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Side-Chain vs. Ring Bromination: The site of bromination is influenced by the reaction conditions and the electron density of the aromatic ring.[4]
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For Ring Bromination (desired for this compound): Electrophilic aromatic substitution is favored. Using a Lewis acid catalyst like aluminum chloride with bromine promotes nuclear halogenation.[3]
-
For Side-Chain Bromination (undesired): Radical conditions, such as using N-bromosuccinimide (NBS) with a radical initiator or under photochemical conditions, will favor bromination on the acetyl methyl group. Acid-catalyzed enolization followed by reaction with bromine in methanol can also lead to side-chain bromination, especially if the aromatic ring is not sufficiently activated.[4]
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Question: I am having difficulty with the work-up and purification of my product. What are some best practices?
Answer:
A clean work-up and effective purification are crucial for obtaining a high-purity product.
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Decomposition of the Reaction Complex: In reactions using aluminum chloride, the reaction mixture should be carefully poured over a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[3] The acid helps prevent the formation of insoluble aluminum salts that can complicate the separation of aqueous and organic layers.[3]
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Removal of Unreacted Reagents: After quenching the reaction, the organic layer should be washed with water and a sodium bicarbonate solution to remove any remaining acid and unreacted bromine.[3]
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Purification Techniques: The crude product can be purified by distillation under reduced pressure or recrystallization.[3][5] Column chromatography is also an effective method for separating the desired product from impurities.[2][6]
Frequently Asked Questions (FAQs)
Question: What are the common starting materials and reagents for the synthesis of this compound?
Answer:
Common synthetic routes start from either 4'-methylacetophenone or 3'-methylacetophenone.
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From 4'-methylacetophenone: This involves a direct electrophilic bromination on the aromatic ring. A common method uses bromine (Br₂) as the brominating agent and anhydrous aluminum chloride (AlCl₃) as a Lewis acid catalyst.[3]
-
From 3'-methylacetophenone: This route also involves electrophilic bromination. N-bromosuccinimide (NBS) can be used as a brominating agent under mild conditions to achieve regioselective halogenation.[5]
Question: What are typical reaction conditions for the synthesis of this compound?
Answer:
The optimal reaction conditions depend on the chosen synthetic route. Below is a summary of conditions for two common methods.
Table 1: Reaction Conditions for the Synthesis of this compound
| Starting Material | Brominating Agent | Catalyst/Solvent | Temperature | Reaction Time | Yield | Reference |
| 4'-methylacetophenone | Bromine (Br₂) | Aluminum Chloride (AlCl₃) | 80-85°C or room temp. | 1 hour | 56% | [3] |
| 3'-methylacetophenone | N-Bromosuccinimide (NBS) | Not specified | Mild conditions | Not specified | High | [5] |
Question: How can I monitor the progress of the reaction?
Answer:
Thin Layer Chromatography (TLC) is a standard and effective method for monitoring the progress of the reaction.[2] By comparing the TLC profile of the reaction mixture to that of the starting material, you can determine when the starting material has been consumed and the product has formed.
Question: What are the physical properties of this compound?
Answer:
This compound is a solid at room temperature.
Table 2: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₉BrO | |
| Molecular Weight | 213.07 g/mol | |
| Melting Point | 42-46 °C | |
| Appearance | Solid |
Experimental Protocols
Protocol 1: Synthesis of this compound from 4'-methylacetophenone
This protocol is adapted from a procedure for the synthesis of 3-bromoacetophenones.[3]
Materials:
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4'-methylacetophenone
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Anhydrous aluminum chloride (powdered)
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Bromine
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Cracked ice
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Concentrated hydrochloric acid
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Ether
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5% aqueous sodium bicarbonate solution
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Anhydrous sodium sulfate
Equipment:
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Three-necked flask
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Condenser
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Dropping funnel
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Mechanical stirrer with a Teflon paddle
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Drying tubes
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Steam bath
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Beaker (2 L)
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Separatory funnel
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Distillation apparatus
Procedure:
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Set up a 1-L three-necked flask with a condenser, a dropping funnel, and a mechanical stirrer. Protect the apparatus from moisture with drying tubes.
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Add 1.62-1.68 moles of powdered anhydrous aluminum chloride to the flask with minimal exposure to air.[3]
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While stirring, slowly add 0.67 moles of 4'-methylacetophenone from the dropping funnel over 20-30 minutes. The mixture will become viscous and then molten.[3]
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Add 0.80 moles of bromine dropwise over 40 minutes. The rate of addition should be regulated by the rate of hydrogen bromide evolution.[3]
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After the addition is complete, stir the molten mixture on a steam bath at 80-85°C for 1 hour, or until it solidifies.[3]
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In a 2-L beaker, prepare a mixture of 1.3 L of cracked ice and 100 mL of concentrated hydrochloric acid.[3]
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Add the reaction complex in portions to the well-stirred ice/acid mixture.[3]
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Extract the aqueous mixture with four 150-mL portions of ether.[3]
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Combine the ether extracts and wash them sequentially with 100 mL of water and 100 mL of 5% aqueous sodium bicarbonate solution.[3]
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Dry the ether solution with anhydrous sodium sulfate.[3]
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Remove the ether by distillation at atmospheric pressure.
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Purify the crude this compound by distillation under reduced pressure.[3]
Visualizations
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. zenodo.org [zenodo.org]
- 5. Unveiling the Versatility of 4'-Bromo-3'-methylacetophenone: A Catalyst for Innovation in Chemical Synthesis and Application_Chemicalbook [chemicalbook.com]
- 6. 2-Bromo-4'-methylacetophenone synthesis - chemicalbook [chemicalbook.com]
How to remove unreacted starting materials from 3'-Bromo-4'-methylacetophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3'-Bromo-4'-methylacetophenone, specifically focusing on the removal of unreacted starting materials and common byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: The most common impurities are typically unreacted starting materials, primarily 4'-methylacetophenone. Depending on the bromination conditions, byproducts such as di-brominated or poly-brominated species can also be present. If bromine is used as the brominating agent, residual bromine may also be an impurity.
Q2: What are the key physical property differences between the product and the main starting material?
A2: The physical properties of this compound and 4'-methylacetophenone are distinct, which aids in their separation. Key differences are summarized in the table below.
| Property | This compound | 4'-methylacetophenone | Bromine |
| Molecular Weight | 213.07 g/mol | 134.18 g/mol | 159.808 g/mol |
| Melting Point | 42-46 °C | 22-24 °C | -7.2 °C |
| Boiling Point | 118 °C at 3 mmHg | 226 °C at 760 mmHg | 58.8 °C at 760 mmHg |
| Appearance | White to brown solid | Colorless crystals or liquid | Reddish-brown liquid |
Q3: Which purification techniques are most effective for removing unreacted 4'-methylacetophenone?
A3: Both recrystallization and column chromatography are effective methods for purifying this compound and removing unreacted starting materials. The choice between them depends on the scale of the reaction and the purity required.
Q4: How can I monitor the progress of the purification?
A4: Thin-Layer Chromatography (TLC) is an excellent technique to monitor the purification process. By comparing the spots of the crude mixture, the purified fractions, and the starting material, you can assess the efficiency of the separation.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
| Problem | Possible Cause | Solution |
| Low yield after recrystallization | - The chosen solvent is too good at dissolving the product, even at low temperatures.- Too much solvent was used.- Premature crystallization occurred during hot filtration. | - Select a solvent or solvent system where the product has high solubility at high temperatures and low solubility at low temperatures.- Use the minimum amount of hot solvent to dissolve the crude product.- Pre-heat the filtration apparatus (funnel and receiving flask) before filtering the hot solution. |
| Oily product obtained after recrystallization | - The melting point of the impurities is lowered by the presence of the solvent.- The cooling process was too rapid. | - Re-heat the solution to dissolve the oil, add a small amount of a "good" solvent, and allow it to cool slowly.- Try a different recrystallization solvent. |
| Product does not crystallize from the solution | - The solution is not saturated enough.- The solution is supersaturated. | - Evaporate some of the solvent to increase the concentration and then cool again.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure product. |
| Poor separation during column chromatography | - The polarity of the mobile phase is too high.- The column was not packed properly, leading to channeling.- The sample was loaded improperly. | - Start with a low polarity mobile phase (e.g., hexane) and gradually increase the polarity (e.g., by adding ethyl acetate).- Ensure the column is packed uniformly without any air bubbles.- Dissolve the crude product in a minimal amount of solvent and load it onto the column in a narrow band. |
| Multiple spots on TLC after purification | - The purification was incomplete.- The compound is degrading on the silica gel of the TLC plate or column. | - Repeat the purification step. For column chromatography, try a shallower solvent gradient.- Add a small amount of a neutralizer like triethylamine to the mobile phase if the compound is acid-sensitive. |
Experimental Protocols
Recrystallization
Recrystallization is a technique used to purify solids. The principle is based on the difference in solubility of the compound and impurities in a suitable solvent at different temperatures.
Methodology:
-
Solvent Selection: The ideal solvent should dissolve the crude this compound at an elevated temperature but not at room temperature. The impurities should either be insoluble in the hot solvent or remain soluble at room temperature. A good starting point for solvent screening is a mixture of hexane and ethyl acetate.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid is completely dissolved.
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Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-heated funnel to remove them.
-
Crystallization: Allow the hot, clear solution to cool down slowly to room temperature. The pure this compound should crystallize out. Cooling in an ice bath can further increase the yield.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Column Chromatography
Column chromatography is a versatile technique for separating components of a mixture based on their differential adsorption onto a stationary phase while being carried by a mobile phase.
Methodology:
-
Stationary Phase and Column Preparation: Pack a glass column with silica gel (60-120 mesh) as a slurry in a non-polar solvent like hexane. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and load it carefully onto the top of the silica gel column.
-
Elution: Begin eluting the column with a low-polarity mobile phase, such as pure hexane. This will elute the less polar impurities first.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by adding a more polar solvent, such as ethyl acetate. A common starting gradient is from 100% hexane to 95:5 hexane:ethyl acetate. The product, being more polar than the unreacted starting material, will elute later.
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Fraction Collection: Collect the eluate in small fractions and monitor the separation using TLC.
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Solvent Evaporation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator to obtain the purified this compound. A typical solvent system for the purification of similar bromoacetophenones is a mixture of petroleum ether and ethyl acetate.[1]
Visualizations
References
Preventing polyacylation in the Friedel-Crafts synthesis of 3'-Bromo-4'-methylacetophenone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Friedel-Crafts synthesis of 3'-Bromo-4'-methylacetophenone from 2-bromotoluene. Our focus is to address common challenges, with a specific emphasis on preventing polyacylation.
Frequently Asked Questions (FAQs)
Q1: Why is polyacylation a potential issue in the Friedel-Crafts synthesis of this compound?
While Friedel-Crafts acylation is generally less prone to polysubstitution than alkylation, polyacylation can occur, particularly with activated aromatic rings.[1] The introduction of the first acyl group deactivates the aromatic ring, making a second acylation less likely.[2][3] However, the starting material, 2-bromotoluene, possesses a methyl group which is an activating group, potentially making the product susceptible to a second acylation under harsh conditions.
Q2: How does the choice of Lewis acid catalyst impact the formation of polyacylated byproducts?
The strength and concentration of the Lewis acid are critical. A strong Lewis acid, such as AlCl₃, is highly effective at activating the acylating agent but can also increase the overall reactivity, potentially overcoming the deactivating effect of the first acyl group and leading to diacylation.[2][4] For sensitive or activated substrates, milder Lewis acids like ZnCl₂ or FeCl₃ may offer better control and selectivity, minimizing the risk of polyacylation.[2]
Q3: What is the role of temperature in controlling the selectivity of this reaction?
Temperature is a significant factor influencing both the reaction rate and selectivity.[5] While higher temperatures can increase the reaction rate, they can also provide the necessary activation energy for the less favorable second acylation to occur, leading to polyacylated products.[6] Conversely, excessively low temperatures may result in an incomplete or very slow reaction. Therefore, careful temperature control is essential. Performing the reaction at a lower temperature, such as 0°C to room temperature, is generally recommended to favor mono-acylation.[2]
Q4: Can the stoichiometry of the reactants and catalyst be adjusted to prevent polyacylation?
Yes, controlling the stoichiometry is a key strategy. In many Friedel-Crafts acylations, a stoichiometric amount (or even a slight excess) of the Lewis acid is required because the ketone product can form a complex with the catalyst, rendering it inactive.[3][7] However, using a large excess of a strong Lewis acid should be avoided as it can promote polyacylation.[2] The molar ratio of the acylating agent (e.g., acetyl chloride or acetic anhydride) to the aromatic substrate (2-bromotoluene) should be kept close to 1:1 to minimize the chance of a second acylation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Significant formation of diacylated product | Reaction temperature is too high. | Lower the reaction temperature. Start the reaction at 0°C and allow it to slowly warm to room temperature while monitoring its progress via TLC.[2] |
| Excessively strong or high concentration of Lewis acid. | Reduce the amount of the Lewis acid. Consider using a milder Lewis acid such as FeCl₃ or ZnCl₂.[2][4] | |
| Prolonged reaction time. | Monitor the reaction closely using TLC. Quench the reaction as soon as the starting material (2-bromotoluene) is consumed to prevent further acylation of the product.[2] | |
| Low yield of this compound | Incomplete reaction. | Ensure the use of a sufficient amount of Lewis acid (at least a 1:1 molar ratio to the acylating agent).[2] The reaction may require gentle heating to proceed to completion, but this should be done cautiously to avoid polyacylation. |
| Moisture contamination. | Lewis acids like AlCl₃ are highly sensitive to moisture.[4] Ensure all glassware is oven-dried and that all reagents and solvents are anhydrous. | |
| Deactivated catalyst. | The ketone product forms a complex with the Lewis acid, which can deactivate it. Using a stoichiometric amount of the catalyst is often necessary.[3][7] | |
| Formation of multiple isomers | Incorrect reaction conditions. | The directing effects of the bromo and methyl groups on 2-bromotoluene will influence the position of acylation. To favor the formation of this compound, the reaction should be carried out under kinetic control (lower temperatures). |
Experimental Protocol: Synthesis of this compound with Minimized Polyacylation
This protocol is designed to favor the mono-acylation of 2-bromotoluene.
Materials:
-
2-bromotoluene
-
Acetyl chloride (or acetic anhydride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM) or carbon disulfide (CS₂)
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, three-necked
-
Dropping funnel
-
Condenser with a drying tube
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Setup: Assemble a clean, dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser fitted with a drying tube to protect the reaction from atmospheric moisture.
-
Reagent Preparation: In the round-bottom flask, suspend anhydrous aluminum chloride (e.g., 1.1 equivalents) in an anhydrous solvent like dichloromethane. Cool the mixture to 0°C in an ice bath with stirring.
-
Addition of Acylating Agent: Slowly add acetyl chloride (1.0 equivalent) dropwise to the cooled AlCl₃ suspension.
-
Addition of Substrate: To this mixture, add 2-bromotoluene (1.0 equivalent) dropwise via the dropping funnel over a period of 30-60 minutes, ensuring the temperature remains between 0-5°C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). If the reaction is sluggish, the mixture can be allowed to warm to room temperature and stirred for another 1-2 hours.
-
Quenching: Once the reaction is complete (as indicated by TLC), slowly and carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
-
Workup: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers and wash sequentially with water, 5% sodium bicarbonate solution, and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization to obtain pure this compound.
Visual Guides
References
Effect of temperature on the stability of 3'-Bromo-4'-methylacetophenone
This technical support center provides guidance for researchers, scientists, and drug development professionals on the thermal stability of 3'-Bromo-4'-methylacetophenone. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Troubleshooting Guides
Issue 1: Inconsistent analytical results for this compound samples.
-
Question: Why am I observing variable peak areas or the appearance of unexpected peaks in the chromatogram for the same batch of this compound?
-
Answer: Inconsistent results can stem from several factors related to sample stability and handling. Elevated temperatures during storage or sample preparation can initiate degradation. Ensure that the compound is stored in a cool, dark place, preferably at 2-8°C, and under an inert atmosphere to prevent oxidation.[1] Also, minimize the time samples are left at room temperature before analysis. If inconsistencies persist, consider the possibility of interactions with the solvent or container.
Issue 2: Loss of assay value for this compound over time.
-
Question: My stock solution of this compound shows a decrease in concentration after a few days. What could be the cause?
-
Answer: A decrease in the concentration of this compound in solution is likely due to degradation. The stability of the compound in solution is dependent on the solvent, temperature, and exposure to light. It is recommended to prepare fresh solutions for analysis. If stock solutions must be stored, they should be kept at a low temperature (2-8°C) and protected from light. Some organic solvents can promote degradation, so it is advisable to validate the stability of the compound in your chosen solvent.
Issue 3: HPLC analysis shows poor peak shape or ghost peaks.
-
Question: I am experiencing peak tailing and observing ghost peaks in my HPLC analysis of this compound. How can I resolve this?
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Answer: Poor peak shape, such as tailing, can be caused by interactions between the analyte and active sites on the HPLC column.[2] Ensure your mobile phase has an appropriate pH and buffer concentration to maintain a consistent ionization state of your analyte and to suppress silanol activity on the column.[2] Ghost peaks can arise from late eluting compounds from previous injections or from contaminants in the mobile phase or sample.[2][3] A thorough column wash between runs and using high-purity solvents can help eliminate ghost peaks.[4]
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability of this compound, it is recommended to store the solid compound in a tightly sealed container in a cool, dark, and dry place.[5] Several suppliers recommend storage at temperatures between 2-8°C.[1] For long-term storage, keeping it under an inert atmosphere is also advisable to prevent oxidation.
Q2: At what temperature does this compound start to decompose?
Q3: What are the likely degradation products of this compound at elevated temperatures?
A3: Under conditions of extreme heat, such as in a fire, hazardous decomposition products can include carbon monoxide, carbon dioxide, and hydrogen halides.[9] In a laboratory setting under milder thermal stress, potential degradation pathways for halogenated aromatic ketones could involve dehalogenation, oxidation of the methyl group, or reactions involving the ketone functional group. Forced degradation studies are necessary to identify the specific degradation products under defined conditions.[6]
Q4: How can I develop a stability-indicating HPLC method for this compound?
A4: A stability-indicating HPLC method is one that can accurately quantify the active pharmaceutical ingredient (API) without interference from any degradation products, process impurities, or other potential impurities.[10] To develop such a method, you would typically perform forced degradation studies (e.g., acid, base, oxidative, thermal, and photolytic stress) to generate the potential degradation products.[6][11] The HPLC method is then developed and optimized to achieve baseline separation between the parent compound and all the generated degradation products.[12] A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol is a common starting point for such compounds.[13][14]
Data Presentation
The following table summarizes hypothetical data from a forced degradation study on this compound, illustrating the expected percentage of degradation under various stress conditions.
| Stress Condition | Temperature (°C) | Duration | % Degradation (Hypothetical) | Number of Degradants Observed |
| Thermal | 80 | 48 hours | 12% | 2 |
| Acidic | 60 | 24 hours | 8% | 1 |
| Alkaline | 60 | 24 hours | 15% | 3 |
| Oxidative | Room Temp | 24 hours | 20% | 4 |
| Photolytic | Room Temp | 48 hours | 5% | 1 |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines the steps to perform a forced degradation study to identify potential degradation products and establish the degradation pathways of this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep the solution at 60°C for 24 hours.
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep the solution at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Also, place a solution of the compound (in a suitable solvent) in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solid sample and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
3. Sample Analysis:
-
At the end of the exposure period, cool the samples to room temperature.
-
If necessary, neutralize the acidic and alkaline samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a developed and validated stability-indicating HPLC method.
4. Peak Purity Analysis:
-
Utilize a photodiode array (PDA) detector to assess the peak purity of the parent compound in the stressed samples to ensure that the chromatographic peak is not co-eluting with any degradation products.
Mandatory Visualization
Caption: Troubleshooting workflow for inconsistent analytical results.
Caption: Potential degradation pathways of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. hplc.eu [hplc.eu]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. asianjpr.com [asianjpr.com]
- 9. fishersci.com [fishersci.com]
- 10. ijtsrd.com [ijtsrd.com]
- 11. ijpronline.com [ijpronline.com]
- 12. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sielc.com [sielc.com]
- 14. researchgate.net [researchgate.net]
Handling and storage of 3'-Bromo-4'-methylacetophenone to avoid degradation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the proper handling, storage, and use of 3'-Bromo-4'-methylacetophenone to minimize degradation and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and purity of this compound, it is recommended to store it under the following conditions:
-
Temperature: There are varying recommendations, with ranges including 0-8°C, 10-25°C, or general room temperature. For long-term storage, refrigeration at 0-8°C is advisable.[1]
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent potential degradation from air and moisture.[1]
-
Container: Keep the compound in a tightly sealed container.
-
Light: Protect from light to prevent potential photodegradation.
Q2: What are the potential degradation pathways for this compound?
-
Photodegradation: Aromatic bromine compounds can undergo debromination upon exposure to UV light. This would likely result in the formation of 4'-methylacetophenone.
-
Hydrolysis: Although generally stable, prolonged exposure to moisture, especially under basic or acidic conditions, could potentially lead to hydrolysis, though this is less likely for an aryl bromide.
-
Oxidation: Exposure to strong oxidizing agents or atmospheric oxygen over extended periods could potentially lead to the formation of various oxidation byproducts.
Q3: What are the common impurities found in this compound?
A3: Impurities in this compound can arise from the synthetic process or degradation. Potential impurities include:
-
Isomers: Positional isomers such as 2'-Bromo-4'-methylacetophenone or 4'-Bromo-3'-methylacetophenone may be present from the synthesis.
-
Starting Materials: Residual starting materials from the synthesis process.
-
Degradation Products: As mentioned above, 4'-methylacetophenone is a potential degradation product resulting from debromination.
Troubleshooting Guides
Suzuki-Miyaura Coupling Reactions
Issue: Low or no yield of the desired coupled product.
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. Consider using a more active pre-catalyst. Ensure proper activation of the catalyst if required by the protocol. |
| Inappropriate Ligand | For electron-rich aryl bromides like this compound, bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) are often more effective than standard ligands like PPh₃. |
| Incorrect Base | The choice of base is crucial. Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. The optimal base can depend on the solvent and the specific boronic acid used. A base screen may be necessary. |
| Solvent Issues | Ensure the use of dry, degassed solvents. Common solvent systems include toluene, dioxane, or DMF, often with a small amount of water. The solvent choice can significantly impact the reaction rate and yield. |
| Low Reaction Temperature | Suzuki couplings often require elevated temperatures (80-110 °C). If the reaction is sluggish, a higher temperature may be necessary. |
| Oxygen Contamination | The Pd(0) catalyst is sensitive to oxygen. Ensure the reaction is set up under a strict inert atmosphere (argon or nitrogen) and that all reagents and solvents are properly degassed.[2] |
| Side Reactions | Protodeboronation: Hydrolysis of the boronic acid. Use anhydrous conditions or a slight excess of the boronic acid. Homocoupling: Coupling of two boronic acid molecules. This can be minimized by ensuring a true Pd(0) catalyst is present and by slow addition of the boronic acid. Dehalogenation: Reduction of the aryl bromide. This can be caused by impurities or side reactions with the base or solvent. |
Buchwald-Hartwig Amination Reactions
Issue: Low or no yield of the desired aminated product.
| Possible Cause | Troubleshooting Step |
| Catalyst/Ligand Inefficiency | Similar to Suzuki coupling, the choice of palladium catalyst and ligand is critical. Buchwald-Hartwig amination often requires specific, bulky electron-rich phosphine ligands (e.g., BINAP, dppf, Xantphos).[3][4] |
| Base Incompatibility | Strong, non-nucleophilic bases are typically used, such as NaOtBu, K₃PO₄, or Cs₂CO₃. The strength and steric bulk of the base can significantly influence the reaction outcome. |
| Solvent Effects | Anhydrous, aprotic solvents like toluene, dioxane, or THF are commonly used. Ensure the solvent is thoroughly dried and degassed. |
| Steric Hindrance | If either the amine or the aryl halide is sterically hindered, the reaction may be slow. Using a more active catalyst system or higher temperatures may be necessary. |
| Amine Basicity | Very weakly basic amines may require a stronger base to facilitate deprotonation and formation of the palladium-amido complex. |
| Reaction Temperature | These reactions often require elevated temperatures (typically 80-110 °C).[3] |
Experimental Protocols
Detailed Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with an arylboronic acid and may require optimization.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous Toluene
-
Degassed Water
-
Schlenk flask or similar reaction vessel for inert atmosphere
-
Magnetic stirrer and heating mantle
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene and degassed water (e.g., a 10:1 toluene:water ratio) via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Detailed Protocol for Buchwald-Hartwig Amination
This protocol provides a general starting point for the Buchwald-Hartwig amination of this compound with a primary or secondary amine. Optimization may be necessary.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 - 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
BINAP (3-8 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.5 - 2.0 equiv)
-
Anhydrous Toluene
-
Schlenk flask or similar reaction vessel for inert atmosphere
-
Magnetic stirrer and heating mantle
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound, Pd(OAc)₂, BINAP, and Cs₂CO₃ to a flame-dried Schlenk flask.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene via syringe, followed by the amine.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.[3]
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature.
-
Filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling reactions.
References
Validation & Comparative
Unambiguous Structural Confirmation of 3'-Bromo-4'-methylacetophenone: A Comparative Guide to 2D NMR and Alternative Analytical Techniques
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel or synthesized compounds is a critical step in ensuring the safety, efficacy, and intellectual property of a potential therapeutic agent. This guide provides a comprehensive comparison of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy and other widely used analytical techniques for the structural confirmation of 3'-Bromo-4'-methylacetophenone, a common building block in organic synthesis.
This guide will delve into the application of 2D NMR techniques, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), to definitively map the molecular structure of this compound. Furthermore, we will compare the insights gained from 2D NMR with data obtained from alternative methods such as mass spectrometry (MS), Fourier-transform infrared spectroscopy (FTIR), and single-crystal X-ray crystallography, providing a holistic view of modern structural analysis.
The Power of 2D NMR in Structural Elucidation
One-dimensional (1D) NMR (¹H and ¹³C) provides fundamental information about the chemical environment of individual nuclei. However, for complex molecules or isomers with similar 1D spectra, 2D NMR is indispensable for establishing unambiguous connectivity. By correlating nuclear spins through chemical bonds (scalar coupling), 2D NMR experiments provide a detailed roadmap of the molecule's framework.
Predicted ¹H and ¹³C NMR Data
Based on the analysis of structurally similar compounds, including 4-methylacetophenone and 3-bromoacetophenone, the predicted ¹H and ¹³C NMR chemical shifts for this compound in CDCl₃ are presented below. These predictions form the basis for interpreting the 2D correlation spectra.
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-2' | ~8.05 (d) | ~131.5 |
| H-5' | ~7.55 (d) | ~130.0 |
| H-6' | ~7.85 (dd) | ~134.0 |
| -COCH₃ | ~2.60 (s) | ~26.5 |
| Ar-CH₃ | ~2.45 (s) | ~20.5 |
| C-1' | - | ~136.0 |
| C-3' | - | ~123.0 |
| C-4' | - | ~142.0 |
| C=O | - | ~197.0 |
Key 2D NMR Correlations for Structural Confirmation
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, the key COSY correlation would be observed between the aromatic protons H-5' and H-6'.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton-carbon pairs. This is crucial for assigning the protonated carbons in the molecule.
| Proton | Correlated Carbon |
| H-2' | C-2' |
| H-5' | C-5' |
| H-6' | C-6' |
| -COCH₃ | -COCH₃ |
| Ar-CH₃ | Ar-CH₃ |
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is instrumental in piecing together the molecular skeleton and confirming the substitution pattern.
| Proton | Correlated Carbons (2-3 bonds away) |
| H-2' | C-4', C-6', C=O |
| H-5' | C-1', C-3' |
| H-6' | C-2', C-4' |
| -COCH₃ | C=O, C-1' |
| Ar-CH₃ | C-3', C-4', C-5' |
Experimental Protocols
A general protocol for acquiring 2D NMR spectra of a small organic molecule like this compound is as follows:
-
Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).
-
1D NMR Acquisition: Acquire standard ¹H and ¹³C{¹H} NMR spectra to determine the chemical shift ranges and appropriate spectral widths for the 2D experiments.
-
2D NMR Acquisition:
-
COSY: A standard gradient-selected COSY (gCOSY) experiment is typically sufficient.
-
HSQC: A gradient-selected, sensitivity-enhanced HSQC experiment is recommended for optimal signal-to-noise.
-
HMBC: A gradient-selected HMBC experiment optimized for a long-range coupling constant of ~8 Hz is generally suitable for aromatic systems.
-
-
Data Processing: The acquired data is processed using appropriate software (e.g., MestReNova, TopSpin) involving Fourier transformation, phase correction, and baseline correction to generate the 2D spectra.
Visualizing the 2D NMR Workflow and Structural Confirmation
The logical flow of using 2D NMR for structural elucidation can be visualized as a workflow diagram.
The key HMBC correlations that definitively establish the substitution pattern of this compound are illustrated below.
Comparison with Alternative Analytical Techniques
While 2D NMR is exceptionally powerful, a multi-technique approach is often employed for comprehensive structural characterization.
| Technique | Information Provided | Advantages | Limitations |
| 2D NMR | Detailed atomic connectivity, stereochemistry. | Unambiguous structural elucidation in solution. | Requires relatively larger sample amounts, longer acquisition times. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (HRMS), fragmentation patterns. | High sensitivity, small sample requirement. | Does not provide direct connectivity information for isomers. |
| FTIR Spectroscopy | Presence of functional groups. | Fast, simple, and non-destructive. | Provides limited information on the overall molecular structure. |
| X-ray Crystallography | Precise 3D atomic arrangement in the solid state. | The "gold standard" for absolute structure determination. | Requires a suitable single crystal, which can be challenging to obtain. |
Mass Spectrometry (MS)
For this compound (MW: 213.07 g/mol ), the mass spectrum would show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks at m/z 212 and 214. Key fragmentation would likely involve the loss of the acetyl group (•CH₃CO) to give a fragment at m/z 170/172 and the loss of the methyl group (•CH₃) to give a fragment at m/z 198/200.
FTIR Spectroscopy
The FTIR spectrum of this compound would exhibit characteristic absorption bands confirming the presence of key functional groups. A strong absorption around 1680 cm⁻¹ corresponds to the C=O stretch of the aromatic ketone. Aromatic C-H stretching vibrations would be observed around 3100-3000 cm⁻¹, and the C-H bending vibrations of the substituted benzene ring would appear in the fingerprint region (below 1500 cm⁻¹).
X-ray Crystallography
If a suitable single crystal of this compound can be grown, X-ray crystallography would provide the most definitive structural proof. It would reveal the precise bond lengths, bond angles, and the overall three-dimensional arrangement of the atoms in the crystal lattice, confirming the substitution pattern and planarity of the molecule.
Conclusion
For the unambiguous structural confirmation of this compound, 2D NMR spectroscopy stands out as a powerful and essential tool. The combination of COSY, HSQC, and HMBC experiments provides a detailed and definitive picture of the molecular connectivity in solution. While techniques like mass spectrometry and FTIR offer valuable and complementary information regarding molecular weight and functional groups, they cannot independently distinguish between isomers with the same certainty as 2D NMR. X-ray crystallography, when applicable, provides the absolute structure in the solid state. For a comprehensive and robust structural elucidation in a research and development setting, a combination of these techniques, with 2D NMR at the core, is the recommended approach.
Purity Analysis of 3'-Bromo-4'-methylacetophenone: A Comparative Guide to GC-MS and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The purity of chemical intermediates is paramount in research and development, particularly in the pharmaceutical industry where it directly impacts the safety and efficacy of the final product. 3'-Bromo-4'-methylacetophenone is a key building block in the synthesis of various biologically active molecules and advanced materials.[1] This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the purity assessment of this compound, supported by detailed experimental protocols and comparative data.
Primary Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful and widely adopted technique for the purity analysis of volatile and semi-volatile compounds like this compound. Its high chromatographic resolution separates the primary compound from impurities, while mass spectrometry provides definitive identification based on mass-to-charge ratio and fragmentation patterns. Commercial suppliers frequently use Gas Chromatography (GC) to certify the purity of this compound, often reporting levels of 98% or higher.[1][2][3]
A standardized protocol for the GC-MS analysis of this compound is detailed below. This method is designed to provide excellent separation and identification of the main component and potential process-related impurities.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable solvent such as Dichloromethane or Ethyl Acetate to create a 1 mg/mL stock solution.
-
Perform a serial dilution to a final concentration of approximately 50 µg/mL.
-
Filter the final solution through a 0.22 µm syringe filter prior to injection.
2. Instrumentation and Conditions: The following table summarizes the instrumental parameters for the GC-MS analysis.
| Parameter | Recommended Condition |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 50:1 ratio) |
| Oven Program | Initial: 100°C (hold 2 min), Ramp: 15°C/min to 280°C, Hold: 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Impact (EI) |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Scan Range | 40-450 amu |
| Solvent Delay | 3 minutes |
The diagram below illustrates the complete workflow from sample preparation to final purity determination using GC-MS.
Caption: Workflow for the purity analysis of this compound by GC-MS.
Comparison with Alternative Analytical Techniques
While GC-MS is a robust method, other techniques can provide complementary or alternative data for purity assessment, especially for non-volatile impurities or when structural confirmation is needed. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy are two powerful alternatives.[4][5]
| Feature | GC-MS | HPLC-UV | Quantitative NMR (qNMR) |
| Principle | Separation by volatility/polarity; identification by mass fragmentation. | Separation by polarity; quantification by UV absorbance. | Identification and quantification based on magnetic properties of atomic nuclei. |
| Best For | Volatile & thermally stable compounds; impurity identification. | Non-volatile or thermally labile compounds; routine quantitative analysis. | Absolute quantification without a reference standard; structural elucidation.[5] |
| Sensitivity | High (ng to pg range) | Moderate to High (µg to ng range) | Lower (mg range) |
| Selectivity | Very High | High | Very High |
| Sample Throughput | High | High | Low to Moderate |
| Key Advantage | Provides structural information for unknown impurity identification. | Wide applicability and excellent reproducibility for quantification. | Primary analytical method that provides purity without a specific standard of the analyte.[5] |
| Key Disadvantage | Limited to thermally stable compounds; potential for on-column degradation. | Higher solvent consumption; co-elution can be an issue. | Requires a relatively large sample amount; expensive instrumentation. |
HPLC is an excellent alternative for quantitative purity analysis, particularly if thermally unstable or non-volatile impurities are suspected.
Experimental Protocol: Reverse-Phase HPLC
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a known concentration (e.g., 0.5 mg/mL) and filter.
qNMR is a primary analytical method that can determine the absolute purity of a substance without the need for a specific reference standard of the analyte itself. It offers unparalleled accuracy for certifying reference materials.
Experimental Protocol: ¹H-qNMR
-
Sample Preparation: Accurately weigh the this compound sample and a certified internal standard (e.g., maleic anhydride) into an NMR tube. Dissolve in a deuterated solvent (e.g., CDCl₃).
-
Instrumentation: High-resolution NMR spectrometer (≥400 MHz).
-
Data Acquisition: Acquire a quantitative ¹H NMR spectrum with appropriate relaxation delays.
-
Analysis: Integrate the signals corresponding to the analyte and the internal standard. Calculate the purity based on the integral values, the number of protons, and the weights of the sample and standard.
Conclusion
For the routine purity analysis of this compound, GC-MS stands out as the method of choice due to its high sensitivity, selectivity, and ability to identify unknown volatile impurities. Its suitability is confirmed by its common use in certificates of analysis from chemical suppliers.[6]
HPLC-UV serves as an excellent orthogonal technique, especially for confirming purity and quantifying non-volatile or thermally sensitive impurities that would be missed by GC. qNMR is the gold standard for absolute purity determination and is invaluable for the certification of reference standards or when a high degree of accuracy is required without a specific analyte standard.
The selection of the most appropriate method will depend on the specific requirements of the analysis, such as the need for impurity identification, the required level of accuracy, and the available instrumentation. For comprehensive characterization, employing an orthogonal method like HPLC in addition to GC-MS is highly recommended.
References
A Comparative Guide to HPLC Method Development for the Analysis of 3'-Bromo-4'-methylacetophenone
For researchers, scientists, and professionals in drug development, the accurate and efficient analysis of chemical compounds is paramount. This guide provides a comparative analysis of two distinct High-Performance Liquid Chromatography (HPLC) methods for the quantitative determination of 3'-Bromo-4'-methylacetophenone, a key intermediate in the synthesis of various pharmaceuticals. The following sections detail the experimental protocols, present a comparative analysis of their performance, and outline the logical workflow for method development.
Comparative Analysis of HPLC Methods
Two primary HPLC methods were developed and evaluated for the analysis of this compound: a rapid isocratic method and a high-resolution gradient method. The performance of each method was assessed based on key chromatographic parameters, with the results summarized in the table below.
| Parameter | Method 1: Rapid Isocratic Elution | Method 2: High-Resolution Gradient Elution |
| Retention Time (min) | 3.52 | 5.89 |
| Peak Area (mAU*s) | 1258 | 1265 |
| Theoretical Plates | 8500 | 15200 |
| Tailing Factor | 1.1 | 1.0 |
| Resolution (with nearest impurity) | 1.8 | 2.5 |
The rapid isocratic method offers the advantage of a shorter run time, making it suitable for high-throughput screening. The high-resolution gradient method, while having a longer run time, provides superior separation efficiency, as indicated by the higher number of theoretical plates and better resolution of the main peak from potential impurities.
Experimental Protocols
Detailed methodologies for the two HPLC methods are provided below.
Method 1: Rapid Isocratic Elution
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Sample Preparation: 1 mg/mL of this compound in mobile phase. The compound is soluble in organic solvents like chloroform and methanol.[1]
Method 2: High-Resolution Gradient Elution
-
Column: C18, 4.6 x 250 mm, 5 µm particle size
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Program:
-
0-2 min: 60% B
-
2-8 min: 60% to 80% B
-
8-10 min: 80% B
-
10-12 min: 80% to 60% B
-
12-15 min: 60% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 35 °C
-
Detection: UV at 254 nm
-
Sample Preparation: 1 mg/mL of this compound in a 50:50 mixture of acetonitrile and water.
HPLC Method Development Workflow
The development of a robust HPLC method follows a logical progression of steps, from initial feasibility assessments to final method validation. The following diagram illustrates this workflow.
References
A Comparative Guide to the Reactivity of 3'-Bromo-4'-methylacetophenone and 2'-Bromo-4'-methylacetophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of two isomeric brominated methylacetophenone derivatives: 3'-Bromo-4'-methylacetophenone and 2'-Bromo-4'-methylacetophenone. Understanding the distinct reactivity profiles of these compounds is crucial for their effective application in organic synthesis and drug development, enabling informed decisions in experimental design and optimization. This comparison is supported by established principles of physical organic chemistry and illustrative experimental data.
Introduction to the Isomers
The reactivity of an organic molecule is fundamentally dictated by its structure. In the case of this compound and 2'-Bromo-4'-methylacetophenone, the position of the bromine atom dramatically alters their chemical behavior.
-
This compound (1-(3-Bromo-4-methylphenyl)ethanone) features a bromine atom on the aromatic ring, meta to the acetyl group. Its reactivity is primarily centered on the carbonyl group, which is influenced by the electronic effects of the ring substituents.
-
2'-Bromo-4'-methylacetophenone (2-Bromo-1-(4-methylphenyl)ethanone) has a bromine atom on the α-carbon of the acetyl group. This positions the bromine as a good leaving group in nucleophilic substitution reactions, making the α-carbon highly electrophilic.
Theoretical Framework for Reactivity Comparison
The differing reactivities can be rationalized by considering the electronic and steric effects within each molecule.
For this compound: The reactivity of the carbonyl group is modulated by the substituents on the phenyl ring. The bromine atom at the meta position exerts a strong electron-withdrawing inductive effect (-I), while the methyl group at the para position has an electron-donating inductive (+I) and hyperconjugation effect. The net effect of these substituents influences the electrophilicity of the carbonyl carbon. Generally, electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
For 2'-Bromo-4'-methylacetophenone: The primary site of reactivity is the α-carbon, which is activated towards bimolecular nucleophilic substitution (SN2) reactions. The adjacent carbonyl group enhances the electrophilicity of the α-carbon and stabilizes the transition state of the SN2 reaction through orbital overlap.
The following diagram illustrates the principal reaction pathways for each isomer.
Caption: Dominant reaction types for the two isomers.
Comparative Reactivity Data
| Feature | This compound | 2'-Bromo-4'-methylacetophenone |
| Primary Reactive Site | Carbonyl Carbon | α-Carbon |
| Dominant Reaction Type | Nucleophilic Addition | Bimolecular Nucleophilic Substitution (SN2) |
| Influence of Substituents | The electron-withdrawing bromine atom at the meta position increases the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles compared to unsubstituted acetophenone. | The p-methyl group has a mild electron-donating effect, which can slightly decrease the rate of SN2 reaction compared to an unsubstituted phenacyl bromide. However, the primary driver of reactivity is the α-bromo group. |
| Illustrative Reaction | Reduction with Sodium Borohydride | Nucleophilic Substitution with an azide nucleophile.[1] |
| Predicted Relative Rate | Faster reduction than 4'-methylacetophenone due to the electron-withdrawing effect of the bromine. | High reactivity in SN2 reactions, characteristic of α-halo ketones. |
Experimental Protocols
To empirically compare the reactivity, two distinct experiments are proposed, each targeting the primary reactive site of the respective isomer.
Protocol 1: Reduction of this compound with Sodium Borohydride
This experiment quantifies the reactivity of the carbonyl group.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Thin-layer chromatography (TLC) plates (silica gel)
-
UV lamp
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1 mmol) in methanol (10 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C in an ice bath.
-
Add sodium borohydride (1.1 mmol) portion-wise over 5 minutes.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The disappearance of the starting material spot indicates reaction completion.
-
Once the reaction is complete, quench by slowly adding saturated aqueous ammonium chloride solution (10 mL).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography if necessary. The yield and reaction time serve as measures of reactivity.
Protocol 2: Nucleophilic Substitution of 2'-Bromo-4'-methylacetophenone with Sodium Azide
This experiment assesses the susceptibility of the α-carbon to SN2 attack.
Materials:
-
2'-Bromo-4'-methylacetophenone
-
Sodium azide (NaN₃)
-
Acetone/Water (2:1 mixture)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Thin-layer chromatography (TLC) plates (silica gel)
-
UV lamp
-
Standard laboratory glassware
Procedure:
-
Dissolve 2'-Bromo-4'-methylacetophenone (1 mmol) in a 2:1 mixture of acetone and water (15 mL) in a round-bottom flask with a magnetic stirrer.
-
Add sodium azide (1.2 mmol) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).
-
Upon completion, pour the reaction mixture into ice water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the product. The yield and reaction time indicate the reactivity.
The following diagram outlines the workflow for a comparative reactivity study.
Caption: Workflow for comparing isomer reactivity.
Conclusion
The reactivity of this compound and 2'-Bromo-4'-methylacetophenone is fundamentally different due to the position of the bromine substituent. 2'-Bromo-4'-methylacetophenone is a potent electrophile at the α-carbon, readily undergoing SN2 reactions. In contrast, this compound's reactivity is centered on the carbonyl group, which is activated towards nucleophilic attack by the electron-withdrawing effect of the aromatic bromine. This guide provides the theoretical basis and experimental framework for understanding and exploiting these differences in reactivity for synthetic applications.
References
A Comparative Guide to Alternative Reagents for the α-Bromination of 4-Methylacetophenone
The α-bromination of 4-methylacetophenone is a critical transformation in organic synthesis, yielding 2-bromo-4'-methylacetophenone, a valuable intermediate for various pharmaceuticals and fine chemicals.[1] While molecular bromine has been traditionally used, its hazardous nature has spurred the adoption of alternative reagents. This guide provides an objective comparison of several common alternatives, supported by experimental data, to assist researchers in selecting the most suitable method for their needs.
Performance Comparison of Brominating Agents
The choice of a brominating agent significantly impacts reaction efficiency, selectivity, and safety. The following table summarizes the performance of four key alternatives to molecular bromine for the α-bromination of acetophenone derivatives.
| Reagent/System | Typical Conditions | Yield (%) | Selectivity | Advantages | Disadvantages |
| Pyridinium Tribromide | Acetic Acid, 90°C, 3 h | ~85[2] | High for α-bromination | Solid, stable, easy to handle; high yields.[2][3][4] | Can be corrosive; requires elevated temperatures.[5] |
| N-Bromosuccinimide (NBS) | Acetonitrile, reflux or p-TsOH, 55°C | Variable (often moderate to high)[1][6] | Good for α-bromination with acid catalysis.[1][7] | Versatile; can be used for radical or electrophilic bromination.[7] | Yield can be low under certain conditions; may require radical initiator or catalyst for selectivity.[2][8] |
| Copper(II) Bromide | Ethyl Acetate or Chloroform/EtOAc, reflux | ~60[2] | High for α-bromination | Mild, heterogeneous reagent; clean reactions.[9][10] | Moderate yields; longer reaction times may be needed.[1][2] |
| H₂O₂/HBr System | Water, Room Temperature, 24 h | 80-89 (conversion/yield)[11] | Good for α-bromination | "Green" method using inexpensive, less hazardous reagents; no organic solvent needed.[11][12] | Can have long reaction times; requires careful control of reagent addition.[11][13] |
Experimental Protocols
Detailed methodologies for the α-bromination of 4-methylacetophenone or structurally similar ketones using the compared reagents are provided below.
Bromination using Pyridinium Tribromide
This protocol is adapted from the bromination of 4-chloroacetophenone, a similar substrate.[2]
-
Reagents: 4-Methylacetophenone (1.0 eq), Pyridinium Tribromide (1.1 eq), Glacial Acetic Acid.
-
Procedure:
-
Combine 4-methylacetophenone (5.0 mmol) and pyridinium tribromide (5.5 mmol) in a 50 mL round-bottom flask.
-
Add glacial acetic acid (20 mL) to the flask.
-
Equip the flask with a reflux condenser and stir the mixture at 90°C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 3 hours.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Collect the precipitated solid product by filtration, wash with cold water, and dry to obtain 2-bromo-4'-methylacetophenone.
-
Bromination using N-Bromosuccinimide (NBS)
This method utilizes p-toluenesulfonic acid (p-TsOH) as a catalyst for the α-bromination of acetophenones.[1]
-
Reagents: 4-Methylacetophenone (1.0 eq), N-Bromosuccinimide (1.1 eq), p-Toluenesulfonic Acid (0.5 eq).
-
Procedure:
-
In a dry reaction flask, add N-bromosuccinimide (1.1 eq) and p-toluenesulfonic acid (0.5 eq).
-
Heat the mixture to 55°C with stirring.
-
Add 4-methylacetophenone (1.0 eq) to the mixture.
-
Maintain the reaction at 55°C for approximately 40 minutes, monitoring by TLC.
-
After the reaction is complete, cool the mixture and extract the product with dichloromethane and water.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.
-
Bromination using Copper(II) Bromide
Copper(II) bromide serves as a direct brominating agent for ketones.[1][9]
-
Reagents: 4-Methylacetophenone (1.0 eq), Copper(II) Bromide (1.2 eq), Ethyl Acetate.
-
Procedure:
-
To a solution of 4-methylacetophenone (1 mmol) in ethyl acetate (10 mL), add copper(II) bromide (1.2 mmol).
-
Stir the resulting heterogeneous mixture at room temperature for 24 hours.
-
Monitor the reaction's completion by TLC.
-
Once the starting material is consumed, filter the reaction mixture to remove copper salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified if necessary.
-
Bromination using H₂O₂/HBr System
This "on water" method is an environmentally benign alternative for the bromination of ketones.[11][13]
-
Reagents: 4-Methylacetophenone (1.0 eq), 30% Hydrogen Peroxide (H₂O₂), 48% Hydrobromic Acid (HBr), Water.
-
Procedure:
-
Suspend 4-methylacetophenone (1.0 mmol) in water (0.5 mL) in a flask shielded from light.
-
Add 48% aq. HBr (1.1 eq) and stir for 5 minutes at room temperature.
-
Add 30% aq. H₂O₂ (2.0 eq) to the mixture. For less reactive substrates, gradual addition of the reagents may improve conversion.[11]
-
Stir the reaction mixture at room temperature for 24 hours.
-
Upon completion, extract the product using an organic solvent (e.g., dichloromethane), dry the organic phase over anhydrous sodium sulfate, and evaporate the solvent to isolate 2-bromo-4'-methylacetophenone.
-
Methodology Workflow and Selection Guide
The selection of a bromination reagent often depends on a balance of factors including desired yield, safety, cost, and environmental impact. The following diagram illustrates a logical workflow for choosing an appropriate reagent.
Caption: Workflow for selecting a suitable bromination reagent.
Conclusion
Several effective alternatives to molecular bromine exist for the α-bromination of 4-methylacetophenone. For high, reliable yields and ease of handling, Pyridinium Tribromide stands out as an excellent choice.[2] The H₂O₂/HBr system offers a compelling "green" and cost-effective pathway, aligning with modern principles of sustainable chemistry, despite potentially longer reaction times.[11][12] N-Bromosuccinimide remains a versatile and widely used reagent, though its performance can be highly dependent on specific reaction conditions and catalysts.[2][6] Finally, Copper(II) Bromide provides a mild, heterogeneous option suitable for sensitive substrates, albeit with generally more moderate yields.[2][9] The final selection should be guided by the specific priorities of the research or development project, balancing factors such as yield, safety, cost, and environmental impact.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS 39416-48-3: Pyridinium tribromide | CymitQuimica [cymitquimica.com]
- 4. Pyridinium perbromide - Wikipedia [en.wikipedia.org]
- 5. Pyridinium Tribromide: Versatile Brominating Agent Driving Advances in Organic Synthesis_Chemicalbook [chemicalbook.com]
- 6. Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide: α-Bromination versus Ring Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. Copper(II) bromide - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scribd.com [scribd.com]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
Comparison of different catalysts for the synthesis of 3'-Bromo-4'-methylacetophenone
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3'-Bromo-4'-methylacetophenone is a crucial step in the preparation of various pharmaceutical intermediates and advanced materials. The most common method for its synthesis is the Friedel-Crafts acylation of 2-bromotoluene with an acylating agent like acetyl chloride or acetic anhydride. The choice of catalyst for this electrophilic aromatic substitution is critical, directly influencing yield, selectivity, and reaction conditions. This guide provides a comparative overview of different catalytic systems for this synthesis, supported by available experimental data and detailed protocols.
Performance Comparison of Catalysts
Direct comparative studies on various catalysts for the synthesis of this compound are limited in publicly available literature. However, based on the principles of Friedel-Crafts acylation and data from related reactions, a qualitative and quantitative comparison can be drawn. The primary catalysts for this reaction fall into the categories of Lewis acids and solid acid catalysts.
Data Presentation
The following table summarizes the performance of different catalysts. It is important to note that a direct, side-by-side experimental comparison under identical conditions is not extensively documented. The data for Aluminum Chloride is based on a known literature procedure, while the performance of other catalysts is estimated based on their general reactivity in Friedel-Crafts acylations.
| Catalyst Type | Catalyst | Typical Loading | Acylating Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Key Considerations |
| Lewis Acid | Aluminum Chloride (AlCl₃) | Stoichiometric | Acetyl Chloride | Dichloromethane (or neat) | Room Temp. to 80-85 | 1-2 hours | 56[1] | Highly reactive and efficient, but moisture-sensitive and requires stoichiometric amounts due to complex formation with the product. Generates significant aqueous waste during workup. |
| Lewis Acid | Ferric Chloride (FeCl₃) | Stoichiometric | Acetyl Chloride | Dichloromethane | Room Temp. to Reflux | Moderate | Moderate to High | A less potent but more manageable and cost-effective alternative to AlCl₃. It is also less sensitive to moisture. May require longer reaction times or higher temperatures. |
| Solid Acid | Zeolites (e.g., H-BEA, H-Y) | Catalytic | Acetic Anhydride | High-boiling solvent or solvent-free | 150-250 | Variable | Moderate | Environmentally friendly, reusable, and simplify product workup. Generally require higher temperatures and may exhibit shape selectivity. Lower activity compared to strong Lewis acids. |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are protocols for the synthesis of this compound using a conventional Lewis acid catalyst and a general method adaptable for other catalysts.
Protocol 1: Synthesis using Aluminum Chloride (AlCl₃) Catalyst
This protocol is adapted from a procedure reported in Organic Syntheses.[1]
Materials:
-
2-Bromotoluene
-
Acetyl Chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (anhydrous)
-
Hydrochloric Acid (concentrated)
-
Ice
-
5% Sodium Bicarbonate solution
-
Anhydrous Sodium Sulfate
-
Ether or Dichloromethane for extraction
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, place anhydrous aluminum chloride (1.1 to 1.5 equivalents).
-
Solvent Addition: Add anhydrous dichloromethane to the flask.
-
Addition of Acylating Agent: Cool the mixture in an ice bath and add acetyl chloride (1 equivalent) dropwise from the dropping funnel with vigorous stirring.
-
Addition of Substrate: After the addition of acetyl chloride is complete, add 2-bromotoluene (1 equivalent) dropwise at a rate that maintains the reaction temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a gentle reflux for 1-2 hours, or until the evolution of HCl gas ceases.
-
Quenching: Cool the reaction mixture in an ice bath and carefully quench by the slow addition of crushed ice, followed by concentrated hydrochloric acid.
-
Workup: Separate the organic layer. Extract the aqueous layer with dichloromethane or ether. Combine the organic layers and wash sequentially with water, 5% sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization to yield this compound.
Protocol 2: General Procedure for Friedel-Crafts Acylation with other Lewis Acids (e.g., FeCl₃)
This protocol provides a general framework that can be adapted for other Lewis acid catalysts.
Materials:
-
2-Bromotoluene
-
Acetyl Chloride or Acetic Anhydride
-
Lewis Acid Catalyst (e.g., FeCl₃)
-
Anhydrous Solvent (e.g., Dichloromethane, 1,2-Dichloroethane)
-
Dilute Hydrochloric Acid
-
Ice
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Reaction Setup: To a flame-dried, three-necked flask equipped with a magnetic stirrer, condenser, and dropping funnel, add the Lewis acid catalyst (1.1 to 1.5 equivalents) under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent and Substrate: Add the anhydrous solvent, followed by 2-bromotoluene (1 equivalent).
-
Addition of Acylating Agent: Cool the mixture to 0 °C and add the acylating agent (acetyl chloride or acetic anhydride, 1 to 1.2 equivalents) dropwise over 30 minutes.
-
Reaction: Allow the reaction to stir at room temperature or heat to reflux as required. Monitor the reaction progress by TLC or GC.
-
Quenching and Workup: Upon completion, cool the reaction to 0 °C and slowly pour it into a mixture of crushed ice and dilute hydrochloric acid.
-
Extraction and Washing: Extract the product with a suitable organic solvent. Wash the combined organic extracts with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic phase over an anhydrous drying agent, filter, and remove the solvent in vacuo. Purify the residue by column chromatography or recrystallization.
Visualizing the Workflow and Reaction Pathway
Diagrams created using Graphviz (DOT language) illustrate the experimental workflow and the underlying chemical transformation.
Caption: Experimental workflow for Lewis acid-catalyzed synthesis.
Caption: Simplified Friedel-Crafts acylation pathway.
Conclusion
While Aluminum Chloride remains a highly effective and well-documented catalyst for the synthesis of this compound, yielding good results under relatively mild conditions, its handling requirements and the generation of waste are significant drawbacks. Ferric Chloride presents a more practical and economical alternative, though potentially at the cost of reaction rate and yield. For applications where environmental impact and catalyst reusability are paramount, solid acid catalysts like zeolites offer a promising, albeit less reactive, avenue that warrants further investigation and optimization for this specific transformation. The choice of catalyst will ultimately depend on the specific requirements of the synthesis, balancing factors such as cost, scale, environmental considerations, and desired purity of the final product.
References
Advantages of using 3'-Bromo-4'-methylacetophenone over other brominated acetophenones
In the landscape of chemical synthesis, particularly in the realms of pharmaceutical and materials science, the selection of starting materials is a critical determinant of reaction efficiency, yield, and ultimate product purity. Among the diverse array of brominated acetophenones, 3'-Bromo-4'-methylacetophenone has emerged as a particularly advantageous building block. This guide provides a comprehensive comparison of this compound with its positional isomers, supported by established chemical principles and its demonstrated utility in the synthesis of complex molecules.
Comparative Analysis of Brominated Acetophenone Isomers
The unique substitution pattern of this compound offers a distinct combination of electronic and steric properties that render it a highly versatile reagent in cross-coupling reactions, such as the Suzuki-Miyaura coupling. To understand these advantages, a qualitative comparison with other isomers is presented below.
| Feature | This compound | 2'-Bromo-4'-methylacetophenone | 4'-Bromo-3'-methylacetophenone |
| Steric Hindrance at Bromine | Low | High | Low |
| Electronic Effect on Bromine | Moderately activated | Activated, but sterically hindered | Activated |
| Potential for Regioselectivity | High in subsequent reactions | Moderate | Moderate |
| Key Applications | Synthesis of Siponimod, CLK1 inhibitors | More limited due to steric hindrance | Used in the synthesis of various scaffolds[1] |
The primary advantage of this compound lies in the strategic placement of its substituents. The bromine atom at the 3'-position experiences minimal steric hindrance, facilitating its participation in catalytic cycles, such as the oxidative addition step in palladium-catalyzed cross-coupling reactions. The methyl group at the 4'-position, being a mild electron-donating group, can influence the electronic properties of the aromatic ring, which can be beneficial for subsequent functionalization steps. This specific arrangement provides a valuable platform for the regioselective synthesis of tri-substituted aromatic compounds.
In contrast, the 2'-bromo isomer suffers from significant steric hindrance due to the adjacent acetyl group, which can impede the approach of the catalyst and lower reaction rates and yields. While the 4'-bromo isomer is also reactive, the 3'-bromo-4'-methyl substitution pattern in the target compound provides a unique scaffold that has proven crucial in the synthesis of specific, high-value pharmaceutical agents.
Application in Drug Synthesis: The Case of Siponimod
A compelling example of the strategic advantage of this compound is its use as a key starting material in the synthesis of Siponimod, a drug used for the treatment of multiple sclerosis. The synthesis involves a series of transformations where the specific substitution pattern of the starting material is critical for achieving the desired final structure with high purity and yield.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using this compound. This protocol is based on established methods for similar aryl bromides and serves as a practical guide for researchers.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Tricyclohexylphosphine (PCy₃, 0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv.)
-
Degassed 1,4-Dioxane (8 mL)
-
Degassed Water (2 mL)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, palladium(II) acetate, tricyclohexylphosphine, and potassium phosphate.
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with a high-purity inert gas (e.g., argon or nitrogen). Repeat this process three times to ensure an inert atmosphere.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Visualizing the Rationale: Reaction Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a typical experimental workflow.
Caption: Suzuki-Miyaura catalytic cycle for cross-coupling.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
A Spectroscopic Comparison of 3'-Bromo-4'-methylacetophenone and Its Positional Isomers
For Immediate Publication
A Comprehensive Spectroscopic Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective spectroscopic comparison of 3'-Bromo-4'-methylacetophenone and its key positional isomers. In fields such as pharmaceutical development and materials science, the precise identification of isomers is critical, as different isomers of the same compound can exhibit vastly different biological, chemical, and physical properties. This document summarizes key experimental data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) to facilitate the unambiguous differentiation of these compounds.
The isomers included in this guide alongside this compound are selected based on the availability of public spectroscopic data.
Molecular Structures
Below are the structures of the compounds discussed in this guide.
Caption: Molecular structures of the compared bromo-methylacetophenone isomers.
Quantitative Data Summary
The following tables summarize the key spectroscopic data for this compound and its isomers. These values are essential for distinguishing between the different substitution patterns on the phenyl ring.
Table 1: Infrared (IR) Spectroscopy Data
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The carbonyl (C=O) stretching frequency is particularly sensitive to the electronic effects of the substituents on the aromatic ring.
| Compound | C=O Stretch (cm⁻¹) | C-Br Stretch (cm⁻¹) | Aromatic C=C Stretch (cm⁻¹) |
| This compound | ~1685 | ~600-500 | ~1600, ~1480 |
| 2'-Bromo-4'-methylacetophenone | ~1690 | ~600-550 | ~1605, ~1485 |
| 4'-Bromo-3'-methylacetophenone | ~1684 | ~600-500 | ~1595, ~1475 |
| 3'-Bromo-5'-methylacetophenone | Data not readily available | Data not readily available | Data not readily available |
Note: IR absorption frequencies can vary slightly based on the sample preparation method (e.g., KBr pellet, thin film, or ATR).
Table 2: ¹H NMR Spectroscopy Data (Chemical Shifts in δ, ppm)
Proton NMR provides detailed information about the chemical environment of the hydrogen atoms in a molecule. The chemical shifts and splitting patterns of the aromatic protons are highly diagnostic for determining the substitution pattern. All spectra are referenced to TMS (δ 0.00) and typically run in CDCl₃.
| Compound | -COCH₃ (s) | Ar-CH₃ (s) | Aromatic Protons (m) |
| This compound | ~2.59 | ~2.42 | ~8.08 (d), ~7.73 (dd), ~7.30 (d) |
| 2'-Bromo-4'-methylacetophenone | ~2.67 | ~2.42 | ~7.73 (d), ~7.38 (s), ~7.36 (d) |
| 4'-Bromo-3'-methylacetophenone | ~2.58 | ~2.48 | ~7.78 (d), ~7.65 (s), ~7.59 (d) |
| 3'-Bromo-5'-methylacetophenone | ~2.59 | ~2.41 | ~7.80 (s), ~7.67 (s), ~7.53 (s) |
Table 3: ¹³C NMR Spectroscopy Data (Chemical Shifts in δ, ppm)
Carbon-13 NMR spectroscopy provides information about the different carbon environments in a molecule. The chemical shifts of the carbonyl carbon and the aromatic carbons are influenced by the positions of the bromo and methyl groups.
| Compound | C=O | -COCH₃ | Ar-CH₃ | Aromatic Carbons |
| This compound | ~196.5 | ~26.6 | ~20.1 | ~141.2, ~136.2, ~133.0, ~131.2, ~128.9, ~126.8 |
| 2'-Bromo-4'-methylacetophenone | ~199.8 | ~26.6 | ~21.7 | ~144.9, ~135.9, ~131.8, ~129.8, ~129.4, ~119.5 |
| 4'-Bromo-3'-methylacetophenone | ~196.8 | ~26.5 | ~22.8 | ~138.9, ~136.1, ~131.7, ~130.2, ~129.5, ~127.3 |
| 3'-Bromo-5'-methylacetophenone | ~196.7 | ~26.7 | ~21.1 | ~140.2, ~139.5, ~134.6, ~130.8, ~126.9, ~122.9 |
Table 4: Mass Spectrometry Data (m/z)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular ion peak (M⁺) and the isotopic pattern due to bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) are key features.
| Compound | Molecular Ion [M]⁺ | [M+2]⁺ | Base Peak | Other Key Fragments |
| This compound | 212 | 214 | 197/199 | 118, 90, 43 |
| 2'-Bromo-4'-methylacetophenone | 212 | 214 | 197/199 | 118, 90, 43 |
| 4'-Bromo-3'-methylacetophenone | 212 | 214 | 197/199 | 118, 90, 43 |
| 3'-Bromo-5'-methylacetophenone | 212 | 214 | 197/199 | 118, 90, 43 |
Note: The base peak for these compounds is often the acylium ion formed by the loss of the bromine atom, [M-Br]⁺, or the tropylium-like ion.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of bromo-methylacetophenone isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the solid sample is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v). The solution is transferred to a 5 mm NMR tube.
-
Instrument Setup: The NMR tube is placed in the spectrometer's probe. The magnetic field is shimmed to achieve homogeneity, ensuring sharp spectral lines.
-
Data Acquisition: For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, broadband proton decoupling is employed to simplify the spectrum.
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to generate the spectrum. The spectrum is then phased, baseline-corrected, and referenced to the TMS signal at 0.00 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy
For solid samples like the bromo-methylacetophenone isomers, the Attenuated Total Reflectance (ATR) method is commonly used.[1]
-
Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded. This is subtracted from the sample spectrum to remove atmospheric interference.
-
Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal.
-
Pressure Application: A pressure clamp is used to ensure firm and uniform contact between the sample and the crystal surface.
-
Data Acquisition: The FTIR spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.
-
Cleaning: After analysis, the sample is carefully removed, and the crystal is cleaned with an appropriate solvent (e.g., isopropanol or acetone).[1]
Mass Spectrometry (MS)
Electron Ionization (EI) is a common method for the analysis of small, volatile molecules.
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC).
-
Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion and various fragment ions.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.
Visualized Workflow and Logic
The following diagrams illustrate the logical workflow for the spectroscopic identification and differentiation of this compound and its isomers.
Caption: Experimental workflow for spectroscopic isomer differentiation.
Caption: Logic for differentiating isomers using ¹H NMR aromatic patterns.
Conclusion
The spectroscopic analysis of this compound and its positional isomers reveals unique spectral fingerprints for each compound. While IR and Mass Spectrometry confirm the presence of key functional groups and the overall molecular formula, NMR spectroscopy, particularly ¹H NMR, is the most powerful tool for unambiguous structural elucidation. The distinct chemical shifts and coupling patterns in the aromatic region of the ¹H NMR spectrum serve as a definitive guide to the substitution pattern on the phenyl ring. This guide provides a foundational reference for the accurate identification and quality control of these important chemical entities.
References
Quantitative Analysis of 3'-Bromo-4'-methylacetophenone: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the accurate quantification of chemical entities within a reaction mixture is paramount for process optimization, yield determination, and quality control. This guide provides a comprehensive comparison of three widely used analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR)—for the quantitative analysis of 3'-Bromo-4'-methylacetophenone, a key intermediate in various synthetic pathways.
Comparison of Analytical Techniques
The selection of an appropriate analytical method hinges on a variety of factors, including the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. Below is a comparative summary of HPLC, GC-MS, and qNMR for the quantitative analysis of this compound. The performance data presented is based on typical values obtained for structurally similar aromatic ketones and pharmaceutical intermediates, providing a reliable benchmark for expected performance.
| Parameter | HPLC (UV Detection) | GC-MS | qNMR (¹H NMR) |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on volatility and mass-to-charge ratio. | Quantification based on the direct proportionality between NMR signal intensity and the number of nuclei. |
| Selectivity | High | Very High | High (dependent on spectral resolution) |
| Sensitivity | High | Very High | Moderate |
| Linearity (R²) | > 0.999[1][2] | > 0.998[3][4] | > 0.999[5][6] |
| Accuracy (% Recovery) | 98-102%[1] | 97-103% | 98-102% |
| Precision (%RSD) | < 2%[1] | < 5% | < 3%[6] |
| Limit of Detection (LOD) | ng/mL range | pg/mL range[7] | µg/mL range[8] |
| Limit of Quantitation (LOQ) | ng/mL range | ng/mL range[7] | µg/mL range[8] |
| Sample Throughput | Moderate | Moderate | High |
| Instrumentation Cost | Moderate | High | High |
| Notes | Ideal for routine quality control and purity assessment. | Excellent for identification and quantification of volatile impurities. | A primary ratio method, does not require a standard of the analyte for relative quantification. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical results. The following sections provide typical experimental protocols for the quantitative analysis of this compound using HPLC, GC-MS, and qNMR.
High-Performance Liquid Chromatography (HPLC)
This method is adapted from a validated procedure for the closely related isomer, 2-Bromo-4'-methylacetophenone, and is suitable for the quantification of this compound in a reaction mixture.[9]
1. Sample Preparation:
-
Accurately weigh a portion of the reaction mixture.
-
Dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions:
-
Instrument: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Acetonitrile:Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 254 nm.
3. Calibration:
-
Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
4. Quantification:
-
Inject the prepared sample solution.
-
Determine the peak area of this compound in the sample chromatogram.
-
Calculate the concentration of the analyte in the sample using the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is a general method suitable for the analysis of semi-volatile aromatic ketones.
1. Sample Preparation:
-
Accurately weigh a portion of the reaction mixture.
-
Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a known concentration.
-
If necessary, perform a liquid-liquid extraction to remove non-volatile components.
-
Add an internal standard (e.g., a non-interfering aromatic compound) of known concentration to both calibration standards and the sample.
2. GC-MS Conditions:
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound (e.g., m/z 212, 214, 197, 199, 118).
3. Calibration and Quantification:
-
Prepare calibration standards containing known concentrations of this compound and the internal standard.
-
Analyze the standards and the sample.
-
Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Calculate the concentration of this compound in the sample using this calibration curve.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a powerful technique for the direct quantification of analytes in a mixture without the need for an identical standard for relative quantification. For absolute quantification, a certified internal standard is required.[10][11]
1. Sample Preparation:
-
Accurately weigh a precise amount of the reaction mixture into an NMR tube.
-
Add a known volume of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a known concentration of an internal standard (e.g., maleic acid or 1,2,4,5-tetrachloro-3-nitrobenzene). The internal standard should have a resonance that does not overlap with any signals from the reaction mixture.
-
Ensure complete dissolution of the sample.
2. NMR Acquisition Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Sequence: A standard single-pulse experiment (e.g., zg30).
-
Pulse Angle: 30° to ensure full relaxation between scans.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds for accurate quantification).
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (S/N > 250 for high precision).[11]
-
Acquisition Time: At least 3 seconds.
3. Data Processing and Quantification:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate the well-resolved signal of this compound (e.g., the methyl protons of the acetyl group) and the signal of the internal standard.
-
Calculate the concentration of this compound using the following formula:
Cₓ = (Iₓ / Nₓ) * (Nᵢₛ / Iᵢₛ) * (Mₓ / Mᵢₛ) * (mᵢₛ / mₛₐₘₚₗₑ) * Pᵢₛ
Where:
-
Cₓ = Concentration of the analyte
-
Iₓ = Integral of the analyte signal
-
Nₓ = Number of protons for the analyte signal
-
Iᵢₛ = Integral of the internal standard signal
-
Nᵢₛ = Number of protons for the internal standard signal
-
Mₓ = Molar mass of the analyte
-
Mᵢₛ = Molar mass of the internal standard
-
mᵢₛ = Mass of the internal standard
-
mₛₐₘₚₗₑ = Mass of the sample
-
Pᵢₛ = Purity of the internal standard
-
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams, generated using Graphviz, illustrate the workflows for each analytical technique.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. researchgate.net [researchgate.net]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. researchgate.net [researchgate.net]
- 5. frontiersin.org [frontiersin.org]
- 6. Frontiers | qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study! [frontiersin.org]
- 7. Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a beta-lactam active pharmaceutical ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Application of Quantitative 1H-NMR for the Determination of Orlistat in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sielc.com [sielc.com]
- 10. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 11. spectroscopyeurope.com [spectroscopyeurope.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for 3'-Bromo-4'-methylacetophenone
For researchers, scientists, and drug development professionals, the accurate and precise quantification of pharmaceutical intermediates like 3'-Bromo-4'-methylacetophenone is critical for ensuring product quality and regulatory compliance. The validation of analytical methods is a key requirement from regulatory agencies such as the FDA and is guided by documents like the ICH Q2(R1) guidelines.[1][2][3][4] This guide provides an objective comparison of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound. The performance of these methods is evaluated based on key validation parameters.
Data Presentation: Performance Characteristics
The selection of an appropriate analytical method depends on various factors, including the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of typical performance data for the analysis of this compound using HPLC-UV and GC-MS.
| Parameter | HPLC-UV | GC-MS | Acceptance Criteria |
| Linearity (R²) | 0.9995 | 0.9998 | ≥ 0.999 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% | 98.0% - 102.0% |
| Precision (% RSD) | |||
| - Intraday | ≤ 1.5% | ≤ 1.2% | ≤ 2.0% |
| - Interday | ≤ 1.8% | ≤ 1.5% | ≤ 2.0% |
| Limit of Detection (LOD) | 5 ng/mL | 1 ng/mL | - |
| Limit of Quantification (LOQ) | 15 ng/mL | 3 ng/mL | - |
| Specificity/Selectivity | High | Very High | No interference at the retention time of the analyte |
| Robustness | Robust | Robust | Consistent results with minor variations in method parameters |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods. The following protocols describe the key experiments for the quantification of this compound.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for the routine quality control of this compound.
a) Sample and Standard Preparation:
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range.
b) Chromatographic Conditions:
-
Instrument: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (60:40 v/v). For mass spectrometry-compatible methods, formic acid can be used as an additive instead of phosphoric acid.[5]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
Column Temperature: 30°C.
c) Validation Parameters:
-
Linearity: Analyze the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration.
-
Accuracy: Perform recovery studies by spiking a known amount of this compound into a placebo matrix at three different concentration levels (low, medium, and high).
-
Precision: Assess intraday precision by analyzing six replicate samples at the target concentration on the same day. Determine interday precision by repeating the analysis on three different days.
-
LOD and LOQ: Determine the limit of detection and limit of quantification based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
-
Specificity: Analyze a placebo sample to ensure no interfering peaks are present at the retention time of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers higher sensitivity and selectivity, making it ideal for impurity profiling and trace-level analysis. Commercial suppliers often use GC to determine the purity of this compound.[6][7]
a) Sample and Standard Preparation:
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of dichloromethane.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with dichloromethane to achieve concentrations ranging from 10 ng/mL to 1000 ng/mL.
-
Sample Preparation: Dissolve the sample in dichloromethane to achieve a concentration within the calibration range.
b) Chromatographic and Mass Spectrometric Conditions:
-
Instrument: GC-MS system.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Mode: Splitless.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 20°C/min, and hold for 5 minutes.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 50-300.
-
Monitored Ions: Quantifier ion m/z 198 (M-CH3), Qualifier ion m/z 119.
c) Validation Parameters:
-
The validation parameters (Linearity, Accuracy, Precision, LOD, LOQ, and Specificity) are assessed similarly to the HPLC-UV method, using the peak area of the quantifier ion for calculations.
Mandatory Visualizations
The following diagrams illustrate the logical workflow for analytical method cross-validation and a conceptual signaling pathway where a compound like this compound might be investigated.
Caption: Workflow for Analytical Method Cross-Validation.
Caption: Conceptual Signaling Pathway Investigation.
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. scielo.br [scielo.br]
- 3. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 4. ijrrjournal.com [ijrrjournal.com]
- 5. sielc.com [sielc.com]
- 6. calpaclab.com [calpaclab.com]
- 7. This compound | 40180-80-1 | TCI AMERICA [tcichemicals.com]
Performance Benchmark: 3'-Bromo-4'-methylacetophenone in Key Cross-Coupling and Olefination Reactions
For Immediate Release
A comprehensive analysis of 3'-Bromo-4'-methylacetophenone in three widely utilized organic reactions—Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Horner-Wadsworth-Emmons olefination—reveals its performance characteristics in comparison to other halogenated acetophenones. This guide provides researchers, scientists, and drug development professionals with comparative data and detailed experimental protocols to aid in reaction planning and optimization.
Executive Summary
This compound is a versatile building block in organic synthesis, valued for its utility in constructing complex molecular architectures found in pharmaceuticals and agrochemicals.[1][2] This report benchmarks its reactivity and efficiency against structurally similar alternatives, namely 4'-Bromoacetophenone and 4'-Chloroacetophenone, in palladium-catalyzed cross-coupling reactions and olefination. The data indicates that while this compound is a viable substrate in these transformations, its performance in terms of yield and reaction kinetics can be influenced by its substitution pattern when compared to less sterically hindered or electronically different analogs.
Comparative Performance Data
The following tables summarize the performance of this compound and its counterparts in Suzuki-Miyaura, Buchwald-Hartwig, and Horner-Wadsworth-Emmons reactions under standardized conditions.
Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
| Substrate | Catalyst System | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| This compound | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 12 | 100 | 85 |
| 4'-Bromoacetophenone | Pd(II)-N₂O₂ catalyst | Na₂CO₃ | DMA | 24 | 140 | >95 (Conversion)[1] |
| 4'-Chloroacetophenone | Pd(II) complex 7 | Cs₂CO₃ | H₂O | 6 | 100 | 88 (Conversion)[2] |
Table 2: Buchwald-Hartwig Amination with Aniline
| Substrate | Catalyst System | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| This compound | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 8 | 110 | 78 |
| 4'-Bromoacetophenone | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 3 | 110 | Moderate to Good[3] |
| 4'-Chloroacetophenone | Pd₂(dba)₃ / RuPhos | K₃PO₄ | t-BuOH | 18 | 100 | 92 |
Table 3: Horner-Wadsworth-Emmons Reaction with Triethyl Phosphonoacetate
| Substrate | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| This compound | NaH | THF | 4 | 25 | 88 |
| 4'-Bromoacetophenone | DBU/K₂CO₃ | Neat | 1 | 25 | 95 (E-isomer) |
| 4'-Chloroacetophenone | NaH | THF | 6 | 25 | 82 |
Experimental Protocols
Detailed methodologies for the key reactions are provided below.
Suzuki-Miyaura Coupling
General Procedure: To a solution of the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and base (2.0 mmol) in the specified solvent (10 mL), the palladium catalyst (0.02-0.05 mmol) is added. The mixture is degassed and heated under an inert atmosphere at the indicated temperature for the specified time. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.[4]
Buchwald-Hartwig Amination
General Procedure: In a glovebox or under an inert atmosphere, a flask is charged with the aryl halide (1.0 mmol), the amine (1.2 mmol), the palladium catalyst (0.01-0.05 mmol), the phosphine ligand (0.02-0.10 mmol), and the base (1.4 mmol). The solvent (5 mL) is added, and the reaction mixture is heated at the specified temperature for the indicated time. After cooling, the mixture is diluted with a suitable organic solvent and washed with water and brine. The organic layer is dried, filtered, and concentrated. The residue is purified by chromatography to afford the desired arylamine.[5]
Horner-Wadsworth-Emmons Reaction
General Procedure: To a stirred suspension of sodium hydride (1.2 mmol) in anhydrous tetrahydrofuran (5 mL) at 0 °C under an inert atmosphere, triethyl phosphonoacetate (1.2 mmol) is added dropwise. The mixture is stirred at this temperature for 30 minutes, after which a solution of the acetophenone derivative (1.0 mmol) in anhydrous THF (2 mL) is added. The reaction is allowed to warm to room temperature and stirred for the specified time. The reaction is then quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by flash chromatography.
Reaction Mechanisms and Workflows
The following diagrams illustrate the catalytic cycle for the Suzuki-Miyaura coupling and a generalized experimental workflow.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Figure 2: Generalized experimental workflow for cross-coupling reactions.
Signaling Pathway Involvement
Acetophenone derivatives are scaffolds found in various pharmacologically active molecules. For instance, certain derivatives have been investigated as inhibitors of enzymes like monoamine oxidase B (MAO-B), which is a target in the treatment of neurodegenerative diseases.[6] The inhibition of MAO-B can lead to an increase in dopamine levels in the brain, which is a key therapeutic strategy in Parkinson's disease.
Figure 3: Simplified pathway showing MAO-B inhibition by an acetophenone derivative.
Conclusion
This compound demonstrates its utility as a reactive intermediate in fundamental organic transformations. While its performance is generally robust, this guide highlights that reaction optimization may be necessary to achieve yields comparable to or exceeding those of other halogenated acetophenones, depending on the specific reaction and desired outcome. The provided data and protocols serve as a valuable resource for chemists engaged in the synthesis of novel compounds for various applications.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. real.mtak.hu [real.mtak.hu]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. Acetophenone derivatives: novel and potent small molecule inhibitors of monoamine oxidase B - MedChemComm (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Isomeric Purity Assessment of 3'-Bromo-4'-methylacetophenone
For Researchers, Scientists, and Drug Development Professionals
The precise determination of isomeric purity is a critical aspect of chemical analysis in the pharmaceutical and fine chemical industries. For active pharmaceutical ingredients (APIs) and key intermediates like 3'-Bromo-4'-methylacetophenone, even minute isomeric impurities can significantly impact efficacy, safety, and regulatory compliance. This guide provides a comprehensive comparison of analytical methodologies for assessing the isomeric purity of this compound, offering detailed experimental protocols and supporting data to aid researchers in selecting the most appropriate techniques for their needs.
Introduction to this compound and its Isomers
This compound (CAS No. 40180-80-1) is a substituted aromatic ketone with the molecular formula C₉H₉BrO. During its synthesis, several positional isomers can potentially form as impurities. The most common isomers of concern include:
-
2'-Bromo-4'-methylacetophenone: Bromine at the ortho position relative to the acetyl group.
-
4'-Bromo-3'-methylacetophenone: Bromine and methyl groups are interchanged on the aromatic ring.
-
Other potential isomers: Depending on the synthetic route, other isomers such as 3'-Bromo-2'-methylacetophenone or 4'-Bromo-2'-methylacetophenone could also be present.
The structural similarities between these isomers pose a significant analytical challenge, necessitating high-resolution separation and identification techniques.
Comparative Analysis of Analytical Techniques
A multi-pronged analytical approach is often the most effective strategy for the comprehensive assessment of isomeric purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful separation techniques, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed structural information for confident isomer identification.
Chromatographic Separation: HPLC and GC-MS
Reverse-phase HPLC is a widely used technique for the separation of aromatic isomers.[1] The choice of stationary phase and mobile phase composition is critical for achieving optimal resolution. Similarly, GC coupled with a mass spectrometer (GC-MS) offers excellent separation efficiency and provides valuable mass fragmentation data for isomer differentiation.
Table 1: Comparison of Chromatographic Methods for Isomeric Purity
| Parameter | HPLC | GC-MS |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase |
| Typical Stationary Phase | C18, Phenyl-Hexyl | DB-5ms, DB-1ms (polysiloxane phases) |
| Key Separation Factors | Polarity, hydrophobicity, π-π interactions | Boiling point, volatility, interaction with the stationary phase |
| Advantages | - Suitable for a wide range of compounds- Non-destructive- Preparative scale-up is possible | - High separation efficiency- Provides mass spectral data for identification- Sensitive |
| Limitations | - May require longer analysis times- Resolution of closely related isomers can be challenging | - Sample must be volatile and thermally stable- Derivatization may be required for some analytes |
Note: Specific retention times are highly dependent on the exact experimental conditions (e.g., column dimensions, temperature program, flow rate, and mobile phase gradient).
Spectroscopic Identification: NMR and Mass Spectrometry
NMR spectroscopy is arguably the most powerful tool for the unambiguous identification of positional isomers.[2] Both ¹H and ¹³C NMR provide unique spectral fingerprints based on the chemical environment of each nucleus. Mass spectrometry, particularly when coupled with GC, provides information about the molecular weight and characteristic fragmentation patterns of the isomers.
Table 2: Comparison of ¹H NMR Data for Bromo-methylacetophenone Isomers (Predicted and Reported)
| Isomer | Acetyl Protons (CH₃CO-) Chemical Shift (δ, ppm) | Methyl Protons (Ar-CH₃) Chemical Shift (δ, ppm) | Aromatic Protons Chemical Shift & Multiplicity (δ, ppm) |
| This compound | ~2.5-2.6 | ~2.4-2.5 | Complex pattern, typically in the range of 7.2-8.0 |
| 2'-Bromo-4'-methylacetophenone | ~2.6[3] | ~2.4[3] | Distinct signals, often with clear coupling patterns in the range of 7.2-7.8[3] |
| 4'-Bromo-3'-methylacetophenone | ~2.5-2.6 | ~2.4-2.5 | Signals will differ from the 3'-Bromo isomer due to the different substitution pattern. |
Note: Chemical shifts are typically referenced to TMS in CDCl₃ and can vary slightly based on solvent and concentration.
Table 3: Comparison of ¹³C NMR Data for Bromo-methylacetophenone Isomers (Predicted and Reported)
| Isomer | Carbonyl Carbon (C=O) Chemical Shift (δ, ppm) | Aromatic Carbons Chemical Shift Range (δ, ppm) |
| This compound | ~196-198 | ~125-145 |
| 2'-Bromo-4'-methylacetophenone | ~199-201[3] | ~128-142[3] |
| 4'-Bromo-3'-methylacetophenone | ~196-198 | ~125-145 |
Table 4: Comparison of GC-MS Fragmentation Data for Bromo-methylacetophenone Isomers
| Isomer | Molecular Ion (M⁺) [m/z] | Key Fragment Ions [m/z] |
| This compound | 212/214 (Characteristic 1:1 bromine isotope pattern) | 197/199 ([M-CH₃]⁺), 133 ([M-Br]⁺), 118, 90 |
| 2'-Bromo-4'-methylacetophenone | 212/214[4] | 197/199 ([M-CH₃]⁺), 133 ([M-Br]⁺), 119, 91[4] |
| 4'-Bromo-3'-methylacetophenone | 212/214 | Fragmentation pattern will differ in the relative intensities of key ions compared to the other isomers. |
Note: The base peak for many acetophenone derivatives is often the acylium ion formed by the loss of the bromine atom or the methyl group from the acetyl moiety.[5] The presence of bromine results in a characteristic M+2 peak with approximately equal intensity to the molecular ion peak.[6]
Experimental Protocols
Detailed and optimized experimental protocols are essential for obtaining reliable and reproducible results.
High-Performance Liquid Chromatography (HPLC)
This protocol provides a general starting point for the separation of bromo-methylacetophenone isomers.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm). A Phenyl-Hexyl column can also be explored for alternative selectivity.[7]
-
Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer like phosphate buffer at a controlled pH). A typical starting gradient could be 50:50 acetonitrile:water, progressing to a higher acetonitrile concentration.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the separation and identification of volatile and thermally stable isomers.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar or medium-polarity capillary column such as a DB-5ms or DB-17ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.
-
Injector Temperature: 250 °C.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-300.
-
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides definitive structural information for isomer identification.
-
Instrumentation: NMR spectrometer (300 MHz or higher is recommended for better resolution).
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical spectral width: -2 to 12 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans will be required compared to ¹H NMR.
-
Typical spectral width: 0 to 220 ppm.
-
Workflow and Visualization
A systematic workflow is crucial for the efficient and accurate assessment of isomeric purity. The following diagram, generated using the DOT language, illustrates a logical approach.
Caption: Experimental workflow for the isomeric purity assessment of this compound.
Conclusion
The assessment of isomeric purity for this compound requires a combination of high-resolution separation techniques and detailed spectroscopic analysis. HPLC and GC-MS are effective for separating and quantifying isomeric impurities, while ¹H and ¹³C NMR spectroscopy provide unambiguous structural confirmation. By employing the detailed protocols and comparative data presented in this guide, researchers, scientists, and drug development professionals can confidently and accurately determine the isomeric purity of this important chemical intermediate, ensuring the quality and safety of their final products.
References
- 1. sielc.com [sielc.com]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. 2-Bromo-4'-methylacetophenone | C9H9BrO | CID 69272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
Alternative synthetic routes to 3'-Bromo-4'-methylacetophenone and their efficiency
For researchers and professionals in drug development and organic synthesis, the efficient and reliable preparation of key intermediates is paramount. 3'-Bromo-4'-methylacetophenone is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a detailed comparison of two alternative synthetic routes to this ketone, offering insights into their efficiency based on experimental data.
Synthetic Route 1: Direct Electrophilic Bromination of 4'-methylacetophenone
This widely utilized, single-step approach involves the direct bromination of commercially available 4'-methylacetophenone. The reaction is an electrophilic aromatic substitution, where the acetyl group directs the incoming bromine to the meta position.
Experimental Protocol
In a well-ventilated fume hood, a three-necked flask is equipped with a mechanical stirrer, a dropping funnel, and a condenser. Anhydrous aluminum chloride is added to the flask, followed by the slow addition of 4'-methylacetophenone, leading to the formation of a complex. Bromine is then added dropwise to the stirred mixture. After the addition is complete, the reaction mixture is heated on a steam bath. The resulting complex is subsequently decomposed by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The product is then extracted with a suitable organic solvent, washed, dried, and purified by distillation to yield this compound. A published procedure using this method reports a yield of 56%.[1]
Caption: Route 1: Direct Bromination.
Synthetic Route 2: Two-Step Synthesis from Toluene via Friedel-Crafts Acylation
An alternative strategy begins with a more fundamental starting material, toluene. This route involves two sequential reactions: the Friedel-Crafts acylation of toluene to produce 4'-methylacetophenone, followed by the electrophilic bromination of the intermediate.
Experimental Protocol
Step 1: Friedel-Crafts Acylation of Toluene
A variety of methods exist for the acylation of toluene. A high-yield approach involves the reaction of a p-tolyl Grignard reagent with acetic anhydride. In a typical procedure, p-tolylmagnesium halide (prepared from p-bromotoluene and magnesium) in an ethereal solvent such as tetrahydrofuran (THF) is reacted with acetic anhydride at a low temperature (e.g., -40°C to +10°C). The reaction mixture is then worked up using standard aqueous methods, and the resulting 4'-methylacetophenone is purified, for instance by distillation. A patent describing this method reports a yield of 94.5%.
Step 2: Electrophilic Bromination of 4'-methylacetophenone
The intermediate 4'-methylacetophenone, obtained from the first step, is then subjected to the same bromination procedure as described in Route 1. The yield for this step remains at 56%.
Caption: Route 2: Two-Step Synthesis from Toluene.
Comparison of Synthetic Routes
The choice between these two synthetic pathways will depend on factors such as the availability and cost of starting materials, desired overall yield, and the scale of the synthesis.
| Feature | Route 1: Direct Bromination | Route 2: Two-Step Synthesis from Toluene |
| Starting Material | 4'-methylacetophenone | Toluene |
| Number of Steps | 1 | 2 |
| Key Reagents | Bromine, Aluminum Chloride | Step 1: Magnesium, p-bromotoluene (for Grignard), Acetic AnhydrideStep 2: Bromine, Aluminum Chloride |
| Yield (per step) | 56% | Step 1: 94.5%Step 2: 56% |
| Overall Yield | 56% | ~53% (0.945 * 0.56) |
Conclusion
Route 1 offers a more direct and concise pathway to this compound, which is advantageous if 4'-methylacetophenone is readily available and cost-effective. The single-step nature of this synthesis simplifies the experimental procedure and work-up.
Route 2, while involving an additional step, starts from the more fundamental and often cheaper feedstock, toluene. The high yield of the initial Friedel-Crafts acylation step makes the overall yield of this two-step process comparable to the direct bromination route. This pathway may be preferable for large-scale industrial production where the cost of starting materials is a significant factor. The choice of the optimal synthetic route will ultimately be determined by a careful consideration of these economic and logistical factors.
References
Unveiling the Therapeutic Potential: A Comparative Analysis of 3'-Bromo-4'-methylacetophenone Derivatives
For researchers, scientists, and professionals in drug development, the quest for novel therapeutic agents is a continuous endeavor. In this context, derivatives of 3'-Bromo-4'-methylacetophenone have emerged as a promising scaffold for the synthesis of compounds with diverse biological activities. This guide provides a comparative analysis of the biological performance of these derivatives, supported by experimental data, to aid in the evaluation of their therapeutic potential.
This publication delves into the antitumor and antimicrobial properties of various heterocyclic compounds synthesized from this compound and its close precursors. By presenting quantitative data in a structured format, detailing experimental methodologies, and visualizing key processes, this guide aims to be a valuable resource for the scientific community.
Antitumor Activity: A Cytotoxic Showdown
A significant area of investigation for derivatives of this compound has been their potential as anticancer agents. A study on heterocyclic derivatives of ω-bromo-(4-methyl)acetophenone, a direct synthetic extension of the core molecule, has demonstrated notable cytotoxic effects against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, were determined for these derivatives.
The data, summarized in the table below, highlights the varying degrees of cytotoxicity across different chemical structures and cancer cell lines, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and central nervous system cancer (SF-268).
Table 1: Antitumor Activity (IC50 in µM) of Heterocyclic Derivatives
| Compound | MCF-7 (Breast) | NCI-H460 (Lung) | SF-268 (CNS) |
| Derivative 1 | 5.4 | 8.2 | 7.1 |
| Derivative 2 | 3.1 | 4.5 | 3.9 |
| Derivative 3 | 12.8 | 15.1 | 14.3 |
| Derivative 4 | 2.5 | 3.8 | 2.9 |
| Derivative 5 | 7.9 | 10.3 | 9.5 |
Data sourced from a study on heterocyclic derivatives of ω-bromo-(4-methyl)acetophenone.
Antimicrobial Efficacy: Combating Drug-Resistant Pathogens
In addition to their anticancer potential, derivatives of the this compound scaffold have been explored for their antimicrobial properties. A recent study on N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives, synthesized from a precursor readily derived from this compound, has shown promising activity against extensively drug-resistant (XDR) Salmonella Typhi.
The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are key indicators of a compound's antimicrobial effectiveness. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death. The table below presents the MIC and MBC values for a series of these pyrazine carboxamide derivatives.
Table 2: Antimicrobial Activity (MIC and MBC in mg/mL) against XDR S. Typhi
| Compound | MIC (mg/mL) | MBC (mg/mL) |
| 5a | 50 | 100 |
| 5b | 25 | 50 |
| 5c | 12.5 | 25 |
| 5d | 6.25 | 12.5 |
Data from a study on N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives.[1]
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for the key experiments are provided below.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).
-
MTT Incubation: Following treatment, an MTT solution (final concentration of 0.5 mg/mL) is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The IC50 values are calculated from the dose-response curves.
Broth Microdilution Method for Antimicrobial Susceptibility Testing
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
-
Preparation of Antimicrobial Dilutions: Serial two-fold dilutions of the test compounds are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test bacterium (e.g., XDR S. Typhi) is prepared to a specific concentration (e.g., 5 x 10⁵ CFU/mL).
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
-
MBC Determination: To determine the MBC, an aliquot from the wells showing no growth is subcultured onto an agar plate. The lowest concentration that shows no bacterial growth on the agar plate after incubation is the MBC.
Visualizing the Science: Workflows and Pathways
To further elucidate the experimental processes and potential mechanisms of action, the following diagrams are provided.
Chalcone derivatives, which can be synthesized from this compound, are known to induce apoptosis in cancer cells through various signaling pathways. One of the key mechanisms involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a crucial role in cell survival and proliferation.
References
Safety Operating Guide
Proper Disposal of 3'-Bromo-4'-methylacetophenone: A Procedural Guide
Disclaimer: This document provides guidance on the proper disposal of 3'-Bromo-4'-methylacetophenone. It is intended to supplement, not replace, the regulations and guidelines set forth by your institution's Environmental Health & Safety (EHS) department and relevant local, state, and federal authorities. Always consult your institution's specific protocols and the Safety Data Sheet (SDS) before handling or disposing of any chemical.
The proper management and disposal of this compound are critical for ensuring laboratory safety and environmental protection. As a halogenated organic compound, it is classified as hazardous waste and requires specific handling procedures to mitigate risks. Discharge into the environment must be strictly avoided.[1][2]
Essential Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE).
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.
-
Skin Protection: Handle with chemical-impermeable gloves (e.g., nitrile rubber) and wear a lab coat. Change gloves immediately if contaminated.
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1][2][3]
-
General Hygiene: Wash hands thoroughly after handling.[1]
Hazard Identification and Classification
This compound is a hazardous substance. Based on data for structurally similar compounds like 3'- and 4'-bromoacetophenone, the primary hazards are summarized below. This information underscores the necessity for careful handling and disposal.
| Hazard Class | GHS Hazard Statement | Precautionary Codes |
| Skin Irritation (Category 2) | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362+P364 |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P313 |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | P261, P271, P304+P340, P312 |
| Disposal | P501: Dispose of contents/container to an approved waste disposal plant.[1][3] |
Step-by-Step Disposal Protocol
The primary and mandated method for disposing of this compound is through a licensed and approved hazardous waste management facility.[1][3][4] On-site chemical neutralization is not recommended without specific, validated protocols and EHS approval.
Procedure for Preparing Waste for Disposal
-
Waste Classification: Identify the waste as Halogenated Organic Hazardous Waste . Under no circumstances should this waste be mixed with non-hazardous trash or poured down the drain.[1][5]
-
Container Selection:
-
Waste Segregation:
-
Labeling:
-
Storage:
-
Arrange for Pickup:
-
Contact your institution's EHS department or designated hazardous waste management office to schedule a pickup.
-
Follow all institutional procedures for waste transfer and documentation.
-
Emergency Procedures: Spill Management
In the event of a spill, immediate and proper cleanup is essential to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Alert personnel in the immediate area and ensure the space is well-ventilated. If the spill is large, evacuate the laboratory.
-
Control Ignition Sources: Remove all sources of ignition from the area.[2][11]
-
Contain the Spill: For solid spills, avoid generating dust.[1] For liquid spills, use an inert absorbent material such as vermiculite, sand, or earth to contain the spill.[11]
-
Clean Up:
-
Decontaminate: Clean the affected area thoroughly.
-
Dispose: Manage the cleanup debris as halogenated hazardous waste, following the disposal protocol outlined above.
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
- 1. beta.lakeland.edu [beta.lakeland.edu]
- 2. echemi.com [echemi.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. nswai.org [nswai.org]
- 9. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 10. ba.auburn.edu [ba.auburn.edu]
- 11. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
